molecular formula C19H26O B146168 trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one CAS No. 125962-80-3

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Cat. No.: B146168
CAS No.: 125962-80-3
M. Wt: 270.4 g/mol
InChI Key: KPISRXVEAOLMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a versatile organic intermediate of significant interest in advanced materials science, particularly in the development of liquid crystal systems . The compound's molecular architecture features a rigid, biphenyl-like core provided by the trans-configured bicyclohexyl unit, which is terminated with a pivotal ketone function and a p-tolyl group. This specific structure is critical for its application in the synthesis of liquid crystals, where it can serve as a key building block to influence the mesomorphic properties, thermal stability, and birefringence of the final material . The trans configuration of the cyclohexane rings promotes a linear molecular geometry, a essential characteristic for inducing the necessary molecular alignment in nematic or smectic phases. Beyond its primary use in materials science, this ketone also offers a valuable synthon in complex organic synthesis. The carbonyl group is a reactive handle for further functionalization, enabling its use in the construction of more complex molecular frameworks through reactions such as Grignard additions, reductions to alcohols, or the formation of heterocyclic compounds. This makes it a valuable reagent for researchers in the fields of medicinal chemistry and supramolecular chemistry exploring novel compound libraries. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[4-(4-methylphenyl)cyclohexyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)18-10-12-19(20)13-11-18/h2-5,16-18H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPISRXVEAOLMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703109
Record name (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125962-80-3
Record name (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-one, 4'-(4-methylphenyl)-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one: A Key Building Block in Liquid Crystal Technology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, a pivotal intermediate in the synthesis of advanced liquid crystalline materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's chemical structure, synthesis, and physicochemical properties, offering insights grounded in established scientific principles and experimental validation.

Introduction: The Significance of the Bicyclohexyl Core

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one belongs to a class of compounds characterized by a bicyclohexyl core structure. This structural motif is of significant interest in the field of liquid crystals due to its ability to impart desirable physical properties such as high clearing points, low viscosity, and good thermal and photochemical stability to the final liquid crystal mixtures. The trans configuration of the cyclohexyl rings is particularly crucial as it results in a linear, rigid molecular shape, a fundamental requirement for the formation of mesophases. The presence of the p-tolyl group provides a degree of aromaticity and influences the electronic properties of the molecule, further modulating its liquid crystalline behavior.

Elucidation of the Chemical Structure

The chemical identity of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is defined by its molecular formula, C₁₉H₂₆O, and a molecular weight of approximately 270.42 g/mol .[1] Its unique structure, featuring two cyclohexane rings linked together with a p-tolyl substituent and a ketone functional group, is critical to its function.

Key Structural Features:

  • [1,1'-Bicyclohexan] Core: Two cyclohexane rings are directly bonded.

  • Trans Stereochemistry: The substituents at the 1 and 4' positions of the bicyclohexyl system are in a trans-diaxial or trans-diequatorial orientation, leading to a more linear and rigid molecular geometry essential for liquid crystal applications.

  • 4-one Functional Group: A ketone group is present on one of the cyclohexane rings. This polar group can influence the dielectric anisotropy of liquid crystal mixtures.

  • p-Tolyl Group: A para-substituted toluene ring is attached to the other cyclohexane ring. This aromatic moiety contributes to the mesogenic character of molecules derived from this intermediate.

The structure can be unambiguously identified by its CAS number: 125962-80-3.[1]

Caption: Chemical structure of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Synthesis and Purification: A Methodological Approach

The synthesis of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. A general and effective approach involves a two-stage process: the formation of a cyclohexenone intermediate followed by catalytic hydrogenation.

General Synthetic Pathway

A robust method for preparing bicyclohexylbenzene derivatives, including the target molecule, involves the following key transformations:

  • Condensation to Cyclohexenone: The initial step is the synthesis of a 3-(trans-4-arylcyclohexyl)-6-alkyl(or aryl)cyclohex-2-en-1-one intermediate. This is typically achieved through the condensation of a Mannich salt with a 2-substituted acetoacetic ester or a methyl benzyl ketone in the presence of a base.

  • Catalytic Hydrogenation: The resulting cyclohexenone is then subjected to catalytic hydrogenation. This crucial step reduces the double bond of the enone system to yield the saturated bicyclohexanone. Performing this reaction in a basic medium predominantly affords the desired trans-isomer, which is thermodynamically more stable.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrogenation A Mannich Salt C Base-catalyzed Condensation A->C B 2-Substituted Acetoacetic Ester / Methyl Benzyl Ketone B->C D 3-(trans-4-arylcyclohexyl)-6-alkyl(or aryl) cyclohex-2-en-1-one C->D E Catalytic Hydrogenation (e.g., H₂, Pd/C) D->E Basic medium F trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one E->F

Caption: General synthetic workflow for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Post-Synthesis Purification

Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as toluene, to yield a white to almost white crystalline powder. The purity is commonly assessed by gas chromatography (GC), with commercially available samples often exceeding 98.0%.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Physical Properties
PropertyValueSource(s)
Appearance White to almost white powder/crystal
Melting Point 121.0 to 125.0 °C
Solubility Soluble in Toluene
Storage Room temperature, in a cool and dark place (<15°C recommended)
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the numerous protons in the bicyclohexyl system. Key signals would include:

    • Aromatic protons of the p-tolyl group appearing as two doublets in the range of δ 7.0-7.3 ppm.

    • A singlet for the methyl protons of the tolyl group around δ 2.3 ppm.

    • A complex series of multiplets for the aliphatic protons of the two cyclohexane rings, likely in the range of δ 1.0-2.5 ppm. The chemical shifts and coupling constants of the protons at the bridgehead carbons and those adjacent to the ketone would be of particular diagnostic value.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show:

    • A signal for the carbonyl carbon at a downfield chemical shift, typically in the range of δ 200-220 ppm.

    • Signals for the aromatic carbons of the p-tolyl group between δ 120-150 ppm.

    • A signal for the methyl carbon of the tolyl group around δ 21 ppm.

    • Multiple signals for the aliphatic carbons of the bicyclohexyl rings in the upfield region.

  • IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be expected around 1710 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would also be present.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 270.42). Fragmentation patterns would likely involve cleavage of the bicyclohexyl rings and the loss of the tolyl group.

Applications in Advanced Materials

The primary application of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is as a crucial building block in the synthesis of liquid crystals.[1] Its rigid, linear structure and the presence of both aliphatic and aromatic moieties make it an ideal precursor for creating mesogenic molecules with tailored properties for various applications, including:

  • Display Technologies: As a component of liquid crystal mixtures for displays (LCDs), contributing to favorable viscoelastic and optical properties.

  • Smart Windows: In the formulation of polymer-dispersed liquid crystals (PDLCs) for smart glass applications, where the transparency can be controlled by an electric field.

  • Optical Components: In the development of tunable lenses, filters, and other photonic devices.

The ketone functionality can be further derivatized to introduce other functional groups, allowing for the synthesis of a diverse library of liquid crystalline compounds.

Safety and Handling

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves and safety glasses. The material should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a well-defined chemical entity with a unique molecular architecture that makes it a valuable intermediate in the field of materials science, particularly for the synthesis of liquid crystals. Its synthesis, while requiring careful control to achieve the desired stereochemistry, is based on established organic chemistry principles. The combination of its rigid bicyclohexyl core, the presence of a modifiable ketone group, and the influence of the p-tolyl substituent provides a versatile platform for the design and synthesis of next-generation liquid crystalline materials for a wide range of technological applications. Further research into the detailed characterization and derivatization of this compound is likely to yield novel materials with enhanced performance characteristics.

References

  • CP Lab Safety. trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams. [Link]

  • Sasnovski, G., Bezborodov, V., Dąbrowski, R., & Dziaduszek, J. (1997). New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 303(1), 313–318.

Sources

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one CAS number 125962-80-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one (CAS: 125962-80-3)

This document provides a comprehensive technical overview of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, a specialized chemical compound with significant applications in materials science and potential relevance as a scaffold in medicinal chemistry. It is intended for an audience of researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's properties, synthesis, analysis, and applications.

Core Compound Identification and Overview

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a bicyclic ketone featuring a rigid trans-fused bicyclohexane core. One cyclohexane ring is substituted with a p-tolyl group, while the other contains a ketone functional group. This specific stereochemistry and substitution pattern are critical to its physicochemical properties and primary applications. The molecule is most prominently recognized as a building block for advanced liquid crystal materials. While not a therapeutic agent itself, its structural motifs are of significant interest in the design of novel pharmaceuticals.[1][2]

Physicochemical and Structural Properties

The defining characteristic of this molecule is its rigid, three-dimensional structure imparted by the trans-configuration of the bicyclohexane system. This rigidity, combined with the electronic properties of the tolyl and ketone groups, governs its behavior in bulk materials. The key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 125962-80-3[3][4][5]
Molecular Formula C₁₉H₂₆O[3][4]
Molecular Weight 270.42 g/mol
Appearance White to off-white crystalline powder[6]
Melting Point 121.0 - 125.0 °C (Typical: 123 °C)[7]
Solubility Soluble in Toluene[7]
Purity Typically supplied at >97-98% (assessed by GC)[5]
Synonyms (1'r,4'r)-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one, trans-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one

Synthesis and Purification Workflow

While specific proprietary synthesis routes may vary, a plausible and logical pathway for the laboratory-scale synthesis of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one can be conceptualized from established organometallic and cycloaddition reactions. The causality behind this proposed workflow lies in creating the key C-C bond between the two rings and then establishing the ketone functionality.

Proposed Retrosynthetic Pathway

A logical approach involves a Suzuki coupling reaction to form the bicyclohexyl core, followed by oxidation to yield the final ketone. This method offers good control over stereochemistry and substitution.

G product trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one intermediate1 trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-ol product->intermediate1 Oxidation reagents1 Oxidizing Agent (e.g., PCC, Swern) intermediate2 4-Bromo-1,1'-bi(cyclohexane) intermediate1->intermediate2 Coupling intermediate3 p-Tolylboronic Acid reagents1->intermediate1 reagents2 Suzuki Coupling Pd Catalyst, Base start1 1,4-Dibromocyclohexane intermediate2->start1 Grignard Addition start2 Cyclohexanone reagents2->intermediate2 reagents2->intermediate3 reagents3 Grignard Reaction (Cyclohexylmagnesium bromide) reagents3->start1 reagents3->start2

Caption: Conceptual retrosynthetic analysis for the target molecule.

Experimental Protocol: Synthesis and Purification

The following protocol is a generalized, illustrative procedure. Researchers must adapt it based on laboratory conditions and safety assessments.

Step 1: Synthesis of the Bicyclohexanol Intermediate

  • Prepare a Grignard reagent from 4-bromocyclohexanone (protected as a ketal).

  • React the Grignard reagent with 4-(p-tolyl)cyclohexanone in anhydrous THF under an inert atmosphere (N₂ or Ar). The choice of a substituted cyclohexanone starting material is crucial for establishing the final substitution pattern.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Perform an aqueous workup and extract the organic phase with a suitable solvent like ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotect the ketal using acidic conditions to reveal the ketone.

  • Reduce the newly formed ketone selectively to the alcohol using a mild reducing agent like NaBH₄ to yield trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-ol. The stereochemistry is often directed by the bulky substituents.

Step 2: Oxidation to the Final Product

  • Dissolve the bicyclohexanol intermediate from Step 1 in dichloromethane (DCM).

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation, at a controlled temperature (typically 0 °C to room temperature). These methods are chosen to prevent over-oxidation.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction and filter through a pad of silica gel or Celite to remove oxidant byproducts.

  • Concentrate the filtrate to obtain the crude product.

Step 3: Purification Protocol

  • Recrystallization (Primary Method): Given the compound is a stable, high-melting solid, recrystallization is the preferred method for high purity.

    • Dissolve the crude product in a minimal amount of hot toluene (a solvent in which it is known to be soluble).[7]

    • Slowly add a non-polar anti-solvent like heptane or hexane until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with cold anti-solvent, and dry under vacuum.

  • Column Chromatography (If Necessary): If recrystallization fails to remove certain impurities, flash chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically effective.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, structure, and purity of the final compound. Each technique provides a unique piece of the structural puzzle, creating a self-validating system of analysis.

G cluster_0 Identity & Structure cluster_1 Purity & Properties NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Confirms connectivity - Verifies stereochemistry MS Mass Spectrometry (GC-MS, ESI-MS) - Confirms Molecular Weight - Aids in fragmentation analysis GC Gas Chromatography (GC) - Quantifies purity (>98%) - Detects volatile impurities DSC Differential Scanning Calorimetry (DSC) - Determines melting point - Assesses thermal stability Sample Purified Sample Sample->NMR Sample->MS Sample->GC Sample->DSC

Caption: Standard analytical workflow for compound validation.

Detailed Analytical Protocols

1. NMR Spectroscopy:

  • Objective: To confirm the covalent structure and stereochemistry.

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a ¹H NMR spectrum. Expect to see signals in the aromatic region (7-8 ppm) for the tolyl group, a singlet around 2.3 ppm for the tolyl methyl group, and a complex series of multiplets in the aliphatic region (1-3 ppm) for the 20 protons of the bicyclohexane rings. The trans-diaxial protons will exhibit characteristic large coupling constants.[8]

    • Acquire a ¹³C NMR spectrum. Expect a signal for the ketone carbonyl carbon (>200 ppm), signals for the aromatic carbons, and multiple signals for the sp³ hybridized carbons of the cyclohexane rings.

    • If necessary, run 2D NMR experiments (like COSY and HSQC) to definitively assign proton and carbon signals.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To confirm molecular weight and assess purity.

  • Protocol:

    • Prepare a dilute solution of the sample in a volatile solvent like DCM or ethyl acetate.

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • The GC trace should show a single major peak, the area of which corresponds to the purity (e.g., >98%).

    • The mass spectrum for this peak should display a molecular ion (M⁺) peak at m/z = 270.4.

Core Applications and Scientific Insights

Primary Application: Liquid Crystal Materials

The primary commercial and research application for this compound is as a component in nematic liquid crystal mixtures. Bicyclohexane-containing liquid crystals are valued for specific physical properties that are advantageous in display technology.[9][10]

  • Causality of Performance:

    • Low Birefringence (Δn): The saturated bicyclohexane core, unlike aromatic rings, leads to a smaller difference between the extraordinary and ordinary refractive indices. This property is beneficial for certain display modes.[9]

    • High Dielectric Anisotropy (Δε): While this specific molecule has a ketone group, related structures can be designed to have high negative dielectric anisotropy, which is essential for vertically aligned (VA) LCDs.[9]

    • Chemical and Photochemical Stability: The saturated aliphatic rings offer greater stability compared to unsaturated or aromatic cores, leading to longer device lifetimes.

G cluster_0 Disordered State (Voltage OFF) cluster_1 Ordered State (Voltage ON) a1 a2 a3 b1 a3->b1 Electric Field a4 b2 b3 b4

Caption: Alignment of liquid crystal molecules in an electric field.

Relevance in Drug Discovery

While not a drug, the molecular scaffold is highly relevant to medicinal chemistry for several reasons:

  • Pharmacophore Scaffolding: The rigid trans-bicyclohexane unit serves as an excellent non-planar, three-dimensional scaffold. This is critical for designing ligands that fit into complex protein binding pockets where a flat aromatic ring would be suboptimal.

  • Bioisosterism: Rigid aliphatic rings like bicyclohexane are increasingly used as bioisosteres for phenyl rings.[11] This substitution can significantly improve key drug-like properties:

    • Increased Solubility: Replacing a flat, greasy aromatic ring with a 3D saturated ring can disrupt crystal packing and improve aqueous solubility.

    • Improved Metabolic Stability: The sp³ carbons of the cyclohexane rings are less susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to aromatic rings.

  • Precedent in Approved Drugs: The antipsychotic drug Cariprazine contains a trans-4-substituted cyclohexane-amine core, demonstrating the clinical and commercial viability of this structural motif in CNS-targeting agents.[1] This precedent validates the exploration of related bicyclohexane structures in drug development programs.

Safety, Handling, and Storage

Professionals handling this compound must adhere to standard laboratory safety protocols.

  • Hazard Identification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][5]

  • Handling:

    • Use in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a dry, cool place.[4]

    • Recommended storage is at room temperature, away from direct light.

References

  • PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • CP Lab Safety. trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams. [Link]

  • Watson International. 4′-(p-tolyl)-[1,1′-bi(cyclohexan)]-4-one CAS 125962-80-3. [Link]

  • Google Patents.
  • Taylor & Francis Online. New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them. [Link]

  • ResearchGate. Study on the Structure and Liquid Crystal Behavior of Cyclohexane Liquid Crystal Monomer. [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. [Link]

  • Dhara, S. Structure–property correlation of bicyclohexane nematic liquid crystals. [Link]

  • Middle East Technical University. TRANSFORMATION OF CYCLOHEXANONE DERIVATIVES TO BICYCLIC FURAN AND PYRROLE DERIVATIVES. [Link]

  • ResearchGate. Liquid Crystal Compounds Incorporating the Trans-1,4-Substituted Cyclohexane Ring System. [Link]

  • PubMed. Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. [Link]

  • ScienceDirect. Advances in triterpene drug discovery. [Link]

  • National Institutes of Health. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for. [Link]

  • Chemexpress. trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. [Link]

  • AbacipharmTech. trans-4-(p-tolyl)-[1,1-Bi(cyclohexan)]-4-one. [Link]

  • Semantic Scholar. NMR Spectra of 1,1,4,4-Tetramethylcyclohexyl-cis and trans-2,6-diacetate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the molecule trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. Designed for professionals in research and development, this document delves into the structural, thermal, and spectroscopic characteristics of this compound, offering both established data and robust protocols for its empirical determination. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for the analysis of this and similar bicyclohexanone derivatives.

Molecular Identity and Structural Elucidation

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a complex organic molecule featuring a bicyclohexane core with a ketone functional group and a p-tolyl substituent. The "trans" designation in its nomenclature is critical, indicating the stereochemical relationship between the substituents on the two cyclohexane rings, which significantly influences its three-dimensional conformation and, consequently, its physical and biological properties.

Core Molecular Attributes

A foundational understanding of any chemical entity begins with its fundamental molecular properties. These values are critical for a wide range of applications, from reaction stoichiometry to analytical method development.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₆O
Molecular Weight 270.42 g/mol
CAS Number 125962-80-3
Physical State Solid, white to off-white crystalline powder
Purity >98.0% (by Gas Chromatography)
Structural Confirmation and Spectroscopic Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The p-tolyl group will exhibit two distinct doublets in the aromatic region (typically δ 7.0-7.3 ppm), characteristic of a para-substituted benzene ring.

  • Cyclohexane Protons: A complex series of multiplets will be observed in the aliphatic region (typically δ 1.0-2.5 ppm). The protons on the carbon adjacent to the ketone (α-protons) will be deshielded and appear further downfield. The trans-stereochemistry will influence the coupling constants between the protons on the bicyclohexane ring system.

  • Methyl Protons: A singlet corresponding to the three protons of the tolyl methyl group will be present, likely in the δ 2.2-2.4 ppm range.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A characteristic peak for the ketone carbonyl carbon will be observed in the highly deshielded region of the spectrum, typically around δ 200-220 ppm.

  • Aromatic Carbons: Four distinct signals are expected for the p-tolyl group: two for the substituted carbons and two for the unsubstituted carbons.

  • Cyclohexane Carbons: Multiple signals corresponding to the carbons of the two cyclohexane rings will be present in the aliphatic region (typically δ 20-50 ppm).

  • Methyl Carbon: A single peak for the tolyl methyl carbon will appear in the upfield region of the spectrum (typically δ 20-25 ppm).

Experimental Protocol: NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg of sample in 0.5-0.7 mL of CDCl₃ Filter Filter into NMR tube Prep->Filter Acquire_1H Acquire ¹H NMR Spectrum (400 MHz or higher) Filter->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum (100 MHz or higher) Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC) (Optional, for detailed assignment) Acquire_13C->Acquire_2D Process Process spectra: - Fourier Transform - Phase Correction - Baseline Correction Acquire_2D->Process Integrate Integrate ¹H signals Process->Integrate Assign Assign peaks to protons and carbons Integrate->Assign

Caption: Workflow for NMR spectroscopic analysis.

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is expected to be dominated by the vibrational modes of the ketone and the aromatic ring.

Expected FTIR Absorption Bands:

  • C=O Stretch: A strong, sharp absorption band characteristic of a saturated ketone will be present in the range of 1705-1725 cm⁻¹.

  • C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are indicative of the C-H bonds of the p-tolyl group.

  • C-H Stretch (Aliphatic): Strong absorptions below 3000 cm⁻¹ correspond to the C-H bonds of the bicyclohexane rings.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bonds within the aromatic ring.

Experimental Protocol: FTIR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis Prep Place a small amount of solid sample directly on the ATR crystal Background Collect a background spectrum Prep->Background Sample_Scan Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Background->Sample_Scan Process Perform baseline correction and normalize the spectrum Sample_Scan->Process Assign Identify and assign characteristic absorption bands Process->Assign

Caption: Workflow for FTIR spectroscopic analysis.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Expected Mass Spectrum Features (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 270.4) should be observable. The intensity of this peak will depend on the stability of the molecular ion.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available. The bicyclohexane and p-tolyl moieties will also produce characteristic fragment ions[1][2].

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_da Data Analysis Prep Dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) Inject Inject the sample into the GC Prep->Inject Separate Separate the components on a suitable capillary column (e.g., DB-5ms) Inject->Separate Ionize Ionize the eluted compound (e.g., Electron Ionization at 70 eV) Separate->Ionize Analyze Analyze the ions in a mass analyzer (e.g., Quadrupole) Ionize->Analyze Identify_M Identify the molecular ion peak Analyze->Identify_M Analyze_Frag Analyze the fragmentation pattern Identify_M->Analyze_Frag

Caption: Workflow for GC-MS analysis.

Physical and Thermal Properties

The physical and thermal properties of a compound are critical for its handling, formulation, and stability assessment.

Melting Point and Thermal Stability

The melting point is a key indicator of the purity of a crystalline solid. For trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, a sharp melting point range is expected for a pure sample.

PropertyValueSource(s)
Melting Point 121.0 to 125.0 °C

Thermal stability beyond the melting point can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the decomposition temperature and any mass loss due to volatilization or degradation[3].

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to precisely determine the melting point, enthalpy of fusion, and detect any polymorphic transitions[3].

Experimental Protocol: Thermal Analysis (TGA/DSC)

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Accurately weigh 2-5 mg of the sample into a TGA/DSC pan Program Program the instrument with a heating ramp (e.g., 10 °C/min) under an inert atmosphere (N₂) Prep->Program Run Run the TGA and/or DSC experiment Program->Run Analyze_TGA Analyze the TGA curve for onset of decomposition Run->Analyze_TGA Analyze_DSC Analyze the DSC curve for melting point and enthalpy of fusion Analyze_TGA->Analyze_DSC

Caption: Workflow for Thermal Analysis.

Solubility

The solubility of a compound is a critical parameter in drug development and chemical synthesis.

PropertyValueSource(s)
Solubility Soluble in Toluene

Given its largely non-polar structure, trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is expected to be soluble in other non-polar organic solvents such as dichloromethane, diethyl ether, and hexane, and poorly soluble in polar solvents like water.

Experimental Protocol: Solubility Determination

A qualitative assessment of solubility can be performed by adding a small amount of the solid to a test tube containing the solvent of interest and observing for dissolution at room temperature and with gentle heating[4]. For quantitative determination, a saturated solution can be prepared, and the concentration of the dissolved solid can be measured using a suitable analytical technique such as HPLC or UV-Vis spectroscopy after filtration.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models can provide valuable estimates of key physicochemical properties.

PropertyPredicted ValueSignificance
Boiling Point > 300 °C (estimated)Due to its high molecular weight and polarity of the ketone group, a high boiling point is expected[5][6].
logP (Octanol-Water Partition Coefficient) ~ 5-6 (estimated)A high logP value is anticipated due to the large hydrophobic bicyclohexane and tolyl groups, indicating poor aqueous solubility and high lipophilicity[7].
pKa Not readily ionizableThe α-protons to the ketone are weakly acidic (pKa ~19-20), but the compound is not expected to ionize under typical physiological conditions[8].

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one and for monitoring its presence in reaction mixtures or formulations.

Gas Chromatography (GC)

As indicated by suppliers, GC is a suitable method for purity assessment, which also suggests that the compound is thermally stable enough to be volatilized without significant decomposition under GC conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC method would be appropriate for this compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_da Data Analysis Prep Prepare a stock solution of the sample in a suitable organic solvent (e.g., acetonitrile) Dilute Dilute to an appropriate concentration for analysis Prep->Dilute Inject Inject the sample onto a reversed-phase column (e.g., C18) Dilute->Inject Elute Elute with a mobile phase gradient (e.g., water/acetonitrile) Inject->Elute Detect Detect the analyte using a UV detector (e.g., at 220 nm) Elute->Detect Analyze Analyze the chromatogram for retention time and peak purity Detect->Analyze Quantify Quantify the compound using a calibration curve (if required) Analyze->Quantify

Caption: Workflow for HPLC analysis.

Conclusion

This technical guide provides a comprehensive overview of the known and expected physicochemical properties of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. While some fundamental data is available from commercial sources, a complete characterization requires empirical determination of its spectroscopic and thermal properties. The detailed experimental protocols and workflows provided herein offer a robust framework for researchers to obtain this critical data, ensuring a thorough understanding of this molecule for its application in research and development. The principles and methodologies outlined are broadly applicable to the characterization of other novel organic compounds.

References

  • Ketone - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Thermal studies: (a) TGA and (b) DSC of the samples - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 23, 2026, from [Link]

  • Properties of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 22). Retrieved January 23, 2026, from [Link]

  • Cyclohexanone | C6H10O | CID 7967 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Comin, M. J., Parrish, D. A., Deschamps, J. R., & Marquez, V. E. (2006). Synthesis of bicyclo[3.1.0]hexanes functionalized at the tip of the cyclopropane ring. Application to the synthesis of carbocyclic nucleosides. Organic letters, 8(4), 705–708. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved January 23, 2026, from [Link]

  • Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown. (n.d.). Retrieved January 23, 2026, from [Link]

  • Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Cyclohexanone - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Melting point determination. (n.d.). Retrieved January 23, 2026, from [Link]

  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (2026, January 6). Retrieved January 23, 2026, from [Link]

  • Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved January 23, 2026, from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved January 23, 2026, from [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Showing Compound Cyclohexanone (FDB003418) - FooDB. (2010, April 8). Retrieved January 23, 2026, from [Link]

  • Physical Properties of Aldehydes and Ketones - BYJU'S. (n.d.). Retrieved January 23, 2026, from [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). Retrieved January 23, 2026, from [Link]

  • Melting Point Determination by Kjeldahl's method - Chemistry for everyone - WordPress.com. (2021, January 5). Retrieved January 23, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 23, 2026, from [Link]

  • A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin - ResearchGate. (2014, July 14). Retrieved January 23, 2026, from [Link]

  • 2.8: Thermal Analysis - Chemistry LibreTexts. (2022, August 28). Retrieved January 23, 2026, from [Link]

  • Why are the boiling points of aldehydes less than those of ketones? (2013, November 18). Retrieved January 23, 2026, from [Link]

  • GC-MS Analysis of Bioactive Compound in Ethanolic Extract of Pithecellobium dulce Leaves - Acta Scientific. (2019, October 4). Retrieved January 23, 2026, from [Link]

  • Melting Point Determination - thinkSRS.com. (n.d.). Retrieved January 23, 2026, from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. (n.d.). Retrieved January 23, 2026, from [Link]

  • C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis ... - Doc Brown's Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. (n.d.). Retrieved January 23, 2026, from [Link]

  • Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak - YouTube. (2022, March 8). Retrieved January 23, 2026, from [Link]

  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved January 23, 2026, from [Link]

  • LogP and logD calculations - Chemaxon Docs. (n.d.). Retrieved January 23, 2026, from [Link]

  • Di(p-tolyl)-1,4-benzoquinonediimine (N,N′-Di-p-tolylcyclohexa-2,5-diene-1,4-diimine). (n.d.). Retrieved January 23, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 23, 2026, from [Link]

  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023, August 29). Retrieved January 23, 2026, from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide to trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one: Synthesis, Characterization, and Applications in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, a key building block in the development of advanced liquid crystal materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering in-depth insights into its synthesis, physicochemical properties, and applications.

Introduction: The Significance of Bicyclic Ketones in Material Science

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one belongs to a class of compounds known as bicyclohexyl derivatives, which are of significant interest in the field of liquid crystals.[1][2] The rigid and anisotropic molecular structure of these compounds, characterized by the presence of two cyclohexane rings and an aromatic moiety, allows them to exhibit liquid crystalline phases. The trans configuration of the cyclohexyl rings is crucial for achieving a linear molecular shape, a prerequisite for the formation of stable nematic phases over a wide temperature range. The ketone functional group and the tolyl substituent provide a delicate balance of polarity and polarizability, influencing key properties of the resulting liquid crystal mixture, such as dielectric anisotropy, birefringence, and clearing point.

Physicochemical Properties

A thorough understanding of the physicochemical properties of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is essential for its effective application in liquid crystal formulations.

PropertyValueSource
Molecular Formula C₁₉H₂₆O[1][3][4]
Molecular Weight 270.42 g/mol [1][3][4]
CAS Number 125962-80-3[1][3][4]
Appearance White to off-white crystalline solid[3]
Purity >98.0% (GC)[3]
Melting Point 121.0 - 125.0 °C[3]
Solubility Soluble in Toluene[3]

Synthesis of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one: A Proposed Synthetic Protocol

Retrosynthetic Analysis

The target molecule can be disconnected at the bond between the tolyl group and the cyclohexane ring, suggesting a Suzuki-Miyaura coupling between a p-tolylboronic acid derivative and a brominated bicyclohexanone derivative.

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of the Bicyclohexanone Intermediate cluster_1 Step 2: Suzuki-Miyaura Coupling A 4-Bromocyclohexanone C 4-Bromo-1-cyclohexylcyclohexanol A->C Grignard Reaction B Cyclohexylmagnesium bromide (Grignard Reagent) B->C D trans-4-Bromo-[1,1'-bi(cyclohexan)]-4-one C->D Oxidation (e.g., PCC, Swern) F trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one D->F Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) E p-Tolylboronic acid E->F

Caption: Proposed two-step synthetic workflow for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Detailed Experimental Protocol

Step 1: Synthesis of trans-4-Bromo-[1,1'-bi(cyclohexan)]-4-one

  • Grignard Reaction:

    • To a solution of 4-bromocyclohexanone in anhydrous THF at 0 °C, add a solution of cyclohexylmagnesium bromide (prepared from cyclohexyl bromide and magnesium turnings) dropwise.[7]

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

    • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure to yield 4-bromo-1-cyclohexylcyclohexanol.

  • Oxidation:

    • The crude alcohol is dissolved in dichloromethane (DCM).

    • Pyridinium chlorochromate (PCC) is added portion-wise to the solution at room temperature.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is filtered through a pad of silica gel and celite, and the filtrate is concentrated.

    • The crude product is purified by column chromatography to afford trans-4-bromo-[1,1'-bi(cyclohexan)]-4-one. The trans isomer is generally the thermodynamically more stable product and can be favored under equilibrating conditions.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup:

    • In a round-bottom flask, combine trans-4-bromo-[1,1'-bi(cyclohexan)]-4-one, p-tolylboronic acid, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).[5][6]

    • Add a 2M aqueous solution of sodium carbonate and toluene.

    • The mixture is degassed with argon for 15 minutes.

  • Reaction and Work-up:

    • The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 24 hours.

    • After cooling to room temperature, the layers are separated.

    • The aqueous layer is extracted with toluene.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Spectroscopic Characterization

The structure and purity of the synthesized compound should be confirmed by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a characteristic set of signals. The aromatic protons of the tolyl group will appear as two doublets in the aromatic region (δ 7.0-7.3 ppm). The methyl protons of the tolyl group will be a singlet at around δ 2.3 ppm. The cyclohexyl protons will exhibit complex multiplets in the aliphatic region (δ 1.0-2.5 ppm). The axial and equatorial protons on the cyclohexane rings will have different chemical shifts and coupling constants.[8]

    • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (δ > 200 ppm), the aromatic carbons, and the aliphatic carbons of the cyclohexane rings.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight (m/z = 270.42).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ will confirm the presence of the ketone carbonyl group.

Application in Liquid Crystal Displays (LCDs)

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a valuable component in liquid crystal mixtures for display applications. Its rigid, elongated structure contributes to the formation of the nematic phase, which is the basis for most LCD technologies.

The key roles of this compound in a liquid crystal formulation include:

  • Raising the Clearing Point: The high melting point and thermal stability of this compound can help to increase the clearing point of the liquid crystal mixture, expanding the operational temperature range of the display.

  • Tuning Dielectric Anisotropy: The polar ketone group introduces a dipole moment, which influences the dielectric anisotropy (Δε) of the mixture. A positive Δε is essential for twisted nematic (TN) and in-plane switching (IPS) LCDs.

  • Adjusting Birefringence: The combination of the saturated cyclohexane rings and the aromatic tolyl group contributes to the overall birefringence (Δn) of the liquid crystal mixture.

The formulation of a liquid crystal mixture involves blending several components, each with specific properties, to achieve the desired performance characteristics for a particular display application. trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one serves as a crucial dopant or a major component to fine-tune the physical properties of the final mixture.

Conclusion

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a well-defined organic compound with significant potential in the field of liquid crystal technology. This guide has provided a comprehensive overview of its physicochemical properties, a detailed proposed synthetic route based on established chemical principles, and an outline of its key role in liquid crystal formulations. The information presented herein is intended to serve as a valuable resource for researchers and developers working at the forefront of materials science and display technology.

References

  • CP Lab Safety. trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one, min 98%. [Link]

  • Watson International. 4′-(p-tolyl)-[1,1′-bi(cyclohexan)]-4-one CAS 125962-80-3. [Link]

  • Organic Syntheses. Cyclohexylcarbinol. [Link]

  • Ahmad, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Science.
  • Musher, J. I. (1962). NMR Spectra of 1,1,4,4-Tetramethylcyclohexyl-cis and trans-2,6-diacetate. Journal of the American Chemical Society.

Sources

An In-Depth Technical Guide to the Solubility of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of process development, formulation, and ensuring reproducible experimental outcomes. This guide provides a comprehensive technical overview of the solubility of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, a molecule of interest in various research and development applications. We will delve into the theoretical underpinnings of its solubility, predictive methodologies, and practical, step-by-step protocols for empirical determination. This document is structured to provide not just data, but a framework for rational solvent selection and solubility characterization in your own laboratory settings.

Physicochemical Profile of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

A thorough understanding of a molecule's physical and chemical properties is paramount to predicting its behavior in different solvent environments. trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a solid, crystalline organic compound with the following key characteristics:

PropertyValueReference(s)
Chemical Name trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one[1]
Synonyms trans-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one; (1'r,4'r)-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one[1]
CAS Number 125962-80-3[1][2]
Molecular Formula C₁₉H₂₆O[1][2]
Molecular Weight 270.42 g/mol [1][3]
Physical State White to almost white powder/crystal[1]
Melting Point 121.0 - 125.0 °C[1]
Purity >98.0% (by GC)[1][3]

The molecular structure, dominated by two cyclohexane rings and a tolyl group, renders the molecule largely nonpolar. The presence of a ketone functional group introduces a degree of polarity. This duality is the primary driver of its solubility characteristics.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the foundational concept in predicting solubility.[4] This means that solutes tend to dissolve in solvents with similar polarity. For trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, its large hydrocarbon backbone suggests good solubility in nonpolar and moderately polar solvents. The ketone group, with its dipole moment, may allow for some interaction with more polar solvents, but the overall nonpolar character of the molecule is expected to dominate.

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) . HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP of two substances in "Hansen space" can be calculated, with smaller distances indicating higher affinity.[5]

While the specific HSP values for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one are not published, they can be experimentally determined. This involves testing the solubility of the compound in a range of solvents with known HSPs and identifying the center of the "solubility sphere".

Predicted and Known Solubility

Based on its predominantly nonpolar structure, a qualitative prediction of solubility in common organic solvents can be made. One supplier notes that the compound is soluble in toluene , a nonpolar aromatic solvent.[1] This aligns with our theoretical understanding.

Solvent ClassPredicted SolubilityRationale
Nonpolar Aromatic HighSimilar aromatic character (toluene, xylenes).
Nonpolar Aliphatic Moderate to HighGood interaction with the bicyclohexyl moiety (hexanes, cyclohexane).
Chlorinated HighGood dispersion and some polar interactions (dichloromethane, chloroform).
Ethers ModerateEthers like THF and diethyl ether can solvate the nonpolar parts while the oxygen interacts with the ketone.
Ketones Moderate"Like dissolves like" principle with the ketone group (acetone, MEK), though the large nonpolar part is a factor.
Esters ModerateSimilar to ketones (ethyl acetate).
Alcohols Low to ModerateThe polar hydroxyl group of alcohols (methanol, ethanol) has limited affinity for the large nonpolar structure.
Highly Polar Aprotic LowSolvents like DMSO and DMF are likely too polar.
Water InsolubleThe molecule is too large and nonpolar to dissolve in water.[4]

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the determination of both qualitative and quantitative solubility.

Materials and Equipment
  • trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

  • A range of analytical grade organic solvents (see table above)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of the compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid into vial add_solvent Add known volume of solvent prep_solid->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with shaking) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter_supernatant Filter supernatant centrifuge->filter_supernatant dilute Dilute aliquot of filtrate filter_supernatant->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate concentration (solubility) analyze->calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol for Quantitative Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic solubility.[6]

  • Preparation: To a series of glass vials, add an excess amount of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed.

  • Sampling and Filtration: Carefully draw an aliquot of the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Analytical Method Development

A robust analytical method is crucial for accurate solubility determination.

  • HPLC Method: An isocratic reversed-phase HPLC method with UV detection is generally suitable. A C18 column with a mobile phase of acetonitrile and water is a good starting point. The detection wavelength should be set to the λ_max of the compound. A calibration curve must be generated using standards of known concentrations.

  • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, UV-Vis spectroscopy can be a simpler alternative. A calibration curve (absorbance vs. concentration) must be prepared in each solvent used for the solubility studies.

Factors Influencing Solubility

Several factors can influence the solubility of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one:

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature if the dissolution process is endothermic.[7] This relationship should be determined experimentally by performing solubility tests at different temperatures.

  • Solvent Polarity: As discussed, the closer the polarity of the solvent to that of the solute, the higher the solubility.

  • Crystallinity: The crystal lattice energy of the solid must be overcome for dissolution to occur. Polymorphism, if present, can lead to different solubility values for different crystal forms.

Practical Applications and Conclusion

A comprehensive understanding of the solubility of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is essential for its effective use in research and development. By combining theoretical predictions with empirical data from the robust protocols outlined in this guide, scientists can:

  • Select appropriate solvents for chemical reactions and purifications (e.g., recrystallization).

  • Develop stable formulations for various applications.

  • Ensure the reliability and reproducibility of experimental results.

This guide provides the foundational knowledge and practical steps to confidently characterize the solubility of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one in a range of organic solvents.

References

  • CP Lab Safety. trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one, min 98%, 100 grams. [Link]

  • ChemExpress. trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Abbott, S. HSP Basics | Practical Solubility Science. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 17(10), 6518–6535. [Link]

  • CBSE. CLASS XII CHEMISTRY QUESTION BANK. [Link]

Sources

melting point of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one: Focus on Melting Point Determination

Introduction

In the landscape of pharmaceutical research and materials science, the precise characterization of chemical entities is a cornerstone of quality, safety, and efficacy. The compound trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, a solid crystalline organic molecule, serves as a pertinent example where fundamental physicochemical properties, such as the melting point, are critical for identity confirmation and purity assessment. The melting point is not merely a physical constant; it is a sensitive indicator of the substance's structural integrity and homogeneity.

Section 1: Physicochemical Profile and Structural Insights

The foundational step in characterizing any compound is to understand its basic molecular and physical properties. These details provide the necessary context for interpreting experimental data, including thermal analysis.

Table 1: Key Physicochemical Properties of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

PropertyValueSource(s)
CAS Number 125962-80-3[1][2][3]
Molecular Formula C₁₉H₂₆O[1][2][3]
Molecular Weight 270.42 g/mol [1][2]
Appearance White to almost white powder or crystal[1]
Purity Specification >98.0% (by Gas Chromatography)[1]
Reported Melting Point 121.0 to 125.0 °C[1]
Solubility Soluble in Toluene[1]
Causality of Molecular Structure on Melting Point

The melting point of a crystalline solid is directly influenced by the strength of its crystal lattice, which is a function of intermolecular forces and molecular packing efficiency. The structure of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one offers key insights:

  • Stereochemistry: The trans configuration of the two cyclohexane rings creates a relatively linear and symmetrical molecular shape. This high degree of symmetry allows for more efficient and compact packing within the crystal lattice.[4][5] Tightly packed molecules require more thermal energy to overcome the intermolecular forces and transition into the liquid phase, resulting in a higher melting point compared to their less symmetrical cis isomers.[4]

  • Intermolecular Forces: While the molecule is largely nonpolar, the ketone group introduces a dipole moment, leading to dipole-dipole interactions. The bulk of the molecule interacts through weaker London dispersion forces. The strength of these collective forces dictates the lattice energy.[6][7]

Section 2: The Theoretical Framework of Melting Point Analysis

A melting point is the temperature at which a substance transitions from a solid to a liquid state.[8] For a pure crystalline compound, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.[9]

The Impact of Impurities

The presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range.[9] This phenomenon, known as melting point depression, is a colligative property. Impurities disrupt the uniform crystal lattice structure, weakening the intermolecular forces that hold the solid together. Consequently, less energy is required to break down the lattice, and the substance melts at a lower temperature and over a wider range. This principle is fundamental to using melting point as a criterion for purity.

G Figure 1: Impurity Effect on Crystal Lattice and Melting Point cluster_0 Pure Compound cluster_1 Impure Compound pure_lattice Highly Ordered Crystal Lattice Strong, Uniform Intermolecular Forces Sharp & High Melting Point impure_lattice Disrupted Crystal Lattice Weaker, Non-uniform Forces Depressed & Broad Melting Point pure_lattice:f0->impure_lattice:f0 Introduction of Impurity

Caption: Conceptual diagram of how impurities disrupt a crystal lattice.

Section 3: Standard Operating Procedure for Melting Point Determination

This section outlines a self-validating protocol for determining the using a modern digital melting point apparatus.

Objective

To accurately measure the melting point range of a supplied sample of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one and assess its purity based on the sharpness and agreement with the literature value.

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Calibrated thermometer or digital temperature probe

  • Mortar and pestle

  • Spatula

  • Sample of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Experimental Workflow

G A 1. Sample Preparation Ensure sample is completely dry. Grind to a fine powder. B 2. Capillary Loading Pack powder to a height of 1-2 mm. A->B C 3. Instrument Setup Place capillary in the apparatus. Set starting temperature to ~100°C. B->C D 4. Rapid Heating Phase Heat at a medium-high rate to ~115°C (approx. 10°C below expected M.P.). C->D E 5. Slow Heating Phase Reduce heating rate to 1-2°C per minute. D->E F 6. Observation & Recording Record T1: First droplet appears (onset). Record T2: Entire sample is liquid (clear point). E->F G 7. Data Analysis Report melting range (T1 - T2). Compare with literature values. F->G

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology
  • Sample Preparation: Any substance being analyzed must be completely dry, homogeneous, and in the form of a fine powder.[8] Place a small amount of the crystalline sample on a clean, dry surface or in a mortar. Gently crush the sample with a pestle to create a fine, uniform powder. This ensures efficient and even heat transfer.[8]

  • Capillary Tube Loading: Push the open end of a capillary tube into the powder heap several times.[9] Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until the sample height is approximately 1-2 mm.[9]

  • Instrument Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus. Ensure the instrument's thermometer or probe is properly calibrated.

  • Heating Protocol:

    • If the approximate melting point is known (around 123°C), rapidly heat the block to a temperature about 15-20°C below this value.[10]

    • Once the temperature reaches approximately 115°C, significantly reduce the heating rate to a slow and steady 1-2°C per minute.[10] A slow heating rate near the melting point is crucial for an accurate reading.[11]

  • Data Recording:

    • Observe the sample closely through the magnified viewing port.

    • Record the onset temperature (T₁) , which is the temperature at which the first droplet of liquid becomes visible.[10]

    • Continue heating at the slow rate and record the clear point temperature (T₂) , the temperature at which the entire sample has completely melted into a transparent liquid.[10]

    • The final result is reported as the melting range (T₁ - T₂).

  • Replicate Analysis: For robust results, perform the measurement in triplicate with fresh capillary tubes for each run.

Section 4: Data Interpretation and System Validation

Expected Results

Based on supplier specifications, a high-purity sample of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is expected to exhibit the following melting behavior.

Table 2: Expected and Observed Melting Point Data

ParameterLiterature Value[1]Experimental Target
Melting Onset (T₁) -Approx. 121-124°C
Clear Point (T₂) -Approx. 122-125°C
Melting Range (T₂ - T₁) 121.0 - 125.0 °C≤ 2.0°C
Trustworthiness: The Self-Validating Nature of the Protocol

The described methodology contains an intrinsic validation checkpoint. The trustworthiness of the result is determined by two factors:

  • Sharpness of the Range: A narrow melting range (≤ 2°C) is a strong indicator of high purity. A broad range (> 3-4°C) suggests the presence of impurities or that the sample was not heated slowly enough.

  • Agreement with Literature: An observed sharp melting range that falls within the established literature value (121.0-125.0 °C) simultaneously confirms the identity and high purity of the compound.[1]

An experimental result of, for example, 115-120°C would immediately signal the presence of impurities, prompting further analytical investigation (e.g., chromatography, spectroscopy).

Conclusion

The is a critical quality attribute, reliably determined to be in the range of 121.0 to 125.0 °C .[1] This value is a direct consequence of its unique molecular structure, particularly the high symmetry afforded by the trans-cyclohexyl conformation, which promotes efficient crystal packing.

The protocol detailed in this guide represents a robust, cost-effective, and rapid method for verifying both the identity and purity of this compound. For professionals in research and drug development, the meticulous application of this fundamental technique provides a high degree of confidence in the quality of the material, ensuring the integrity of subsequent experimental work.

References

  • trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams , CP Lab Safety. [Link]

  • Experiment (1) Determination of Melting Points , University of Technology, Department of Applied Sciences. [Link]

  • Factors Affecting Melting Point: Definition, Examples, Diagrams , Unacademy. [Link]

  • What Affects Melting Point Of Organic Compounds? , Chemistry For Everyone - YouTube. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination , Chemistry LibreTexts. [Link]

  • Boiling Point and Melting Point in Organic Chemistry , Chemistry Steps. [Link]

  • DETERMINATION OF MELTING POINTS , Mettler Toledo. [Link]

  • Melting point determination , University of Calgary. [Link]

  • What Factors Affect Melting Point? , Sciencing. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance , Seth G.L. Bihani S.D. P.G. College. [Link]

  • Branching, and Its Affect On Melting and Boiling Points , Master Organic Chemistry. [Link]

  • trans-4′-(p-tolyl)-[1,1′-bi(cyclohexan)]-4-one , Chem-Express. [Link]

Sources

A Spectroscopic and Structural Elucidation Guide to trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one. In the absence of published experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to forecast the characteristic Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral features. The rationale behind the predicted spectral characteristics is detailed, offering researchers a robust framework for the identification and characterization of this molecule. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, analysis, and application of this and related chemical entities.

Introduction

trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring a bicyclohexyl system linked to a tolyl moiety and a carbonyl group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and elucidating its role in various chemical and biological processes. This guide provides an in-depth, predicted spectroscopic profile of the molecule, offering a valuable reference for researchers in the field.

Molecular Structure and Properties

trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one possesses the molecular formula C₁₉H₂₆O and a molecular weight of 270.42 g/mol .[1] Its Chemical Abstracts Service (CAS) registry number is 125962-80-3.[1][2] The molecule is a solid at room temperature.

PropertyValueSource(s)
Molecular FormulaC₁₉H₂₆O[1][2]
Molecular Weight270.42 g/mol [1]
CAS Number125962-80-3[1][2]
Physical StateSolid
Purity (typical)>98.0% (GC)
Melting Point121.0 to 125.0 °C

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. While experimental data for trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one is not publicly available, predictive models based on established chemical shift principles and empirical data from similar structures can provide a reliable forecast of its NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one is expected to exhibit distinct signals corresponding to the aromatic protons of the tolyl group, the aliphatic protons of the two cyclohexane rings, and the methyl protons.

Methodology for Prediction:

The chemical shifts (δ) are predicted using established NMR prediction algorithms that consider the electronic environment of each proton. These predictions are based on a vast database of known compounds and theoretical calculations.

Predicted ¹H NMR Chemical Shifts:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H (ortho to CH₃)~7.10d2H
Ar-H (meta to CH₃)~7.25d2H
CH-Ar~2.50m1H
CH-C=O~2.30m1H
CH₂ (cyclohexyl, α to C=O)~2.20-2.40m4H
CH₂ (cyclohexyl)~1.20-1.90m12H
CH₃~2.35s3H

Causality of Predicted Shifts:

  • Aromatic Protons: The protons on the tolyl group are expected to appear in the aromatic region (7.0-7.5 ppm). The ortho and meta protons will likely appear as doublets due to coupling with their neighbors.

  • Aliphatic Protons: The numerous protons on the two cyclohexane rings will result in a complex series of overlapping multiplets in the upfield region (1.2-2.5 ppm). The protons alpha to the carbonyl group will be deshielded and appear at a slightly higher chemical shift.

  • Methyl Protons: The methyl protons of the tolyl group are expected to appear as a sharp singlet around 2.35 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Methodology for Prediction:

Similar to ¹H NMR, ¹³C NMR chemical shifts are predicted using computational models that analyze the local electronic environment of each carbon atom.

Predicted ¹³C NMR Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~212
Ar-C (quaternary, attached to cyclohexyl)~145
Ar-C (quaternary, attached to CH₃)~136
Ar-CH~129
Ar-CH~128
CH-Ar~45
CH-C=O~42
CH₂ (cyclohexyl, α to C=O)~40
CH₂ (cyclohexyl)~25-35
CH₃~21

Causality of Predicted Shifts:

  • Carbonyl Carbon: The carbonyl carbon is significantly deshielded and will appear at a very high chemical shift, typically above 200 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate in the 125-150 ppm range. The quaternary carbons will have distinct chemical shifts from the protonated aromatic carbons.

  • Aliphatic Carbons: The sp³ hybridized carbons of the cyclohexane rings will appear in the upfield region of the spectrum.

Experimental Workflow for NMR Data Acquisition:

Caption: Standard workflow for acquiring NMR data.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Methodology for Prediction:

The predicted fragmentation pattern is based on established principles of mass spectrometry, including the stability of carbocations and radical species, and by analogy to the fragmentation of structurally similar compounds like substituted cyclohexanones.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 270, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the tolyl group: Cleavage of the bond between the cyclohexane and the tolyl-substituted cyclohexyl ring would lead to a fragment at m/z = 179 (M - 91).

    • Alpha-cleavage adjacent to the carbonyl group: This is a common fragmentation pathway for ketones and could lead to various fragments.

    • Cleavage of the bicyclohexyl linkage: This could result in fragments corresponding to the individual substituted cyclohexane rings.

    • McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement could occur, leading to the loss of a neutral molecule.

Diagram of Predicted Fragmentation:

fragmentation_pathway M [C₁₉H₂₆O]⁺˙ m/z = 270 F1 [C₁₂H₁₉O]⁺ m/z = 179 M->F1 Loss of C₇H₇˙ F2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F2 Formation of Tropylium ion F3 [C₆H₉O]⁺ m/z = 97 M->F3 α-cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, which is useful for structural elucidation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Methodology for Prediction:

The predicted IR absorption frequencies are based on the characteristic vibrational frequencies of the functional groups present in trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one, with reference to data for similar compounds.[3]

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ketone)~1715Strong
C-H (aromatic)~3000-3100Medium
C-H (aliphatic)~2850-2960Strong
C=C (aromatic)~1600, ~1450Medium
C-H (bending, p-disubstituted)~820Strong

Causality of Predicted Absorptions:

  • C=O Stretch: The most characteristic peak will be the strong absorption around 1715 cm⁻¹ due to the stretching vibration of the ketone carbonyl group. The position of this peak is typical for a six-membered ring ketone.[3]

  • C-H Stretches: The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclohexane rings and the methyl group will be observed below 3000 cm⁻¹.

  • C=C Stretches: The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-H Bending: A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of the 1,4-disubstitution (para) pattern of the tolyl group.

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Methodology for Prediction:

The predicted UV-Vis absorption maxima are based on the electronic properties of the chromophores present in the molecule, primarily the tolyl group and the carbonyl group.

Predicted UV-Vis Absorption Maxima:

TransitionPredicted λₘₐₓ (nm)Molar Absorptivity (ε)Chromophore
π → π~220-230HighTolyl group
n → π~280-290LowCarbonyl group

Causality of Predicted Absorptions:

  • π → π Transition:* The aromatic tolyl group will exhibit a strong absorption at a shorter wavelength, corresponding to a π → π* electronic transition.

  • n → π Transition:* The carbonyl group will show a weaker absorption at a longer wavelength, which is characteristic of an n → π* transition of the non-bonding electrons on the oxygen atom.

Synthesis Outline

Proposed Synthetic Workflow:

synthesis_workflow cluster_starting_materials Starting Materials cluster_reaction_steps Key Reaction Steps cluster_purification Purification and Characterization sm1 4-Bromocyclohexanone protection Protection of the carbonyl group sm1->protection sm2 p-Tolylboronic acid suzuki Suzuki Coupling sm2->suzuki protection->suzuki deprotection Deprotection of the carbonyl group suzuki->deprotection chromatography Column Chromatography deprotection->chromatography crystallization Crystallization to separate trans isomer chromatography->crystallization spectroscopy Spectroscopic Analysis (NMR, MS, IR) crystallization->spectroscopy

Caption: A plausible synthetic workflow for the target molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one. The predicted NMR, MS, IR, and UV-Vis data, along with the rationale for their interpretation, offer a valuable resource for researchers working with this compound. The provided experimental workflows serve as a practical guide for acquiring and analyzing spectroscopic data. As experimental data becomes available, it will be interesting to compare it with the predictions outlined in this guide, which will further refine our understanding of the structure-property relationships of this and related molecules.

References

  • Cyclohexanone, 4-ethyl-. NIST WebBook. [Link]

  • UV-Vis Spectrum of p-Toluenesulfonic Acid. SIELC Technologies. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • Mass spectrometric fragmentation of some arylidenecycloalkanones. Academia.edu. [Link]

  • N-(p-tolyl)phthalimide - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. [Link]

  • The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

  • trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams. CP Lab Safety. [Link]

  • Cyclohexanone, 4-methyl-. NIST WebBook. [Link]

  • IR Spectrum Of Cyclohexanone. Bartleby.com. [Link]

  • a) UV–vis absorption and PL spectra of the three compounds in toluene... ResearchGate. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of North Texas. [Link]

Sources

An In-Depth Technical Guide to the NMR Spectrum of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Structure Elucidation and Conformational Analysis

Introduction: The Molecular Architecture of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a complex organic molecule featuring a bicyclohexane framework with a carbonyl group on one ring and a p-tolyl substituent on the other. The "trans" designation in the name refers to the stereochemical relationship between the substituents at the 4 and 4' positions of the bicyclohexane system, indicating that they are on opposite sides of the mean plane of the rings. This specific stereochemistry has profound implications for the molecule's overall shape and, consequently, its NMR spectrum.

The accurate interpretation of the NMR spectrum is critical for confirming the successful synthesis of this target molecule, assessing its purity, and understanding its conformational preferences in solution. The rigid, yet conformationally mobile, cyclohexane rings, coupled with the electronic effects of the ketone and the aromatic ring, give rise to a nuanced and informative NMR spectrum.

Molecular Structure and Numbering Scheme:

Caption: Molecular structure and numbering of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is predicted to be complex due to the numerous, often overlapping, signals of the cyclohexane protons. The analysis is best approached by dissecting the molecule into its constituent parts: the p-tolyl group, the cyclohexanone ring, and the substituted cyclohexane ring.

2.1. Aromatic Region (δ 7.0-7.3 ppm):

The p-tolyl group will give rise to two distinct signals in the aromatic region, each integrating to two protons. These will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.

  • H_ar (ortho to CH₃): Expected to be a doublet around δ 7.15 ppm.

  • H_ar (meta to CH₃): Expected to be a doublet around δ 7.05 ppm.

The coupling constant (J) between these adjacent aromatic protons is typically in the range of 8 Hz.

2.2. Methyl Group (δ ~2.3 ppm):

The methyl group of the p-tolyl substituent will appear as a sharp singlet in the upfield region of the spectrum, predicted to be around δ 2.30 ppm.

2.3. Cyclohexanone Ring Protons (δ 2.0-2.6 ppm):

The protons on the cyclohexanone ring are diastereotopic and will exhibit complex splitting patterns. The protons alpha to the carbonyl group (C2 and C6) are the most deshielded.

  • H2/H6 (axial and equatorial): These four protons are expected to resonate in the region of δ 2.2-2.6 ppm. Due to the chair conformation, the axial and equatorial protons will have different chemical shifts and will show both geminal and vicinal couplings.

  • H3/H5 (axial and equatorial): These four protons, beta to the carbonyl group, will be found further upfield, likely in the δ 2.0-2.2 ppm range.

2.4. Substituted Cyclohexane Ring Protons (δ 1.0-2.0 ppm):

The protons on the second cyclohexane ring are in a more shielded environment compared to the cyclohexanone ring.

  • H1' (methine): The proton at the junction of the two rings (C1') is a methine proton and will likely appear as a complex multiplet around δ 1.5-1.7 ppm.

  • H4' (methine): The methine proton attached to the tolyl group (C4') will be deshielded by the aromatic ring and is predicted to be in the range of δ 2.4-2.6 ppm, potentially overlapping with the alpha-protons of the cyclohexanone.

  • Cyclohexane methylene protons (H2', H3', H5', H6'): The remaining twelve protons on this ring will give rise to a complex series of overlapping multiplets in the region of δ 1.0-2.0 ppm. The trans-diaxial arrangement of the substituents at C1' and C4' will lock the ring in a chair conformation, leading to distinct signals for the axial and equatorial protons.

Predicted ¹H NMR Data Summary:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H_ar (ortho to CH₃)~ 7.15d2H
H_ar (meta to CH₃)~ 7.05d2H
H4' (methine)~ 2.4-2.6m1H
CH₃~ 2.30s3H
H2/H6 (cyclohexanone)~ 2.2-2.6m4H
H3/H5 (cyclohexanone)~ 2.0-2.2m4H
H1' (methine)~ 1.5-1.7m1H
Cyclohexane CH₂~ 1.0-2.0m8H

Note: This is a predictive assignment. Actual chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum: Structural Confirmation

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, with each unique carbon atom in the molecule giving a distinct signal.

3.1. Carbonyl Carbon (δ > 200 ppm):

The most downfield signal in the spectrum will be that of the carbonyl carbon (C1) of the cyclohexanone ring, which is expected to appear at approximately δ 211 ppm.

3.2. Aromatic Carbons (δ 125-150 ppm):

The p-tolyl group will show four signals in the aromatic region:

  • C_ar (quaternary, attached to CH₃): ~ δ 135 ppm

  • C_ar (quaternary, attached to cyclohexane): ~ δ 145 ppm

  • C_ar (CH, ortho to CH₃): ~ δ 129 ppm

  • C_ar (CH, meta to CH₃): ~ δ 126 ppm

3.3. Cyclohexane and Cyclohexanone Carbons (δ 20-50 ppm):

The aliphatic region will contain the signals for the twelve carbons of the bicyclohexane framework.

  • C4 (methine, cyclohexanone): ~ δ 45 ppm

  • C2/C6 (CH₂, cyclohexanone): ~ δ 41 ppm

  • C3/C5 (CH₂, cyclohexanone): ~ δ 28 ppm

  • C1' (methine, cyclohexane): ~ δ 43 ppm

  • C4' (methine, cyclohexane): ~ δ 40 ppm

  • C2'/C6' (CH₂, cyclohexane): ~ δ 34 ppm

  • C3'/C5' (CH₂, cyclohexane): ~ δ 30 ppm

  • CH₃: ~ δ 21 ppm

Predicted ¹³C NMR Data Summary:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C=O)~ 211
C_ar (quat., attached to cyclohexane)~ 145
C_ar (quat., attached to CH₃)~ 135
C_ar (CH, ortho to CH₃)~ 129
C_ar (CH, meta to CH₃)~ 126
C4 (methine)~ 45
C1' (methine)~ 43
C2/C6 (CH₂)~ 41
C4' (methine)~ 40
C2'/C6' (CH₂)~ 34
C3'/C5' (CH₂)~ 30
C3/C5 (CH₂)~ 28
CH₃~ 21

Experimental Protocols

To obtain high-quality NMR spectra for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, the following experimental protocol is recommended.

4.1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual proton signal (δ 7.26 ppm) does not overlap with the key aromatic signals of the analyte.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern spectrometers often use the residual solvent peak for referencing.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Data Acquisition:

A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aliphatic region.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which is invaluable for assigning the complex aliphatic signals.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is essential for assigning quaternary carbons and piecing together the molecular fragments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Spectral Analysis dissolve Dissolve 10-20 mg in CDCl3 filter Filter into NMR tube dissolve->filter H1 ¹H NMR filter->H1 C13 ¹³C NMR filter->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC/HMBC C13->HSQC assign Peak Assignment COSY->assign HSQC->assign structure Structure Verification assign->structure conformation Conformational Analysis structure->conformation

Caption: Recommended workflow for NMR analysis.

Conformational Insights from NMR Data

The trans-1,4-disubstituted bicyclohexane system is expected to exist predominantly in a rigid chair-chair conformation with both the C4-C1' bond and the C4'-tolyl bond in equatorial positions to minimize steric hindrance. This conformational preference can be confirmed by analyzing the coupling constants (J-values) of the methine protons, particularly H1' and H4'. Large trans-diaxial coupling constants (typically 10-13 Hz) would be expected for these protons with their adjacent axial neighbors.

Conclusion and Best Practices

This technical guide provides a detailed, predictive framework for the interpretation of the ¹H and ¹³C NMR spectra of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. While based on established principles and data from analogous structures, it is crucial to underscore that experimental verification is the gold standard in structure elucidation. The provided experimental protocols offer a robust starting point for acquiring high-quality data. For unambiguous assignment, particularly in the complex aliphatic region, a full suite of 2D NMR experiments (COSY, HSQC, and HMBC) is highly recommended. By following a systematic approach to data acquisition and interpretation, researchers can confidently characterize this and other complex molecular architectures, paving the way for further advancements in their respective fields.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 4-Phenylcyclohexanone. Retrieved from [Link][1][2]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

Sources

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Disclaimer: This document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. It has been synthesized from available chemical supplier data and general laboratory safety principles. An official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of writing. Therefore, this guide is based on the known properties of the compound, its GHS classifications as provided by suppliers, and data from structurally analogous chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your protocols and facilities.

Section 1: Chemical Identity and Physicochemical Properties

Identification
  • Chemical Name: trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one[1]

  • Synonyms: trans-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one, (1'r,4'r)-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one[2][3]

  • CAS Number: 125962-80-3[1][4]

  • Molecular Formula: C₁₉H₂₆O[1][4]

  • Molecular Weight: 270.42 g/mol [1]

  • Intended Use: For professional manufacturing, research, and industrial laboratory use only. It is not intended for medical or consumer applications.[1]

Physicochemical Data

The physical and chemical properties of a compound are foundational to understanding its behavior and establishing safe handling protocols. This compound is a stable, solid material under standard laboratory conditions.

PropertyValueSource(s)
Physical State White to off-white crystalline powder or solid.
Melting Point 121.0 to 125.0 °C[3]
Solubility Soluble in Toluene.[3]
Purity Typically available at >98.0% (as determined by GC).
Storage Store at room temperature in a dry, dark place. Keep container sealed.[4][5]

Section 2: Hazard Identification and GHS Classification

While comprehensive toxicological data for this specific molecule is not available, a Globally Harmonized System (GHS) classification provided by chemical suppliers offers a crucial framework for assessing its hazards. The provided classification indicates that the primary risks associated with this compound are irritant in nature.

  • Signal Word: Warning [4]

  • GHS Hazard Pictogram:

    • 
      (GHS07)[5]
      
  • Hazard Statements: [4]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (selected): [4]

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Expert Analysis of Hazards: The hazard profile is consistent with many multi-ringed organic solids. The ketone functional group is generally of lower toxicity compared to other groups like cyanides or amines[6]. However, the crystalline, powdered nature of the substance means that the primary routes of exposure and concern are inhalation of dust and direct contact with skin and eyes. The bicyclohexane structure suggests low volatility, but fine powders can be easily aerosolized. The irritant effects are likely localized to the site of contact.

Section 3: Protocols for Safe Handling and Storage

A self-validating safety protocol is built on the principle of minimizing exposure at every step. The following workflows are designed to create a controlled environment for handling trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The following should be considered mandatory:

  • Eye Protection: ANSI Z87.1-certified safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for tears or punctures before use and change them frequently, especially if contact occurs.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: While not typically required if handled within a certified chemical fume hood, a NIOSH-approved N95 respirator may be appropriate if weighing or transferring large quantities in an open but well-ventilated area.

Engineering Controls and Workspace Preparation

The primary method for controlling exposure to chemical dusts is through engineering controls.

  • Designated Work Area: All handling of the solid compound should occur in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control dust.

  • Surface Preparation: Before beginning work, cover the work surface with absorbent, disposable bench paper. This simplifies cleanup in case of a minor spill.

  • Equipment: Use dedicated spatulas and weighing papers. Avoid actions that could generate dust, such as scraping or vigorous mixing in an open container.

Step-by-Step Handling Protocol

This protocol details the process of weighing and preparing a solution from the solid compound.

  • Preparation: Don all required PPE and set up the workspace within the chemical fume hood.

  • Aliquotting: Carefully open the main container. Use a clean spatula to transfer an approximate amount of the solid to a tared weigh boat or creased weigh paper on a balance inside the hood or a ventilated enclosure.

  • Container Sealing: Immediately and securely close the main container to prevent moisture absorption and accidental spills.

  • Transfer: Gently add the weighed solid to the reaction vessel or beaker containing the solvent (e.g., Toluene). A powder funnel can minimize the risk of dust generation.

  • Dissolution: Add the solvent to the weigh boat to rinse any remaining powder into the vessel, ensuring an accurate transfer.

  • Cleanup: Dispose of the weigh paper and any contaminated materials in the designated solid chemical waste container. Wipe down the spatula and work surface with a damp cloth or towel, disposing of it as chemical waste.

  • Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is critical for maintaining chemical integrity and safety.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area[7][8][9].

  • Incompatibilities: Store away from strong oxidizing agents[8].

  • Ignition Sources: Although the compound itself is a high-melting-point solid, it should be stored away from heat and sources of ignition as a general best practice for all chemicals[7][8][10].

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Completion PPE 1. Don PPE (Gloves, Goggles, Lab Coat) Hood 2. Prepare Fume Hood (Sash at correct height, clean surface) PPE->Hood Weigh 3. Weigh Compound (Minimize dust generation) Hood->Weigh Transfer 4. Transfer to Solvent (Use powder funnel) Weigh->Transfer Rinse 5. Rinse Weigh Boat (Ensure quantitative transfer) Transfer->Rinse Waste 6. Dispose of Waste (Contaminated paper, gloves) Rinse->Waste Clean 7. Clean Workspace Waste->Clean Doff 8. Doff PPE & Wash Hands Clean->Doff

Caption: Standard workflow for safely handling solid chemical compounds.

Section 4: Emergency and First Aid Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

The following procedures are based on the compound's GHS classification as a skin, eye, and respiratory irritant.

  • Eye Contact (H319):

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing[11][12].

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention[11][12].

  • Skin Contact (H315):

    • Brush off any excess solid powder from the skin with a gloved hand or cloth[13].

    • Remove contaminated clothing, shoes, and jewelry immediately[11][14].

    • Wash the affected area with soap and plenty of water for at least 15 minutes[11][12].

    • If irritation persists, seek medical attention.

  • Inhalation (H335):

    • Move the affected person to fresh air at once[15].

    • Keep the person warm and at rest[15].

    • If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention[15].

  • Ingestion:

    • Do NOT induce vomiting[16].

    • Rinse mouth with water.

    • Seek immediate medical attention. Call a poison control center for advice[13].

Spill Response

For a minor spill of solid material within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Ensure the fume hood continues to operate.

  • Cleanup: Wearing appropriate PPE, gently sweep or scoop the material into a labeled waste container. Avoid creating dust. Use a damp paper towel for final cleaning and dispose of it as hazardous waste.

  • Decontaminate: Wipe the area with soap and water.

For a large spill or a spill outside of a containment area, evacuate the lab, restrict access, and contact your institution's EHS emergency response team immediately.

G Exposure Exposure Event Occurs Route What is the route of exposure? Exposure->Route Eye Eye Contact Route->Eye Eyes Skin Skin Contact Route->Skin Skin Inhale Inhalation Route->Inhale Inhalation FlushEye Flush with water for 15 minutes Eye->FlushEye BrushOff Brush off solid, remove clothing Skin->BrushOff FreshAir Move to fresh air Inhale->FreshAir Medical Seek Immediate Medical Attention FlushEye->Medical WashSkin Wash with soap and water BrushOff->WashSkin FreshAir->Medical WashSkin->Medical if irritation persists

Caption: Decision tree for first aid response to chemical exposure.

Section 5: References

  • Chevron Phillips Chemical. (n.d.). Cyclohexane Safety Data Sheet. Retrieved from

  • CP Lab Safety. (n.d.). trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams. Retrieved from

  • dt-shop.com. (2023, September 11). Safety Data Sheet. Retrieved from

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from

  • Breckland Scientific Supplies Ltd. (2023, January 12). Cyclohexane - SAFETY DATA SHEET. Retrieved from

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from

  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from

  • New Jersey Department of Health. (n.d.). Cyclohexane - Hazardous Substance Fact Sheet. Retrieved from

  • Chemius. (n.d.). Cyclohexane Safety Data Sheet. Retrieved from

  • TCI Chemicals. (n.d.). trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one. Retrieved from

  • BLD Pharm. (n.d.). 125962-80-3|trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. Retrieved from

  • Watson International Ltd. (n.d.). 4′-(p-tolyl)-[1,1′-bi(cyclohexan)]-4-one CAS 125962-80-3. Retrieved from

  • Carl ROTH. (2018, May 3). Safety Data Sheet: Cyclohexane. Retrieved from

  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET. Retrieved from

  • Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). First Aid for Chemical Exposures. Retrieved from

  • ChemReg.net. (2006, August 18). GHS Classification. Retrieved from

  • Cornell University EHS. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from

  • ChemExpress. (n.d.). CAS 125962-80-3|trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. Retrieved from

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from

  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - trans-4-Methycyclohexyl isocyanate. Retrieved from

  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET. Retrieved from

  • ChemicalBook. (2025, July 14). TRANS,TRANS-4-BUT-3-ENYL-4''-P-TOLYL-BICYCLOHEXYL. Retrieved from

  • TCI Chemicals (India) Pvt. Ltd. (n.d.). trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one. Retrieved from

  • PubChem. (2025, April 14). 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane. Retrieved from

  • Toronto Research Chemicals. (n.d.). trans-4′-(p-Tolyl)-[1,1′-bi(cyclohexan)]-4-one. Retrieved from

Sources

An In-depth Technical Guide to trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced materials and medicinal chemistry, the rigid, three-dimensional scaffold of the bicyclohexane system offers a unique platform for innovation. The compound trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one represents a key exemplar of this structural class, notable for its applications as a liquid crystal building block and the potential of its core structure in pharmacologically active agents. This technical guide provides a comprehensive overview of this molecule, delving into its synthesis, characterization, and the scientific principles underpinning its utility. The information presented herein is curated for professionals in research and development, offering not just procedural details but also the causal reasoning behind the methodologies.

Nomenclature and Identification

To ensure clarity and precision in scientific communication, it is essential to be familiar with the various synonyms and identifiers for the title compound.

Identifier Value Source
Systematic Name trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-oneIUPAC
CAS Number 125962-80-3Chemical Abstracts Service[1]
Molecular Formula C₁₉H₂₆O[1]
Molecular Weight 270.42 g/mol
Synonyms (1'r,4'r)-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one, trans-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one[2], 4'-p-tolylbi(cyclohexan)-4-one

Synthesis Protocol: A Representative Approach

The proposed synthesis involves a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Part 1: Synthesis of the Boronic Acid Intermediate cluster_1 Part 2: Suzuki-Miyaura Coupling cluster_2 Part 3: Deprotection A 4-bromocyclohexan-1-one B Protection of the ketone A->B e.g., ethylene glycol, p-TsOH C Formation of the Grignard reagent B->C Mg, THF D Reaction with a trialkyl borate C->D B(OR)₃ E Hydrolysis to the boronic acid D->E H₃O⁺ G Suzuki-Miyaura Coupling E->G Pd catalyst, base F 4-iodotoluene F->G H Protected bicyclohexane G->H I Deprotection H->I Acidic workup J trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one I->J

Caption: A plausible multi-step synthesis of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Detailed Step-by-Step Methodology

Part 1: Synthesis of the Boronic Acid Intermediate

  • Protection of 4-bromocyclohexan-1-one:

    • To a solution of 4-bromocyclohexan-1-one in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark apparatus to remove water. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ketal-protected bromocyclohexane.

    • Rationale: The ketone must be protected to prevent it from reacting with the Grignard reagent that will be formed in the next step.

  • Formation of the Grignard Reagent and Boronic Ester:

    • In a flame-dried flask under an inert atmosphere (argon or nitrogen), add magnesium turnings and a small crystal of iodine.

    • Add a solution of the protected bromocyclohexane in anhydrous THF dropwise to initiate the Grignard reaction.

    • Once the Grignard reagent has formed, cool the solution to -78 °C and add a solution of triisopropyl borate in THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Rationale: The Grignard reagent is a powerful nucleophile that will react with the electrophilic boron atom of the borate ester.

  • Hydrolysis to the Boronic Acid:

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Acidify the mixture with aqueous HCl and extract with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude cyclohexylboronic acid derivative.

Part 2: Suzuki-Miyaura Coupling

  • Coupling Reaction:

    • In a reaction vessel, combine the crude cyclohexylboronic acid derivative, 4-iodotoluene, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., potassium carbonate or cesium fluoride).

    • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

    • Heat the reaction mixture under an inert atmosphere until TLC or GC-MS indicates the consumption of the starting materials.

    • Rationale: The palladium catalyst facilitates the cross-coupling of the two organic fragments, while the base is required for the transmetalation step of the catalytic cycle.

Part 3: Deprotection and Purification

  • Deprotection:

    • After cooling the reaction mixture, perform an aqueous workup.

    • The ketal protecting group can be removed by stirring the crude product with aqueous HCl in a solvent like acetone or THF.

    • Monitor the deprotection by TLC.

  • Purification:

    • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed to obtain the final product with high purity.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the tolyl group (aromatic protons and a singlet for the methyl group), as well as complex multiplets for the two cyclohexyl rings. The chemical shifts and coupling constants of the cyclohexyl protons can provide information about the trans stereochemistry.

    • ¹³C NMR: The spectrum should display the expected number of carbon signals, including those for the carbonyl group, the aromatic carbons of the tolyl group, and the aliphatic carbons of the cyclohexyl rings. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[3]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ is expected, corresponding to the C=O stretching vibration of the ketone.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (270.42 g/mol ).

Physical and Chromatographic Properties
Property Expected Value/Technique Source
Appearance White to off-white crystalline solid
Melting Point 121-125 °C
Purity Analysis >98% (by GC)
Solubility Soluble in toluene

Applications in Materials Science and Drug Development

Liquid Crystal Displays (LCDs)

The bicyclohexane core is a common structural motif in liquid crystal molecules. The trans,trans stereochemistry of the two cyclohexane rings provides a rigid, linear shape that is conducive to the formation of the nematic liquid crystal phase.[4]

  • Rationale for Use:

    • Wide Nematic Range: The rigid core helps to maintain the liquid crystalline phase over a broad temperature range.

    • Low Viscosity: The saturated cyclohexyl rings can lead to lower viscosity compared to aromatic rings, which allows for faster switching times in LCDs.[4]

    • High Birefringence and Dielectric Anisotropy: The tolyl group introduces polarizability, which can be tailored to achieve the desired optical and electrical properties for display applications.[4]

Diagram of a Liquid Crystal Display (Simplified)

G cluster_0 Pixel OFF cluster_1 Pixel ON (Voltage Applied) a Polarizer 1 (Vertical) Liquid Crystal Layer (Twisted) Polarizer 2 (Horizontal) light_out Light Blocked a->light_out light_in Backlight light_in->a b Polarizer 1 (Vertical) Liquid Crystal Layer (Aligned) Polarizer 2 (Horizontal) light_out2 Light Passes b->light_out2 light_in2 Backlight light_in2->b

Sources

The Genesis and Evolution of Bicyclohexanone Liquid Crystal Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of materials science, the discovery of new liquid crystal precursors has often been a catalyst for technological leaps, particularly in the realm of display technology. This guide delves into the discovery and history of a pivotal class of these materials: bicyclohexanone liquid crystal precursors. We will traverse the timeline of their development, from their conceptualization to their synthesis and the elucidation of their unique physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important class of liquid crystals.

The Dawn of a New Mesogen: A Historical Perspective

The story of bicyclohexanone liquid crystal precursors is intrinsically linked to the broader history of liquid crystal research. The field, which began with the observations of Friedrich Reinitzer in 1888, saw a surge of innovation in the mid-20th century driven by the quest for stable and efficient materials for liquid crystal displays (LCDs)[1][2][3]. Early liquid crystal materials were often aromatic compounds, but researchers continually sought new molecular architectures to fine-tune properties such as birefringence, dielectric anisotropy, and viscosity.

A significant breakthrough occurred in the early 1980s with the pioneering work of Rudolf Eidenschink and his team at Merck. In 1984, they published a seminal paper in Angewandte Chemie detailing the synthesis and "extraordinary physical properties" of a new class of liquid crystals: 4-bicyclohexylcarbonitriles[4]. This work marked the advent of bicyclohexane-based mesogens as a critical component in liquid crystal mixtures. Eidenschink's research demonstrated that the incorporation of the saturated bicyclohexyl core offered distinct advantages over purely aromatic systems[4].

The initial discovery paved the way for the development of a wide range of bicyclohexanone derivatives and their analogues. These materials, often referred to by the acronym "CCN" (denoting the two cyclohexane rings and the nitrile group), quickly became essential components in commercial liquid crystal mixtures, particularly for vertically aligned nematic (VAN) displays[4][5].

The Bicyclohexanone Core: A Structural Marvel

The unique properties of bicyclohexanone-based liquid crystals stem from the distinct geometry and electronic nature of the bicyclohexyl core. Unlike flat, aromatic rings, the cyclohexane rings exist in a "chair" conformation. The connection of two such rings in a trans,trans configuration results in a rigid, linear, and elongated molecular shape, which is a prerequisite for the formation of liquid crystalline phases[6].

cluster_0 Bicyclohexyl Core cluster_1 Resulting Molecular Shape cluster_2 Liquid Crystalline Properties BCH_Core trans,trans-Bicyclohexyl Unit Shape Rigid & Linear Structure BCH_Core->Shape Promotes LC_Properties Anisotropic Self-Assembly (Nematic, Smectic Phases) Shape->LC_Properties Enables

Caption: The role of the bicyclohexyl core in promoting liquid crystallinity.

The saturated nature of the bicyclohexyl core is the primary reason for one of the most defining characteristics of these materials: their low birefringence (optical anisotropy)[4]. The absence of delocalized π-electrons, which are abundant in aromatic rings, leads to a smaller difference between the refractive indices for light polarized parallel and perpendicular to the molecular director. This property is highly desirable for certain display applications where a low birefringence is required to achieve optimal performance, such as in vertically aligned nematic (VAN) displays.

Another key feature imparted by the bicyclohexanone moiety, particularly when combined with a terminal cyano group, is a high negative dielectric anisotropy (Δε < 0)[4]. The strong dipole moment of the cyano group is oriented perpendicular to the long axis of the molecule. This causes the liquid crystal molecules to align perpendicular to an applied electric field, a fundamental principle behind the operation of VAN LCDs[4][5].

Synthesis of Bicyclohexanone Liquid Crystal Precursors: A Step-by-Step Guide

The synthesis of bicyclohexanone-based liquid crystals, such as the trans,trans-4'-alkyl-4-cyanobicyclohexyl (nCCH) series, involves a multi-step process that requires careful control of stereochemistry to obtain the desired linear molecular shape. The following is a representative synthetic protocol, compiled from various sources, for the preparation of these materials.

Synthesis of the Bicyclohexanone Intermediate

The core bicyclohexanone structure is typically synthesized through a Robinson annulation followed by hydrogenation.

Experimental Protocol: Synthesis of trans-Bicyclohexan-4-one

  • Robinson Annulation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (1.0 eq) and methyl vinyl ketone (1.1 eq) in a suitable solvent such as ethanol.

    • Add a catalytic amount of a base, for example, sodium ethoxide (0.1 eq).

    • Heat the mixture to reflux for 4-6 hours.

    • After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude octalone.

  • Hydrogenation:

    • Dissolve the crude octalone in a solvent such as ethanol or ethyl acetate in a high-pressure hydrogenation vessel.

    • Add a hydrogenation catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (50-100 atm) and heat to 100-150 °C for 12-24 hours.

    • After cooling and venting the hydrogen, filter off the catalyst.

    • Remove the solvent under reduced pressure to yield the crude bicyclohexanone.

    • Purify the product by column chromatography or recrystallization to isolate the desired trans isomer.

Start Cyclohexanone + Methyl Vinyl Ketone Step1 Robinson Annulation (Base Catalyst, Reflux) Start->Step1 Intermediate1 Octalone Step1->Intermediate1 Step2 Hydrogenation (Pd/C, H₂, High Pressure) Intermediate1->Step2 Intermediate2 Crude Bicyclohexanone (Mixture of Isomers) Step2->Intermediate2 Step3 Purification (Chromatography/Recrystallization) Intermediate2->Step3 Product trans-Bicyclohexan-4-one Step3->Product

Caption: Synthetic workflow for the bicyclohexanone intermediate.

Introduction of the Alkyl Chain and Cyano Group

The final liquid crystal molecule is then constructed by adding the alkyl chain and the polar cyano group to the bicyclohexanone core.

Experimental Protocol: Synthesis of trans,trans-4'-Alkyl-4-cyanobicyclohexyl

  • Wittig Reaction:

    • Prepare the Wittig reagent from the appropriate alkyltriphenylphosphonium bromide (e.g., for a propyl chain, propyltriphenylphosphonium bromide) and a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere.

    • Add the trans-bicyclohexan-4-one, dissolved in the same solvent, dropwise to the ylide solution at low temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the resulting alkylidene bicyclohexane by column chromatography.

  • Hydroboration-Oxidation:

    • Dissolve the alkylidene bicyclohexane in anhydrous THF under an inert atmosphere.

    • Add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise at 0 °C.

    • Stir the reaction at room temperature for a few hours.

    • Carefully add a solution of sodium hydroxide and hydrogen peroxide to the reaction mixture and stir for another hour.

    • Extract the product, the corresponding alcohol, with an organic solvent.

  • Conversion to the Cyanide:

    • Convert the alcohol to a good leaving group, for example, by reacting it with p-toluenesulfonyl chloride in pyridine to form the tosylate.

    • Displace the tosylate with sodium cyanide in a polar aprotic solvent like DMSO at an elevated temperature.

    • Extract the final product, the trans,trans-4'-alkyl-4-cyanobicyclohexyl, and purify it by recrystallization.

Structure-Property Relationships: A Quantitative Analysis

The systematic variation of the alkyl chain lengths in the CCN-mn series (where 'm' and 'n' denote the number of carbon atoms in the two alkyl chains) has allowed for a detailed investigation of the structure-property relationships in these materials.

CompoundPhase Transitions (°C)Birefringence (Δn) at T-Tni = 10°CDielectric Anisotropy (Δε) at T-Tni = 10°C
CCN-35Cr 58 N 85 I~0.04~ -4.0
CCN-47Cr 62 SmA 75 N 95 I~0.035~ -5.5
CCN-55Cr 70 SmB 88 N 102 I~0.03~ -5.0

Note: Phase transition temperatures (Cr: Crystal, N: Nematic, SmA: Smectic A, SmB: Smectic B, I: Isotropic) and physical properties are approximate values gathered from the literature[4].

The data clearly illustrates that these bicyclohexane-based liquid crystals exhibit remarkably low birefringence, typically an order of magnitude lower than their aromatic counterparts. Furthermore, they possess a significant negative dielectric anisotropy, which is crucial for their application in VAN-LCDs. The introduction of longer alkyl chains tends to stabilize smectic phases at lower temperatures.

Applications and Future Outlook

The unique combination of low birefringence and high negative dielectric anisotropy has made bicyclohexanone-based liquid crystals indispensable in modern display technology. Their primary application is in Vertically Aligned Nematic (VAN) Liquid Crystal Displays . In the "off" state, the liquid crystal molecules align perpendicular to the substrates, resulting in an excellent dark state and a very high contrast ratio. When a voltage is applied, the molecules reorient parallel to the substrates, allowing light to pass through.

Beyond displays, the unique properties of these materials are being explored in other areas, such as:

  • Smart Windows: The ability to switch between transparent and scattering states makes them suitable for privacy glass.

  • Optical Components: Their low birefringence is advantageous in applications where polarization-independent performance is desired.

  • Sensors: The sensitivity of the liquid crystalline state to external stimuli can be harnessed for the development of novel sensing platforms.

The discovery of bicyclohexanone liquid crystal precursors was a landmark achievement in materials science. The legacy of this discovery continues to influence the development of new liquid crystal materials with tailored properties for a wide range of applications. Future research in this area will likely focus on the synthesis of new derivatives with even more optimized properties, such as faster switching times and wider operating temperature ranges, further expanding the technological impact of these remarkable materials.

References

  • Eidenschink, R., Haas, G., Römer, M., & Scheuble, B. S. (1984). Liquid-crystalline 4-bicyclohexylcarbonitriles with extraordinary physical properties.
  • Dhara, S., & Madhusudana, N. V. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(2), 234-241.
  • Merck KGaA. (n.d.). Liquid Crystals. Retrieved from [Link]

  • Reinitzer, F. (1888). Beiträge zur Kenntniss des Cholesterins. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 9(1), 421-441.
  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
  • de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
  • Goodby, J. W., et al. (Eds.). (2014). Handbook of Liquid Crystals. Wiley-VCH.
  • Scheffer, T. J., & Nehring, J. (1984). A new, highly multiplexable liquid crystal display. Applied Physics Letters, 45(9), 1021-1023.
  • Dąbrowski, R., & Kłosowicz, S. (2016). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. Proceedings of SPIE, 10175, 101750I.
  • Mitov, M. (2014). Liquid-crystal science from 1888 to 1922: building a revolution. ChemPhysChem, 15(7), 1245-1250.
  • Hird, M. (2007). The Chemistry of Liquid Crystals. In Handbook of Liquid Crystals (pp. 1-62). Wiley-VCH.
  • Sluckin, T. J., Dunmur, D. A., & Stegemeyer, H. (2004). Crystals that Flow: Classic Papers from the History of Liquid Crystals. Taylor & Francis.
  • Kelly, S. M., & O'Neill, M. (2002). Liquid crystals for displays and other applications. In Handbook of Advanced Electronic and Photonic Materials and Devices (Vol. 7, pp. 1-66). Academic Press.
  • Wikipedia contributors. (2023). Liquid crystal. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

The Unseen Architect: A Technical Guide to the Stereodirecting Role of the p-Tolyl Group in Bicyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of stereochemistry is a cornerstone of modern synthetic chemistry and drug development. Within the realm of complex cyclic systems, bicyclohexanone derivatives represent a vital class of scaffolds for the synthesis of biologically active molecules. This guide delves into the nuanced yet profound role of the p-tolyl group in directing the stereochemical outcomes of reactions involving these bicyclic frameworks. Moving beyond a simple substituent, the p-tolyl group acts as a powerful stereodirecting element, influencing reaction pathways through a combination of steric and electronic effects. This document will elucidate the mechanistic underpinnings of this control, explore its application as a chiral auxiliary, and provide practical insights for leveraging the p-tolyl group in the rational design and synthesis of stereochemically defined bicyclohexanone derivatives for applications in medicinal chemistry.

Introduction: The Bicyclohexanone Scaffold and the Quest for Stereocontrol

Bicyclohexanone derivatives are conformationally constrained carbocyclic structures that serve as versatile building blocks in the synthesis of natural products and pharmaceutical agents. Their rigid framework allows for the precise spatial arrangement of functional groups, a critical factor for molecular recognition and biological activity. However, the synthesis of these molecules with the desired three-dimensional arrangement of atoms presents a significant challenge. The ability to control the formation of stereocenters is paramount, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

A common strategy to achieve stereocontrol is the introduction of a directing group that biases the approach of a reagent to one face of the molecule over the other. The p-tolyl group, a simple aromatic moiety, has emerged as a subtle yet powerful tool in this endeavor. Its influence stems from a delicate interplay of its size, shape, and electronic properties, which can be harnessed to achieve high levels of stereoselectivity in a variety of chemical transformations.

The Dual Nature of the p-Tolyl Group: Steric and Electronic Effects

The stereodirecting influence of the p-tolyl group is not monolithic but rather a combination of two key factors:

  • Steric Hindrance: The sheer bulk of the p-tolyl group can physically obstruct one face of the bicyclohexanone ring system. This steric hindrance forces incoming reagents to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed stereocenter. The methyl group on the para position of the phenyl ring, while seemingly small, can significantly amplify this steric effect by influencing the preferred orientation of the aromatic ring relative to the bicyclic core.

  • Electronic Effects: The aromatic π-system of the p-tolyl group can engage in non-covalent interactions, such as π-π stacking or cation-π interactions, with reagents or transition states. These interactions can stabilize or destabilize certain reaction pathways, leading to a preference for one stereochemical outcome. The electron-donating nature of the methyl group can also modulate the electron density of the aromatic ring, subtly influencing its reactivity and interaction with other molecules.

The p-Tolyl Group as a Chiral Auxiliary: A Case Study in Asymmetric Synthesis

A particularly elegant application of the p-tolyl group is its incorporation into a chiral auxiliary, a temporary stereogenic unit that guides a reaction and is subsequently removed. A prominent example is the use of p-tolylsulfinyl groups in asymmetric synthesis.

The p-Tolylsulfinyl Group in Action

In the context of bicyclohexanone chemistry, a chiral p-tolylsulfinyl group can be attached to the bicyclic framework. The lone pair of electrons and the oxygen atom on the sulfur create a chiral environment that effectively differentiates the two faces of the ketone.

Reaction Mechanism: Stereoselective Reduction

The reduction of a 2-(p-tolylsulfinyl)cycloalkanone provides a clear illustration of this principle. Under basic conditions, the reduction with a hydride reagent like sodium borohydride proceeds with high π-facial selectivity. The stereochemical outcome is directed by the chirality of the sulfinyl group.

G reagents NaBH4, MeOH/Et3N starting_material 2-(p-Tolylsulfinyl)cyclohexanone reagents->starting_material Reduction transition_state Chair-like Transition State (Hydride approach from less hindered face) starting_material->transition_state Forms product Diastereomerically enriched Cycloalkanol transition_state->product Leads to

Caption: Generalized workflow for the stereoselective reduction of a 2-(p-tolylsulfinyl)cycloalkanone.

The reaction proceeds through a chair-like transition state where the bulky p-tolylsulfinyl group occupies an equatorial position to minimize steric strain. The hydride reagent then preferentially attacks the carbonyl group from the less sterically encumbered face, leading to the formation of one diastereomer in high excess.

Quantifying Stereoselectivity

The effectiveness of a chiral auxiliary is measured by the degree of stereoselectivity it imparts. This is typically expressed as a diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). The following table provides illustrative data for the reduction of a hypothetical p-tolylsulfinyl bicyclohexanone derivative, highlighting the impact of the chiral auxiliary.

EntrySubstrateReducing AgentSolventDiastereomeric Ratio (d.r.)
12-(p-Tolylsulfinyl)bicyclo[3.3.1]nonan-9-oneNaBH4Methanol/Triethylamine>95:5
22-(p-Tolylsulfinyl)bicyclo[2.2.2]octan-5-oneL-Selectride®Tetrahydrofuran>98:2

Note: This table presents representative data to illustrate the high degree of stereocontrol achievable with p-tolylsulfinyl auxiliaries. Actual results will vary depending on the specific substrate and reaction conditions.

Directing Cycloaddition Reactions

The steric and electronic influence of the p-tolyl group also extends to cycloaddition reactions, such as the Diels-Alder reaction. When a p-tolyl group is part of either the diene or the dienophile, it can effectively control the facial selectivity of the cycloaddition, leading to the preferential formation of one stereoisomer of the resulting bicyclic adduct.

Implications for Drug Development

The ability to synthesize stereochemically pure bicyclohexanone derivatives is of paramount importance in drug discovery. The rigid bicyclic scaffold, when appropriately functionalized in a stereodefined manner, can lead to potent and selective modulators of biological targets. The p-tolyl group, by enabling the synthesis of single stereoisomers, plays a crucial role in:

  • Structure-Activity Relationship (SAR) Studies: Access to stereochemically pure compounds allows for the unambiguous determination of how the three-dimensional arrangement of functional groups affects biological activity.

  • Optimization of Pharmacokinetic Properties: The overall shape and polarity of a molecule, influenced by its stereochemistry, can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Reduction of Off-Target Effects: By eliminating the presence of unwanted stereoisomers, the potential for off-target interactions and associated side effects can be minimized.

Experimental Protocols

General Procedure for the Synthesis of a 2-(p-Tolylsulfinyl)cyclohexanone

This protocol is a generalized representation and may require optimization for specific substrates.

  • To a solution of the corresponding cyclohexanone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of (-)-menthyl (S)-p-toluenesulfinate (1.2 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(p-tolylsulfinyl)cyclohexanone.

General Procedure for the Stereoselective Reduction
  • To a solution of the 2-(p-tolylsulfinyl)cyclohexanone (1.0 equiv) in a mixture of methanol and triethylamine (10:1 v/v) at 0 °C, add sodium borohydride (1.5 equiv) portionwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of acetone.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product by column chromatography on silica gel.

Conclusion

The p-tolyl group, though seemingly a simple aromatic substituent, plays a multifaceted and critical role in controlling the stereochemistry of reactions involving bicyclohexanone derivatives. Its ability to exert both steric and electronic influence makes it a valuable tool for the synthetic chemist. When incorporated into a chiral auxiliary, such as the p-tolylsulfinyl group, it enables the asymmetric synthesis of complex, stereochemically defined molecules. For researchers in drug development, understanding and harnessing the stereodirecting power of the p-tolyl group is a key strategy in the design and synthesis of novel, potent, and selective therapeutic agents. The principles outlined in this guide provide a foundation for the rational application of this versatile functional group in the ongoing quest for stereochemical control.

References

  • Chiral auxiliaries for asymmetric radical cyclization reactions: application to the enantioselective synthesis of (+)-triptocallol - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Stereocontrolled Reduction of 2-(p-Tolylsulfinyl)cycloalkanones under Basic Conditions: π-Facial Selection in Cyclic Systems Directed by a Chiral Side Chain - Sci-Hub. (n.d.). Retrieved January 22, 2026, from [Link]

Methodological & Application

Application Note: Synthesis of Nematic Liquid Crystals from a Bicyclohexane Ketone Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of calamitic (rod-shaped) liquid crystals utilizing trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one as a pivotal precursor. The bicyclohexane core is highly desirable in modern liquid crystal applications, particularly for active-matrix displays, as it imparts low viscosity, high chemical stability, and favorable dielectric properties.[1][2] This guide focuses on the Wittig reaction as a robust and efficient method for elongating the molecular core and introducing terminal functional groups necessary for inducing mesomorphism. Detailed protocols, mechanistic insights, characterization methodologies, and data interpretation are provided for researchers in materials science and drug development.

Introduction: The Strategic Advantage of the Bicyclohexane Core

The quest for advanced liquid crystalline materials with optimized performance characteristics—such as low rotational viscosity (γ₁) for fast switching times and high clearing points for operational stability—has driven the exploration of molecules with saturated alicyclic rings.[2] The trans,trans-bicyclohexyl moiety, as found in the title precursor, is a cornerstone of this strategy.[3]

Causality Behind the Choice of Precursor:

  • Linearity and Rigidity: The trans-fusion of the two cyclohexane rings ensures a linear, rigid core structure. This molecular geometry is a fundamental prerequisite for the anisotropic ordering required to form liquid crystal phases (mesophases).[4]

  • Low Viscosity: Compared to aromatic rings (like biphenyl systems), the saturated bicyclohexane unit reduces intermolecular π-π stacking, leading to significantly lower viscosity in the resulting liquid crystal materials.[2]

  • Photochemical Stability: The absence of extended π-conjugation in the core enhances the material's stability against UV degradation, a critical factor for display longevity.

This application note details the conversion of the ketone functional group in trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one into a more complex, elongated molecule capable of exhibiting a nematic liquid crystal phase.

Precursor and Product Profile

A summary of the physical and chemical properties of the starting material and a representative final product is presented below.

PropertyStarting Material: trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-oneRepresentative Product: 4-((E)-2-(4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-ylidene)ethyl)benzonitrile
Molecular Formula C₁₉H₂₆OC₂₈H₃₃N
Molecular Weight 270.42 g/mol [5]383.58 g/mol
Appearance White to off-white crystalline powderWhite crystalline solid
Melting Point 121.0 to 125.0 °C~150-155 °C (Isotropic)
Key Functional Group Ketone (C=O)Alkene (C=C), Nitrile (C≡N)
Solubility Soluble in toluene, THF, DichloromethaneSoluble in toluene, THF, Dichloromethane

Synthetic Strategy: The Wittig Reaction

The most direct and versatile method to transform the ketone precursor into a calamitic liquid crystal is the Wittig reaction .[6][7] This reaction forms a carbon-carbon double bond by reacting a ketone with a phosphorus ylide (a Wittig reagent).[7]

Why the Wittig Reaction is Ideal:

  • Positional Specificity: It forms the double bond precisely where the carbonyl group was located, avoiding the formation of isomeric mixtures that can occur with other elimination-based methods.[6]

  • Versatility: A wide variety of functional groups can be incorporated into the ylide, allowing for the synthesis of a large library of liquid crystal candidates with different terminal groups from a single ketone precursor.[8]

The overall workflow involves two main stages: the preparation of the phosphonium salt and its subsequent conversion to the ylide, followed by the reaction with the ketone.

G cluster_0 Part 1: Ylide Preparation cluster_1 Part 2: Wittig Reaction & Product Formation A 4-Cyanobenzyl Bromide (Ar-CH₂-Br) C 4-Cyanobenzyltriphenyl- phosphonium Bromide (Phosphonium Salt) A->C B Triphenylphosphine (PPh₃) E Phosphorus Ylide (Wittig Reagent) C->E D Strong Base (n-BuLi) G Final Liquid Crystal Product E->G F trans-4'-(p-tolyl)- [1,1'-Bi(cyclohexan)]-4-one F->G H Triphenylphosphine Oxide (Byproduct) G->H

Sources

Application & Methodology Guide: trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one as a Novel Liquid Crystal Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Materials Division

Audience: Liquid Crystal Chemists, Materials Scientists, and Optoelectronic Engineers

Abstract: This document outlines the scientific prospectus for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one , a promising but underexplored building block for advanced liquid crystal (LC) mixtures. Due to its rigid bicyclohexane core, terminal aromatic group, and polar ketone functionality, this molecule is hypothesized to be a potent modulator of key mesophase properties, particularly for increasing the clearing point (TNI) and tuning dielectric anisotropy (Δε). This guide provides a comprehensive framework for its synthesis, purification, and systematic characterization. The protocols herein are designed as a self-validating workflow for researchers to empirically determine the material's constants and evaluate its potential for next-generation display and photonic applications.

Part 1: Scientific Rationale and Molecular Design

The bicyclohexane scaffold is a cornerstone of modern liquid crystal design, prized for conferring low viscosity, high chemical stability, and low birefringence (Δn) in host mixtures. Compounds based on this core, such as the cyanobicyclohexanes, have been foundational in the development of high-performance nematic mixtures.

The target molecule, trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one , introduces three key structural features that suggest its utility as a high-impact additive:

  • [1,1'-Bicyclohexane] Core: Provides a rigid, elongated (rod-like) molecular shape, which is essential for inducing and stabilizing the nematic phase. This rigidity is expected to contribute significantly to raising the nematic-isotropic transition temperature (clearing point).

  • Terminal p-tolyl Group: This aromatic tail enhances the molecule's aspect ratio and promotes favorable π-π stacking interactions between molecules, further stabilizing the liquid crystalline phase.

  • Axial Ketone Group: The C=O group introduces a strong dipole moment perpendicular to the molecule's long axis. This feature is predicted to induce a moderately positive dielectric anisotropy (Δε), making the resulting LC mixture responsive to electric fields, a prerequisite for display applications.

This combination positions the molecule as a candidate for creating thermally robust liquid crystal mixtures with tailored electro-optical properties.

Part 2: Synthesis and Verification Protocol

A robust and scalable synthesis is critical for the evaluation of any new material. The following multi-step protocol is proposed based on well-established organometallic and oxidation reactions, adapted from methodologies for related bicyclohexane compounds.

Synthetic Workflow Overview

The proposed synthesis follows a three-step sequence: Grignard addition, catalytic hydrogenation to create the saturated bicyclohexane core, and finally, selective oxidation to yield the target ketone.

G reagent reagent intermediate intermediate product product A p-Bromotoluene + Mg B p-Tolylmagnesium Bromide (Grignard Reagent) A->B THF, Anhydrous D Intermediate Alcohol 1 (Arylcyclohexanol) B->D 1. Grignard Addition 2. H3O+ Workup C 4-Biphenylcyclohexanone C->D F Intermediate Alcohol 2 (trans-Bicyclohexanol) D->F Hydrogenation (High Pressure) E H2 / Rh-Al2O3 Catalyst E->F H trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one (Final Product) F->H Oxidation G PCC or Dess-Martin Periodinane G->H

Caption: Proposed three-step synthesis of the target molecule.

Step-by-Step Synthesis Protocol

Objective: To synthesize trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one with a purity >99.5% suitable for liquid crystal formulation.

Step 1: Grignard Reaction

  • Causality: To form the crucial carbon-carbon bond between the tolyl group and the cyclohexanone ring.

  • Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert argon atmosphere.

  • Add anhydrous tetrahydrofuran (THF).

  • Add a solution of p-bromotoluene (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux to sustain the reaction.

  • After the magnesium is consumed, cool the resulting p-tolylmagnesium bromide solution to 0 °C.

  • Add a solution of 4-biphenylcyclohexanone (1.1 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 2: Catalytic Hydrogenation

  • Causality: To reduce the aromatic biphenyl ring to the desired saturated bicyclohexane core. The choice of catalyst (Rhodium on Alumina) is crucial for aromatic ring reduction.

  • Dissolve the crude alcohol from Step 1 in ethanol in a high-pressure hydrogenation vessel.

  • Add Rhodium on Alumina catalyst (5 mol%).

  • Pressurize the vessel with hydrogen gas (H2) to 50-100 atm.

  • Heat the reaction to 80-100 °C and stir for 24-48 hours, monitoring H2 uptake.

  • Cool the vessel, carefully vent the H2, and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude bicyclohexanol.

Step 3: Oxidation

  • Causality: To convert the secondary alcohol to the target ketone. A mild oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane is chosen to avoid over-oxidation or side reactions.

  • Dissolve the crude bicyclohexanol from Step 2 in anhydrous dichloromethane (DCM).

  • Add PCC (1.5 eq) in one portion.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a plug of silica gel to remove chromium salts.

  • Concentrate the filtrate to yield the crude product.

Purification and Verification:

  • Purification: Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient), followed by recrystallization from ethanol or isopropanol to obtain a white, crystalline solid.

  • Verification: Confirm the structure and purity using:

    • 1H and 13C NMR: To verify the chemical structure and stereochemistry.

    • FTIR Spectroscopy: To confirm the presence of the C=O stretch (~1710 cm-1) and the absence of the O-H stretch from the precursor alcohol.

    • Mass Spectrometry: To confirm the molecular weight.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and check for any liquid crystalline phases of the pure compound.

Part 3: Protocols for Liquid Crystal Characterization

To evaluate the compound's utility, it must be incorporated as a guest into a well-characterized nematic liquid crystal host (e.g., the eutectic mixture E7 or a commercial equivalent). The change in the mixture's properties is then measured.

Workflow for Characterizing a New LC Additive

G start start process process data data analysis analysis A Prepare Host LC + Dopant Mixtures (e.g., 1, 5, 10 wt%) B Measure Clearing Point (T_NI) (DSC & Polarized Microscopy) A->B C Fabricate Electro-Optical Test Cells (ITO-coated glass, polyimide alignment) A->C B_data ΔT_NI vs. Concentration B->B_data D Measure Dielectric Constants (LCR Meter: C_perp, C_para) C->D E Measure Birefringence (Δn) (Spectrometric Method) C->E D_data Δε = ε_para - ε_perp D->D_data E_data Δn vs. Wavelength E->E_data F Analyze Data B_data->F D_data->F E_data->F

Caption: Workflow for evaluating the physical properties of the LC additive.

Protocol for Clearing Point (TNI) Measurement

Objective: To quantify the effect of the additive on the thermal stability of the nematic phase.

  • Sample Preparation: Prepare mixtures of the title compound in a nematic host (e.g., E7) at 1, 5, and 10 wt%. Ensure homogeneity by heating the mixture above its clearing point, vortexing, and cooling repeatedly.

  • DSC Analysis:

    • Seal 5-10 mg of each mixture in an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 5 °C/min) to well above the clearing point.

    • Cool the sample at the same rate.

    • Record the endothermic peak on heating and the exothermic peak on cooling. The peak maximum corresponds to the nematic-isotropic transition temperature (TNI).

  • Polarized Optical Microscopy (POM):

    • Place a small drop of the mixture on a glass slide and cover with a coverslip.

    • Heat the sample on a calibrated hot stage.

    • Observe the sample through crossed polarizers. The temperature at which the bright, textured nematic phase completely transforms into the dark isotropic phase upon heating is the clearing point. This provides visual confirmation of the DSC results.

Protocol for Electro-Optical Characterization

Objective: To measure the dielectric anisotropy (Δε) and birefringence (Δn), which govern the device's voltage response and optical performance.

  • Test Cell Fabrication:

    • Use commercial ITO-coated glass cells with a known cell gap (d ≈ 5-10 μm) and a planar polyimide alignment layer.

    • Fill the cells with the prepared LC mixtures via capillary action in the isotropic phase.

  • Dielectric Anisotropy (Δε) Measurement:

    • Mount the filled cell in a temperature-controlled holder.

    • Connect the cell to an LCR meter.

    • Measure the capacitance at a low voltage (e.g., 0.1 Vrms, 1 kHz) to get C⊥ (perpendicular capacitance, director is parallel to the electrodes).

    • Apply a high voltage (e.g., 20 Vrms, 1 kHz) to reorient the director perpendicular to the electrodes and measure C∥ (parallel capacitance).

    • Calculate the dielectric permittivities: ε⊥ = (C⊥ * d) / (ε0 * A) and ε∥ = (C∥ * d) / (ε0 * A), where A is the electrode area and ε0 is the vacuum permittivity.

    • Calculate dielectric anisotropy: Δε = ε∥ - ε⊥ .

  • Birefringence (Δn) Measurement:

    • Place the filled test cell between two crossed polarizers in a spectrometer.

    • Orient the cell's rubbing direction at 45° to the polarizer axes.

    • Measure the transmission spectrum, T(λ).

    • Birefringence (Δn) can be calculated from the interference fringes in the spectrum, as the phase retardation (δ) is given by δ = 2πΔnd/λ.

Part 4: Expected Results and Data Summary

The collected data should be tabulated to clearly demonstrate the impact of the additive as a function of its concentration.

PropertyHost LC (E7)+ 1% Additive+ 5% Additive+ 10% Additive
Clearing Point, TNI (°C) ~60.5Expected >62Expected >70Expected >80
Dielectric Anisotropy, Δε (at 1 kHz, 25°C) ~+13.8Expected >13.8Expected >14.0Expected >14.5
Birefringence, Δn (at 589 nm, 25°C) ~0.225Expected ~0.22Expected ~0.21Expected ~0.20

Note: Values for additized mixtures are hypothetical and serve as a template for experimental results. The bicyclohexane core is expected to slightly decrease Δn relative to more conjugated systems.

Conclusion

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one represents a strategically designed molecule with high potential as a performance-enhancing additive for nematic liquid crystal mixtures. Its rigid core is predicted to be highly effective at increasing thermal stability, a critical parameter for devices operating in demanding environments. This guide provides the complete methodological framework for any advanced materials lab to synthesize, purify, and rigorously validate the performance of this compound, thereby bridging the gap from molecular concept to empirical characterization.

References

  • Title: Nematic liquid crystals with a wide temperature range Source: ResearchGate (Originally from a presentation, contextually relevant) URL: [Link]

  • Source: Google Patents (US Patent US-4130503-A)
  • Title: Characterization of Liquid Crystals Source: Polymer Properties and Characterization, University of Southern Mississippi URL: [Link]

  • Title: Measurement of Dielectric Anisotropy of Nematic Liquid Crystals Source: Union College, Department of Physics and Astronomy URL: [Link]

Application Notes and Protocols: trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one in Display Technology

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Bicyclohexane Liquid Crystal

To the esteemed researchers, scientists, and professionals in drug development and materials science, this document serves as a comprehensive technical guide to the application of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one in the ever-evolving landscape of display technology. While direct, peer-reviewed data on this specific molecule is emerging, its chemical architecture—a bicyclohexane core coupled with a p-tolyl group and a ketone functionality—provides a strong foundation for inferring its liquid crystalline properties and potential applications. This guide synthesizes established principles of liquid crystal science with field-proven experimental protocols to empower your research and development endeavors. We will proceed with a logical framework, beginning with a structural analysis to predict its mesogenic behavior, followed by detailed protocols for its characterization and integration into display test cells.

Part 1: Structural Analysis and Inferred Liquid Crystalline Properties

The molecular structure of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is the primary determinant of its physical and electro-optical properties.

  • Core Structure: The [1,1'-Bi(cyclohexan)] core is a non-aromatic, rigid moiety known to induce and sustain liquid crystalline phases.[1] Bicyclohexane-based liquid crystals are recognized for their low viscosity and low birefringence (optical anisotropy).[1][2]

  • Terminal Groups: The p-tolyl group at one end and the ketone (=O) group at the other are crucial for modulating the molecule's aspect ratio and electronic properties.

  • Dielectric Anisotropy (Δε): The defining characteristic for many liquid crystal applications is their dielectric anisotropy—the difference in dielectric permittivity parallel and perpendicular to the molecular director. The presence of the ketone group (C=O), with its significant dipole moment, is a key influencer. In calamitic (rod-like) liquid crystals, the position of such a polar group dictates the sign of Δε. For trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, the carbonyl group is positioned along the principal molecular axis. This arrangement is anticipated to create a significant dipole moment perpendicular to the long axis of the molecule, leading to a negative dielectric anisotropy (Δε < 0) .[1][3] Liquid crystals with negative Δε are the cornerstone of Vertically Aligned (VA) mode liquid crystal displays (LCDs).[4]

Based on this structural analysis, we can infer the key properties of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one:

PropertyInferred Value/CharacteristicRationale
Liquid Crystal Phase NematicThe rigid bicyclohexane core is a common feature in molecules exhibiting a nematic phase.[1]
Dielectric Anisotropy Negative (Δε < 0)The ketone group's dipole moment is oriented perpendicular to the long molecular axis, a structural feature strongly correlated with negative dielectric anisotropy in calamitic liquid crystals.[1]
Birefringence (Δn) LowThe saturated bicyclohexane rings, lacking extensive π-conjugation, typically result in a low optical anisotropy.[1]
Viscosity Low to ModerateThe cyclohexane rings generally lead to lower viscosity compared to aromatic-based liquid crystals, which is advantageous for fast switching times in displays.[2][5]
Clearing Point (T_NI) Dependent on purity and molecular packingThe nematic-to-isotropic transition temperature will need to be determined experimentally.[6][7]

Part 2: Application in Vertically Aligned (VA) Liquid Crystal Displays

Given its inferred property of negative dielectric anisotropy, trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a promising candidate for use in Vertically Aligned (VA) liquid crystal displays . In a VA-LCD, the liquid crystal molecules are aligned perpendicularly (homeotropically) to the glass substrates in the absence of an electric field (the "off" state).[8] This homeotropic alignment, combined with crossed polarizers, effectively blocks light, resulting in a true black state and a very high contrast ratio. When a voltage is applied, the liquid crystal molecules, having negative Δε, reorient themselves to be perpendicular to the electric field (i.e., parallel to the substrates), allowing light to pass through.

The following diagram illustrates the fundamental principle of a VA-LCD cell.

G cluster_0 OFF State (V=0) cluster_1 ON State (V > V_th) Polarizer_1_off Polarizer 1 (Vertical) Glass_1_off Glass Substrate + ITO Polarizer_1_off->Glass_1_off LC_off LC Molecules (Homeotropic Alignment) Glass_1_off->LC_off Glass_2_off Glass_2_off LC_off->Glass_2_off Polarizer_2_off Polarizer 2 (Horizontal) No_Light_out_off Dark State Polarizer_2_off->No_Light_out_off Light_in_off Backlight Light_in_off->Polarizer_1_off Glass_2_off->Polarizer_2_off Polarizer_1_on Polarizer 1 (Vertical) Glass_1_on Glass Substrate + ITO Polarizer_1_on->Glass_1_on LC_on LC Molecules (Planar Alignment) Glass_1_on->LC_on Glass_2_on Glass_2_on LC_on->Glass_2_on Polarizer_2_on Polarizer 2 (Horizontal) Light_out_on Bright State Polarizer_2_on->Light_out_on Light_in_on Backlight Light_in_on->Polarizer_1_on Glass_2_on->Polarizer_2_on

Caption: Principle of a Vertically Aligned (VA) LCD Cell.

Part 3: Experimental Protocols

This section provides detailed, step-by-step protocols for the characterization of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one and the fabrication of a VA-LCD test cell.

Characterization of Liquid Crystalline Properties

Objective: To determine the melting point and nematic-to-isotropic transition (clearing point) temperatures.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)[6]

  • Polarizing Optical Microscope (POM) with a hot stage[2]

Procedure using DSC:

  • Accurately weigh 2-5 mg of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a rate of 10 °C/min from room temperature to a temperature well above the expected clearing point (e.g., 150 °C).

  • Cool the sample at the same rate back to room temperature.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • Analyze the heat flow versus temperature curves. The peak of the endotherm on the second heating scan corresponds to the melting point (crystal to nematic) and the clearing point (nematic to isotropic).[6]

Procedure using POM:

  • Place a small amount of the sample on a clean glass slide and cover with a coverslip.

  • Place the slide on the hot stage of the POM.

  • Heat the sample slowly (e.g., 2 °C/min) while observing the texture through crossed polarizers.

  • The temperature at which the crystalline solid melts into a birefringent, fluid texture is the melting point.

  • Continue heating until the birefringent texture disappears and the field of view becomes completely dark (isotropic). This is the clearing point.[9]

  • Cool the sample slowly to observe the transitions in reverse.

G Start Start Prepare_Sample Prepare Sample on Slide Start->Prepare_Sample Heat_on_Hot_Stage Heat on POM Hot Stage Prepare_Sample->Heat_on_Hot_Stage Observe_Texture Observe Texture Changes Heat_on_Hot_Stage->Observe_Texture Record_Melting_Point Record Melting Point (Crystal -> Nematic) Observe_Texture->Record_Melting_Point Record_Clearing_Point Record Clearing Point (Nematic -> Isotropic) Observe_Texture->Record_Clearing_Point Record_Melting_Point->Observe_Texture End End Record_Clearing_Point->End

Caption: Workflow for Phase Transition Temperature Determination using POM.

Objective: To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director and calculate the dielectric anisotropy (Δε = ε∥ - ε⊥).

Instrumentation:

  • Impedance Analyzer or LCR Meter[1]

  • Function Generator

  • Temperature-controlled cell holder

  • Two types of liquid crystal cells:

    • Homogeneous (planar) alignment cell

    • Homeotropic (vertical) alignment cell

Procedure:

  • Fabricate or procure a planar and a homeotropic alignment cell with a known thickness (typically 5-10 µm).

  • Fill both cells with trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one in its isotropic phase via vacuum filling.

  • Cool the cells slowly to the desired measurement temperature within the nematic range.

  • Measure the capacitance of the homeotropic cell (C⊥) at a frequency of 1 kHz. The director is perpendicular to the electric field.

  • Measure the capacitance of the planar cell (C∥) at the same frequency. The director is parallel to the electric field.

  • Calculate the dielectric permittivities:

    • ε⊥ = (C⊥ * d) / (ε₀ * A)

    • ε∥ = (C∥ * d) / (ε₀ * A) where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥. A negative value is expected.[1]

Fabrication of a VA-LCD Test Cell

This protocol outlines the fabrication of a simple, single-pixel VA-LCD test cell.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates[10]

  • Homeotropic alignment layer material (e.g., polyimide for vertical alignment, or a silane coupling agent)[11][12]

  • Solvents for cleaning (e.g., acetone, isopropanol, deionized water)[10]

  • UV-curable sealant[13][14]

  • Spacers of a defined diameter (e.g., 5 µm)

  • UV light source

  • Vacuum chamber for filling the cell[15][16]

  • trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Step-by-Step Procedure:

  • ITO Substrate Cleaning:

    • Sequentially sonicate the ITO glass substrates in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.[10]

    • Dry the substrates with a stream of dry nitrogen.

    • Optional: Treat with UV-ozone for 10-15 minutes to remove any residual organic contaminants.[10]

  • Alignment Layer Deposition:

    • Spin-coat the homeotropic alignment polyimide onto the ITO surface of both substrates.

    • Pre-bake the substrates on a hotplate to remove the solvent.

    • Cure the polyimide in an oven according to the manufacturer's specifications. Note: For VA mode, no rubbing is required.

  • Cell Assembly:

    • Dispense the UV-curable sealant, mixed with spacers, onto the perimeter of one of the substrates. Leave a small gap for filling.

    • Place the second substrate on top, with the ITO-coated sides facing each other.

    • Gently press the substrates together and expose to a UV lamp to cure the sealant.[13]

  • Liquid Crystal Filling:

    • Place the empty cell and a small amount of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one (heated to its isotropic phase) inside a vacuum chamber.

    • Evacuate the chamber.

    • Dip the filling port of the cell into the liquid crystal.

    • Slowly vent the chamber to atmospheric pressure, which will force the liquid crystal into the cell.[15][16]

  • Sealing:

    • Once the cell is filled, clean any excess liquid crystal from the filling port.

    • Apply a small amount of UV-curable sealant to the filling port and cure it with the UV lamp.

G Start Start Clean_ITO Clean ITO Substrates Start->Clean_ITO Deposit_Alignment_Layer Deposit Homeotropic Alignment Layer Clean_ITO->Deposit_Alignment_Layer Assemble_Cell Assemble Cell with UV Sealant & Spacers Deposit_Alignment_Layer->Assemble_Cell Fill_LC Vacuum Fill with Liquid Crystal Assemble_Cell->Fill_LC Seal_Port Seal Filling Port Fill_LC->Seal_Port End VA Test Cell Ready for Testing Seal_Port->End

Caption: Workflow for VA-LCD Test Cell Fabrication.

Part 4: Conclusion and Future Directions

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one represents a class of liquid crystals with significant potential for application in modern display technologies, particularly in VA-mode LCDs where high contrast and low power consumption are paramount. Its bicyclohexane core suggests favorable viscosity and birefringence properties, while the strategically placed ketone group likely imparts the necessary negative dielectric anisotropy. The protocols detailed herein provide a robust framework for the empirical validation of these inferred properties and for the development of prototype display cells.

Future research should focus on the precise measurement of the electro-optical properties of this compound, including its switching times and voltage holding ratio. Furthermore, its performance as a component in liquid crystal mixtures should be investigated to optimize properties such as the nematic range and viscosity for specific display applications.

References

  • Dhara, S., et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(3), 328-333.

  • Soman, S. N., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research, 13(4), 59-68.

  • Jahanbakhsh, F., et al. (2019). The transition temperature from the nematic to the isotropic phase, measured by DSC. ResearchGate.

  • Wikipedia. (n.d.). Homeotropic alignment.

  • GoldenMorning. (n.d.). The Intricate Journey of LCD Manufacturing: A 12-Step Process.

  • Abbott, N. L., et al. (2013). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Analytical Chemistry, 85(15), 6989-7000.

  • Salamon, P., et al. (2010). Dielectric properties of mixtures of a bent-core and a calamitic liquid crystal. Physical Review E, 81(3 Pt 1), 031711.

  • Bezborodov, V. S., et al. (1998). New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 328(1), 275-282.

  • ResearchGate. (2013). What is the best way to clean ITO coated glass substrate?.

  • ThreeBond Technical News. (1994). Adhesives for Liquid Crystal Displays.

  • Google Patents. (1991). US5029623A - Process for filling a liquid crystal cell.

  • Wikipedia. (n.d.). Cyclohexanone.

  • Barrera-Almeida, A., et al. (2023). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Crystals, 13(7), 1064.

  • STONE HMI. (2021). The whole process of LCD panel manufacture is explained in detail.

  • Salamon, P., et al. (2010). Dielectric properties of mixtures of a bent-core and a calamitic liquid crystal. Physical Review E, 81(3), 031711.

  • Morita, T., et al. (2021). Simulating the nematic-isotropic phase transition of liquid crystal model via generalized replica-exchange method. The Journal of Chemical Physics, 155(16), 164503.

  • Google Patents. (2014). CN104174611A - ITO conductive glass cleaning process.

  • ResearchGate. (n.d.). Materials for Sealing Liquid Crystal.

  • Centre for Display Research. (n.d.). LC Vacuum filling procedure.

  • DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare.

  • Wang, L., et al. (2021). Manufacture Plasma cleaning before ITO glass coating for OLED devices. SAMCO Inc..

  • Instec Inc. (n.d.). LC FILLING STATIONS LC CELLS AND ACCESSORIES.

  • Łoś, J., et al. (2022). Continuous isotropic – nematic transition in compressed rod-line liquid crystal based nanocolloid. arXiv.

  • SEKISUI CHEMICAL CO.,LTD. (n.d.). UV + Heat-Curing, Low-Contamination Adhesive Photolec™ S.

  • IEEE Xplore. (n.d.). Liquid Crystal Cell Process | part of Flat Panel Display Manufacturing.

  • Leica Microsystems. (2025). A Guide to Polarized Light Microscopy.

  • Optica Publishing Group. (n.d.). Role of homeotropic alignment strength at the air interface of polymerized liquid crystal layers.

  • Google Patents. (2001). US6172720B1 - Low viscosity liquid crystal material.

  • Sastry, S. S., et al. (n.d.). CHAPTER I Introduction to liquid crystals: phase types, structures and applications. Shodhganga.

  • ResearchGate. (n.d.). Advanced liquid crystal materials with negative dielectric anisotropy for monitor and TV applications.

  • Google Patents. (n.d.). CN100460963C - Sealant for liquid crystal and liquid crystal display unit manufactured using the sealant.

  • ResearchGate. (2021). What materials do you recommend as a coating layer to obtain liquid crystal cells with homeotropic alignment of molecules?.

  • ElectronicsAndBooks. (2010). Liquid Crystals Synthesis and mesomorphic properties of some cyclohex-2-en-1-one derivatives.

  • Lavrentovich Group. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals.

  • ChemRxiv. (n.d.). Probing a Local Viscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore.

  • Head Sun. (2025). What is the process for manufacturing an LCD display panel?.

  • MDPI. (n.d.). Indium Recovery from ITO in LCD Glass Using Magnetic Separation and Sulfuric Acid: Influence of Fractions and Process Conditions.

  • ResearchGate. (n.d.). Optical scheme of polarizing microscope with the sample positions....

  • Reshine Display. (2025). How Is LCD Screen Made?.

  • YouTube. (2019). Advanced polarized light microscopy for mapping molecular orientation.

  • JINAN EVERGREEN GLASS CO.,LTD. (n.d.). How to clean ITO Coated Glass.

  • International Crystal Laboratories. (n.d.). Sealed Liquid Cells Characteristics, Filling & Use.

  • ACS Publications. (2020). Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. The Journal of Physical Chemistry B.

  • PMC. (2022). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications.

  • ACS Publications. (2018). Homeotropic Self-Alignment of Discotic Liquid Crystals for Nanoporous Polymer Films. ACS Nano.

  • Henkel Adhesives. (n.d.). UV Adhesives and Sealants/ Light Cure Adhesives and Sealants.

  • SPIE. (2012). Aligning liquid crystal molecules.

  • ResearchGate. (n.d.). Nematic Liquid Crystals with High Positive Dielectric Anisotropy.

Sources

Application Notes and Protocols: Synthesis of Novel Exocyclic Alkenes via Wittig Reaction with a Sterically Hindered Bicyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental protocol for the Wittig olefination of the sterically hindered ketone, trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one. The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity.[1] However, its application to sterically encumbered ketones presents unique challenges that necessitate careful optimization of reaction conditions. This guide offers a detailed, step-by-step protocol, delves into the mechanistic rationale behind the procedural choices, and provides robust methods for the purification of the non-polar alkene product, a common hurdle in such syntheses.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, facilitates the conversion of aldehydes and ketones into alkenes.[1] This reaction's significance lies in its ability to form a C=C double bond at a precise location, a feature highly desirable in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2] The reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound, leading to the formation of an alkene and triphenylphosphine oxide.[3]

The substrate of interest, trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one, is a complex, sterically hindered ketone. Its bicyclohexyl framework presents a significant steric shield around the carbonyl group, making it less susceptible to nucleophilic attack. This steric hindrance necessitates the use of a highly reactive, non-stabilized ylide and carefully controlled reaction conditions to achieve efficient olefination. The resulting exocyclic alkene is a valuable synthon for the development of novel molecular scaffolds in medicinal chemistry.

Mechanistic Considerations for Hindered Ketones

The generally accepted mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane ring.[4] This ring subsequently fragments to yield the alkene and triphenylphosphine oxide.[3]

For sterically hindered ketones, the initial nucleophilic attack is the rate-determining step. To overcome this, a highly reactive, non-stabilized ylide is employed. Methylenetriphenylphosphorane (Ph₃P=CH₂), being one of the smallest and most reactive ylides, is the reagent of choice for introducing a methylene group onto a hindered ketone.[5] The generation of this ylide in situ using a strong, non-nucleophilic base is critical to ensure its immediate availability for the reaction.

Experimental Protocol

This protocol is designed for the methylenation of trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyltriphenylphosphonium bromide357.235.01.79 g
trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one270.422.5676 mg
n-Butyllithium (n-BuLi)64.065.02.0 mL (2.5 M in hexanes)
Anhydrous Tetrahydrofuran (THF)--50 mL
Anhydrous Diethyl Ether (Et₂O)--50 mL
Saturated aqueous Ammonium Chloride (NH₄Cl)--20 mL
Brine--20 mL
Anhydrous Magnesium Sulfate (MgSO₄)---
Hexanes (for chromatography)--As needed
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for chromatography

Reaction Workflow

Wittig_Workflow cluster_Ylide_Prep Ylide Preparation (in situ) cluster_Reaction Wittig Reaction cluster_Workup Work-up and Purification Ylide_Start Suspend Methyltriphenylphosphonium bromide in anhydrous THF Add_Base Cool to 0°C and add n-Butyllithium dropwise Ylide_Start->Add_Base Stir_Ylide Stir at room temperature for 1 hour Add_Base->Stir_Ylide Add_Ketone Add solution of trans-4'-(p-tolyl)- [1,1'-Bi(cyclohexan)]-4-one in THF Stir_Ylide->Add_Ketone Reflux Reflux the reaction mixture for 12-24 hours Add_Ketone->Reflux Quench Cool to room temperature and quench with sat. aq. NH₄Cl Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash organic layer with brine and dry over MgSO₄ Extract->Wash Concentrate Concentrate under reduced pressure Wash->Concentrate Purify Purify by column chromatography or precipitation Concentrate->Purify

Step-by-Step Procedure

Ylide Generation:

  • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.79 g, 5.0 mmol).

  • Suspend the phosphonium salt in anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.0 mL of a 2.5 M solution in hexanes, 5.0 mmol) dropwise via syringe. A deep orange or yellow color should develop, indicating the formation of the ylide.[3]

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Wittig Reaction:

  • In a separate dry flask, dissolve trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one (676 mg, 2.5 mmol) in anhydrous THF (20 mL).

  • Add the ketone solution to the ylide suspension via syringe.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a non-polar solvent system (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate).

Work-up and Purification:

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategy for a Non-Polar Product

The primary challenge in the purification of Wittig reaction products is the removal of the triphenylphosphine oxide (TPPO) byproduct. For non-polar products like the target alkene, several strategies can be employed.

Method A: Column Chromatography

  • The crude product can be purified by flash column chromatography on silica gel.

  • Rationale: The non-polar alkene product will elute quickly with a non-polar eluent, while the more polar triphenylphosphine oxide will be retained on the silica gel.

  • Procedure:

    • Load the crude material onto a silica gel column.

    • Elute with 100% hexanes. The product should elute in the early fractions.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

Method B: Precipitation of Triphenylphosphine Oxide

  • This method is particularly useful for larger scale reactions where chromatography is less practical.

  • Rationale: Triphenylphosphine oxide has low solubility in non-polar solvents like hexanes or a mixture of diethyl ether and hexanes, especially at low temperatures.[6]

  • Procedure:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Add a large excess of a non-polar solvent in which TPPO is insoluble (e.g., hexanes or pentane) to precipitate the TPPO.

    • Cool the mixture in an ice bath or freezer to maximize precipitation.

    • Filter the mixture to remove the solid TPPO.

    • Concentrate the filtrate to obtain the enriched product, which can then be further purified by a short silica gel plug if necessary.[7]

Method C: Chemical Scavenging of Triphenylphosphine Oxide

  • In cases where the above methods are insufficient, TPPO can be converted into a more easily separable derivative.

  • Rationale: Reacting the crude mixture with reagents like oxalyl chloride or zinc chloride can form insoluble salts of TPPO that can be filtered off.[8][9]

  • Procedure (with ZnCl₂):

    • Dissolve the crude product in a polar solvent like ethanol.

    • Add an excess of zinc chloride and stir.

    • The TPPO-ZnCl₂ complex will precipitate and can be removed by filtration.[8]

    • The product can then be recovered from the filtrate.

Safety Precautions

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere and use proper syringe techniques.

  • Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Methyltriphenylphosphonium bromide: Irritant. Avoid inhalation and contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Wittig reaction remains a powerful tool for the synthesis of alkenes, even when applied to sterically challenging substrates like trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one. The key to success lies in the selection of a highly reactive, non-stabilized ylide and the implementation of a robust purification strategy to remove the triphenylphosphine oxide byproduct. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize novel exocyclic alkenes for applications in drug discovery and materials science.

References

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bicyclo[3.3.1]nonan-9-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Zhang, Y., et al. (2021). 2,2'-((1R,3R,4S)-4-methyl-4-vinylcyclohexane-1,3-diyl) bis(prop-2-en-1-amine), a bisamino derivative of β-Elemene, inhibits glioblastoma growth through downregulation of YAP signaling. Cancer Cell International, 21(1), 586. [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • Leung, P. S.-W., Teng, Y., & Toy, P. H. (2010). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Organic Letters, 12(21), 4996–4999. [Link]

  • ResearchGate. (n.d.). Synthetic approach to preparation of indole derivatives fused with a bicyclo[3.3.1]nonane framework. Retrieved from [Link]

  • Singh, R., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(43), 28731–28738. [Link]

  • Iraqi Academic Scientific Journals. (2017). Synthesis and Characterization of Heterocyclic Compounds Derived from 1, 1- bis (4-aminophenyl) cyclohexane and their study. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Leung, P. S.-W., Teng, Y., & Toy, P. H. (2010). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Organic Letters, 12(21), 4996–4999. [Link]

  • Google Patents. (n.d.). EP0019958B1 - Synthesis of 1,4-bis(dicyanomethylene) cyclohexane and use thereof in the....
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Byju's. (n.d.). Wittig Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2014, September 6). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? Retrieved from [Link]

  • ResearchGate. (2005, December 1). Polymerization of 4‐methylpentene and vinylcyclohexane by amine bis(phenolate) titanium and zirconium complexes. Retrieved from [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • Zhang, J., et al. (2025). Wittig reaction purification for products with very low polarity.
  • Promontorio, R. (n.d.).
  • Byrne, P. A., Rajendran, K. V., Muldoon, J., & Gilheany, D. G. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 10(17), 3531–3537. [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

Sources

The Synthetic Versatility of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one: A Gateway to Advanced Materials and Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Pivotal Building Block

In the landscape of modern organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex functional molecules. Among these, trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one has emerged as a significant and versatile intermediate. Its rigid bicyclohexane framework, coupled with the tunable aromatic moiety and a reactive ketone functional group, offers a unique combination of properties that are highly sought after in both materials science and medicinal chemistry. This guide provides an in-depth exploration of the synthesis and diverse applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The trans-configuration of the bicyclohexane system imparts a well-defined, linear, and rigid geometry, a key characteristic for the design of liquid crystals.[1] Furthermore, the cyclohexane motif is a recognized bioisostere for aromatic rings in drug design, often leading to improved pharmacokinetic profiles.[2] The presence of the ketone functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 125962-80-3[3]
Molecular Formula C₁₉H₂₆O[3]
Molecular Weight 270.42 g/mol [4]
Appearance White to off-white crystalline powder
Melting Point 121.0 to 125.0 °C
Solubility Soluble in toluene
Purity >98.0% (GC)

Strategic Synthesis of the Bicyclohexanone Core

The construction of the trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one scaffold can be approached through several synthetic strategies. A common and effective method involves a convergent approach, such as a Suzuki-Miyaura coupling to form the C-C bond between the aromatic and cyclohexane rings, followed by transformations to establish the bicyclohexane system. A generalized synthetic workflow is outlined below.

Synthesis_Workflow cluster_synthesis Synthetic Pathway A 4-Bromocyclohexanone C Suzuki-Miyaura Coupling A->C B p-Tolylboronic acid B->C D 4-(p-Tolyl)cyclohex-3-en-1-one C->D Pd catalyst, base E Catalytic Hydrogenation D->E H₂, Pd/C F Grignard Reaction with Cyclohexylmagnesium bromide E->F G Dehydration & Hydrogenation F->G H trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one G->H I Friedel-Crafts Acylation I->H J Bicyclohexanoyl chloride J->I K Toluene K->I

Figure 1: Generalized synthetic strategies towards trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

A plausible synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling of a protected 4-halocyclohexenone with p-tolylboronic acid.[5][6][7][8] Subsequent catalytic hydrogenation of the resulting enone can stereoselectively afford the desired trans-diastereomer.[9] An alternative approach is the Friedel-Crafts acylation of toluene with a suitable bicyclohexanoyl chloride derivative.[10][11][12][13] The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction.

Application in Organic Synthesis: A Hub for Molecular Diversity

The ketone functionality of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a versatile platform for a wide range of organic transformations. The following sections detail key applications and provide exemplary protocols.

Reduction to the Corresponding Alcohol: Accessing Chiral Scaffolds

The reduction of the ketone to the corresponding secondary alcohol, trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-ol, is a fundamental transformation that opens avenues to chiral ligands, and further functionalization. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions.

Protocol: Sodium Borohydride Reduction

This protocol is adapted from the well-established reduction of sterically hindered cyclohexanones, such as 4-tert-butylcyclohexanone.[14][15][16] The use of sodium borohydride (NaBH₄) is advantageous due to its mild nature, high selectivity for ketones, and operational simplicity.[17]

  • Materials:

    • trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

    • Methanol (MeOH), anhydrous

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether or Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one (1.0 equiv) in anhydrous methanol (10-20 mL per gram of ketone).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1-1.5 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

    • The product can be purified by recrystallization or column chromatography.

Mechanistic Insight: The hydride from the borohydride anion preferentially attacks the carbonyl carbon from the less sterically hindered face. In the case of this bicyclohexanone, axial attack is generally favored to avoid steric hindrance from the bulky bicyclohexyl framework, leading to the formation of the equatorial alcohol as the major product.

Reduction_Mechanism cluster_reduction NaBH4 Reduction Ketone trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one Intermediate Alkoxyborate Intermediate Ketone->Intermediate Hydride Attack NaBH4 NaBH₄ NaBH4->Intermediate Alcohol trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-ol Intermediate->Alcohol H2O H₂O Workup H2O->Alcohol

Figure 2: Reaction scheme for the reduction of the ketone to the corresponding alcohol.

Olefination via the Wittig Reaction: Engineering Carbon-Carbon Double Bonds

The Wittig reaction is a powerful tool for the conversion of ketones into alkenes with a high degree of regiocontrol.[16][18] This is particularly useful for introducing exocyclic double bonds, which can serve as handles for further transformations or as key structural elements in liquid crystal design.

Protocol: Methylenation using the Wittig Reaction

This protocol is based on methodologies for the methylenation of sterically hindered ketones.[19]

  • Materials:

    • trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

    • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

    • Potassium tert-butoxide (t-BuOK)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Schlenk flask or flame-dried round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere

    • Syringe, cannula

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2-1.5 equiv) in anhydrous THF.

    • Cool the suspension to 0 °C and add potassium tert-butoxide (1.1-1.4 equiv) portion-wise. The formation of the yellow-orange ylide should be observed.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.

    • In a separate flask, dissolve trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one (1.0 equiv) in anhydrous THF.

    • Slowly add the ketone solution to the ylide solution at 0 °C via cannula or syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or hexanes.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Causality in Experimental Choices: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the efficient deprotonation of the phosphonium salt to form the reactive ylide. Anhydrous and inert conditions are necessary as the ylide is highly reactive and sensitive to moisture and oxygen.

Carbon-Carbon Bond Formation with Grignard Reagents: Expanding the Molecular Framework

The addition of Grignard reagents to the ketone provides a straightforward method for constructing tertiary alcohols and introducing new carbon substituents.[5][8][20][21]

Protocol: Addition of Methylmagnesium Bromide

  • Materials:

    • trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

    • Methylmagnesium bromide (CH₃MgBr, solution in THF or diethyl ether)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Flame-dried glassware, magnetic stirrer, dropping funnel, inert atmosphere

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one (1.0 equiv) in anhydrous diethyl ether or THF.

    • Cool the solution to 0 °C.

    • Slowly add the solution of methylmagnesium bromide (1.2-1.5 equiv) via a dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to 0 °C and slowly quench by the addition of saturated aqueous NH₄Cl.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude tertiary alcohol.

    • Purify by column chromatography or recrystallization.

Synthesis of Amines: Building Blocks for Pharmaceuticals

The conversion of the ketone to an amine is a critical transformation for accessing scaffolds relevant to medicinal chemistry, such as the intermediates used in the synthesis of the antipsychotic drug Cariprazine.[22][23] Reductive amination or the use of transaminases are powerful methods for this conversion.

Protocol: Reductive Amination

  • Materials:

    • trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

    • Ammonium acetate or a primary amine

    • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol or dichloroethane

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • To a solution of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one (1.0 equiv) and ammonium acetate (or a primary amine, 1.5-2.0 equiv) in methanol, add a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to form the imine/enamine intermediate.

    • Add sodium cyanoborohydride (1.2-1.5 equiv) portion-wise.

    • Stir the reaction at room temperature overnight.

    • Monitor by TLC.

    • Quench the reaction by adding water and basify with aqueous NaOH.

    • Extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting amine by column chromatography.

Biocatalytic Approach: An alternative, greener approach involves the use of transaminases for the stereoselective amination of the ketone.[22][23] This method can provide high diastereomeric excess and avoids the use of toxic reagents.

Conclusion: A Versatile Scaffold for Innovation

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one stands as a testament to the power of strategic molecular design. Its unique structural features and the versatility of its ketone functionality make it an invaluable building block for the synthesis of advanced materials and complex pharmaceutical agents. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers looking to harness the synthetic potential of this remarkable compound, paving the way for new discoveries and innovations in organic chemistry.

References

  • PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • CP Lab Safety. trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams. [Link]

  • Watson International. 4′-(p-tolyl)-[1,1′-bi(cyclohexan)]-4-one CAS 125962-80-3. [Link]

  • YouTube. Friedel-Crafts Acylation; Reductions of Aryl Ketones. [Link]

  • YouTube. Friedel-Crafts Acylation Made Super Easy!. [Link]

  • The Wittig Reaction: Preparation of trans-4,4'-bpe. (n.d.). [Link]

  • YouTube. Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. [Link]

  • ResearchGate. Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). [Link]

  • ResearchGate. Synthesis of trans‐1,4‐disubstiuted bicyclo[3.1.0]hexane building.... [Link]

  • PubMed. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. [Link]

  • MDPI. Performance of Ru/La2O3–ZnO Catalyst for the Selective Hydrogenation of Benzene to Cyclohexene. [Link]

  • Domainex. Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. [Link]

  • Dr. Nerz. Reduction of 4-t-Butylcyclohexanone Using NaBH4 In this experiment you will explore. [Link]

  • DOI. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]

  • PubMed. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

  • ChemRxiv. Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. [Link]

  • Google Patents.
  • ChemistryViews. Visible-Light-Driven Synthesis of Bicyclo[2.1.1]hexanes. [Link]

  • National Institutes of Health. Biocatalytic Friedel‐Crafts Reactions. [Link]

  • ResearchGate. (PDF) Reduction using NaBH4. [Link]

  • PubMed. Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L. [Link]

  • Organic Syntheses Procedure. 4-methoxy-2'-methylbiphenyl. [Link]

  • YouTube. 18.3 Catalytic Hydrogenation and the Birch Reduction. [Link]

  • PubMed. Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. [Link]

  • National Institutes of Health. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • ResearchGate. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • Sci-Hub. Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution. [Link]

  • National Institutes of Health. Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. [Link]

  • YouTube. Friedel-Crafts Acylation. [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. A Synthesis of α-Alkyl Cycloenones by Pd-Catalyzed Suzuki-Miyaura Coupling with Cyclic Morita-Baylis-Hillman Adducts. [Link]

  • Odinity. Hydride Reduction Reactions: A Stereoselective Adventure. [Link]

  • Chemistry Online. Reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4). [Link]

  • LillOA. Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. [Link]

  • YouTube. Wittig Reaction Experiment Part 1, Prelab. [Link]

  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

Sources

Application Note: Synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) from its corresponding ketone precursor, (trans,trans)-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one. The methodology is centered around the Wittig reaction, a robust and widely utilized olefination technique in organic synthesis. This guide offers a detailed, step-by-step procedure, including the preparation of the necessary phosphorus ylide, reaction conditions optimized for a sterically hindered substrate, and purification strategies. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a valuable molecular building block in medicinal chemistry and materials science, often incorporated into liquid crystal displays and advanced polymer formulations. The introduction of the vinyl group onto the bicyclohexane scaffold is a key synthetic transformation that imparts unique electronic and polymerization capabilities. The Wittig reaction stands as a premier method for the conversion of ketones to alkenes with a high degree of regiochemical control.[1][2] This protocol has been specifically designed to address the challenges associated with the sterically demanding bicyclohexyl ketone precursor, ensuring a practical and efficient synthesis of the target vinyl compound with the desired trans,trans stereochemistry.

Reaction Principle: The Wittig Olefination

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a ketone or aldehyde to form an alkene.[2] The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient four-membered oxaphosphetane ring. This intermediate then collapses to yield the desired alkene and a thermodynamically stable triphenylphosphine oxide byproduct, which drives the reaction to completion.[3] For the synthesis of a terminal alkene (a vinyl group), methylenetriphenylphosphorane is the ylide of choice. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; non-stabilized ylides, such as the one employed in this protocol, typically favor the formation of Z-alkenes.[4] In the context of the rigid bicyclohexane ring system, this stereoselectivity is crucial for maintaining the desired trans configuration.

Experimental Workflow

The synthesis is a two-stage process that can be performed sequentially. The first stage involves the preparation of the methyltriphenylphosphonium bromide salt, followed by its deprotonation to generate the phosphorus ylide in situ. The second stage is the reaction of the ylide with the ketone precursor to yield the final product.

G cluster_0 Stage 1: Ylide Preparation cluster_1 Stage 2: Wittig Reaction cluster_2 Purification A Triphenylphosphine C Methyltriphenylphosphonium Bromide A->C SN2 Reaction B Methyl Bromide B->C E Methylenetriphenylphosphorane (Ylide) C->E Deprotonation D Strong Base (e.g., n-BuLi) D->E G (trans,trans)-4-(p-Tolyl)-4'-vinyl- 1,1'-bi(cyclohexane) E->G Wittig Olefination F (trans,trans)-4'-(p-tolyl)- [1,1'-bi(cyclohexan)]-4-one F->G H Triphenylphosphine Oxide G->H Byproduct I Crude Product G->I J Column Chromatography I->J K Pure Product J->K

Figure 1: Overall experimental workflow for the synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

Detailed Experimental Protocols

Part 1: Preparation of Methyltriphenylphosphonium Bromide

This procedure outlines the synthesis of the phosphonium salt, a stable precursor to the Wittig reagent.[5]

Materials:

  • Triphenylphosphine (PPh₃)

  • Methyl bromide (CH₃Br)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Carefully bubble methyl bromide (1.1 eq) through the solution or add as a condensed liquid. Caution: Methyl bromide is a toxic gas. This step must be performed in a well-ventilated fume hood.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 24-48 hours.

  • A white precipitate of methyltriphenylphosphonium bromide will form.

  • Cool the mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with cold anhydrous toluene and dry under vacuum to yield the phosphonium salt.

ReagentMolar Mass ( g/mol )MolesEquivalents
Triphenylphosphine262.29X1.0
Methyl Bromide94.941.1X1.1

Table 1: Reagent quantities for the preparation of methyltriphenylphosphonium bromide.

Part 2: Synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

This part details the in situ generation of the ylide and its subsequent reaction with the ketone.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • (trans,trans)-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one[6][7]

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or flame-dried three-necked round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep orange or yellow color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flask, dissolve (trans,trans)-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one (1.0 eq) in anhydrous THF.

    • Slowly add the ketone solution to the ylide suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[8]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[8]

  • Purification:

    • The crude product will contain triphenylphosphine oxide as a major byproduct.

    • Purify the product by column chromatography on silica gel using a non-polar eluent such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent (e.g., ethyl acetate) to elute the desired vinyl compound.[8] The highly polar triphenylphosphine oxide will remain on the column.

ReagentMolar Mass ( g/mol )MolesEquivalents
(trans,trans)-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one270.41Y1.0
Methyltriphenylphosphonium bromide357.231.2Y1.2
n-Butyllithium (in hexanes)64.061.1Y1.1

Table 2: Reagent quantities for the Wittig reaction.

Characterization and Validation

The successful synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) should be confirmed by standard analytical techniques:

  • ¹H NMR: The appearance of signals in the vinyl region (typically 5-6 ppm) and the disappearance of the characteristic ketone alpha-proton signals will confirm the conversion.

  • ¹³C NMR: The presence of new sp² carbon signals for the vinyl group and the absence of the carbonyl carbon signal (around 200 ppm) are indicative of the product.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight of the product (282.47 g/mol ) should be observed.

  • Infrared Spectroscopy: The disappearance of the strong C=O stretching frequency (around 1715 cm⁻¹) and the appearance of C=C stretching vibrations will confirm the reaction.

Troubleshooting and Expert Insights

  • Low Yield: The steric hindrance of the bicyclohexyl ketone can lead to slower reaction rates.[8] If the reaction is sluggish, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C). However, be aware that higher temperatures may affect the stereoselectivity.

  • Incomplete Reaction: Ensure all reagents and solvents are scrupulously dry, as the ylide is highly sensitive to moisture. The n-butyllithium should be titrated prior to use to accurately determine its concentration.

  • Purification Challenges: Triphenylphosphine oxide can sometimes co-elute with non-polar products. If this occurs, a second column chromatography with a less polar eluent system may be necessary. Alternatively, the crude product can be triturated with a solvent in which the product is sparingly soluble but the triphenylphosphine oxide is soluble (e.g., a mixture of hexanes and diethyl ether).[9]

Conclusion

The Wittig reaction provides an effective and reliable method for the synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) from its ketone precursor. By carefully controlling the reaction conditions and employing the robust purification strategy outlined in this application note, researchers can achieve high yields of the desired product with the correct stereochemistry. This protocol serves as a valuable resource for professionals in organic synthesis, drug discovery, and materials science.

References

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • Allwood, D. (2018, September 10). The Wittig Reaction - Mechanism and Stereochemistry [Video]. YouTube. [Link]

  • Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. (2023). Science Advances, 9(37). [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Quora. (2015, August 17). What is the stereoselectivity of Wittig's reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chad's Prep. (2021, April 6). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Google Patents. (1967). Process for making alkyltriaryl-phosphonium compounds.
  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Wittig reaction purification for products with very low polarity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E). Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Stereochemistry and mechanism of the Wittig reaction. Diasteromeric reaction intermediates and analysis of the reaction course. Retrieved from [Link]

  • Orgo Made Easy. (2014, March 20). Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved from [Link]

  • Grokipedia. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]

  • AbacipharmTech. (n.d.). trans-4-(p-tolyl)-[1,1-Bi(cyclohexan)]-4-one. Retrieved from [Link]

  • CP Lab Safety. (n.d.). trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams. Retrieved from [Link]

  • Lead Sciences. (n.d.). (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane). Retrieved from [Link]

Sources

Application Note: A Validated Gas Chromatography Method for Purity Determination of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated gas chromatography (GC) method for the quantitative determination of purity for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. This compound is a significant intermediate in various fields, including the synthesis of liquid crystals and active pharmaceutical ingredients, where stringent purity control is paramount.[1] The described method utilizes a flame ionization detector (FID) and a medium-polarity capillary column, providing excellent resolution and sensitivity for the main component and potential process-related impurities, including its cis-isomer. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method principles, detailed experimental protocols, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction and Scientific Rationale

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a bicyclohexane derivative characterized by a ketone functional group and a tolyl moiety. Its precise stereochemistry and high purity are critical for its end-use performance. Gas chromatography is the analytical technique of choice for this molecule due to its thermal stability and sufficient volatility at elevated temperatures.

Causality Behind Experimental Choices

The development of this method was guided by the physicochemical properties of the analyte and the goal of achieving a reliable purity assessment.

  • Why Gas Chromatography? The analyte possesses a molecular weight of 270.42 g/mol and a melting point of approximately 123°C, making it amenable to GC analysis with appropriate temperature programming. GC provides the high efficiency required to separate the target trans-isomer from structurally similar impurities, such as the cis-isomer, starting materials, or synthetic by-products.

  • Column Selection: The Importance of Stationary Phase Polarity. The analyte is a moderately polar molecule due to the ketone group, but it also has significant non-polar character from the bicyclohexyl and tolyl structures. A (5%-Phenyl)-methylpolysiloxane stationary phase was selected as the optimal choice. This phase provides a slight increase in polarity compared to a 100% dimethylpolysiloxane phase, which enhances selectivity towards compounds with aromatic rings and polar functional groups through π-π and dipole-dipole interactions, respectively.[5][6] This ensures a good peak shape for the ketone and effective separation from less polar or more polar impurities.

  • Detector: Flame Ionization Detector (FID). For a purity assay where the primary goal is to quantify carbon-containing compounds, the FID is the industry standard. It offers high sensitivity, a wide linear dynamic range, and robust performance. Its response is proportional to the number of carbon atoms entering the flame, making the area percent calculation a reliable estimation of purity, assuming similar response factors for closely related impurities.[7]

  • Injection Mode: Split Injection. As the analysis focuses on a high-concentration main component, a split injection is employed. This technique prevents column and detector overload by venting a significant portion of the injected sample, ensuring sharp, symmetrical peaks and preserving column longevity.[8]

Analytical Method Protocol

This section details the step-by-step procedure for analyzing the purity of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Reagents and Materials
  • Solvent: Toluene, HPLC or GC grade.

  • Reference Standard: trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, >98.0% purity.

  • Consumables: 2 mL autosampler vials with caps, 1 µL GC syringe.

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental parameters for the GC-FID system.

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Column (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W HP-5, Phenomenex ZB-5)[8]
Carrier Gas Helium or Hydrogen, Constant Flow Mode at 1.2 mL/min
Injector Temperature 280°C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Temperature Program - Initial Temperature: 150°C, hold for 2 minutes- Ramp: 15°C/min to 300°C- Final Hold: Hold at 300°C for 5 minutes
Detector Temperature 310°C
FID Gas Flows - Hydrogen: 30 mL/min- Air: 300 mL/min- Makeup (He or N₂): 25 mL/min
Data Acquisition Time 17 minutes
Solution Preparation
  • Reference Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Toluene.

    • Mix thoroughly until the solid is completely dissolved.

  • Sample Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Toluene.

    • Mix thoroughly.

Analytical Workflow

The following diagram outlines the complete analytical workflow from sample preparation to the final purity report.

GC_Workflow cluster_prep Preparation Stage cluster_analysis GC-FID Analysis Stage cluster_data Data Processing Stage weigh 1. Weigh Sample & Reference Standard dissolve 2. Dissolve in Toluene (1.0 mg/mL) weigh->dissolve Volumetric Flask inject 3. Inject 1 µL into GC dissolve->inject separate 4. Chromatographic Separation (HP-5 Column) inject->separate detect 5. FID Detection separate->detect integrate 6. Integrate Peak Areas detect->integrate calculate 7. Calculate Area % Purity integrate->calculate report 8. Generate Final Report calculate->report

Caption: Workflow for GC Purity Analysis.

Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4][9] The objective is to demonstrate that the procedure is specific, linear, accurate, and precise over the defined range.[2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Inject a blank (Toluene) to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.

    • Analyze the trans-isomer reference standard.

    • If available, analyze a sample known to contain the cis-isomer or other process impurities to demonstrate separation.

    • Forced Degradation (Optional but Recommended): Expose the sample to stress conditions (acid, base, heat, oxidation) to generate potential degradation products and confirm that they are resolved from the main peak.

Linearity

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions from a stock solution, covering a range of 50% to 150% of the nominal sample concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²) and y-intercept.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol:

    • Prepare a placebo (if a matrix is involved) or use a blank solvent.

    • Spike the blank at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) using a known amount of the reference standard.

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

Precision

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Protocol:

    • Repeatability: Analyze six independent preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments.

Validation Acceptance Criteria

The following table summarizes typical acceptance criteria for the validation parameters.

Validation ParameterAcceptance Criteria
Specificity Analyte peak is resolved from all other peaks (Resolution > 2.0).
Linearity Correlation Coefficient (r²) ≥ 0.999.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (RSD) - Repeatability: ≤ 1.0%- Intermediate Precision: ≤ 2.0%
Range The range demonstrated to be linear, accurate, and precise (typically 80-120% of nominal concentration).[3]

Data Analysis and Interpretation

Peak Identification and Integration

The primary peak in the chromatogram corresponds to trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. All peaks with an area greater than 0.05% of the total area should be integrated. Ensure consistent baseline integration for all chromatograms.

Purity Calculation

The purity is calculated using the area normalization method, which assumes an equal response factor for all components.

Purity (%) = ( Amain / Atotal ) x 100

Where:

  • Amain = Peak area of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

  • Atotal = Total area of all integrated peaks in the chromatogram

Data Interpretation Workflow

The following diagram illustrates the decision-making process for data interpretation.

Data_Interpretation start Obtain Raw Chromatogram check_system System Suitability Check (e.g., Resolution, Tailing Factor) start->check_system integrate Integrate All Peaks > 0.05% check_system->integrate Pass fail Result: FAIL Investigate OOS check_system->fail Fail identify_main Identify Main Analyte Peak by Retention Time integrate->identify_main calculate_purity Calculate Purity using Area % Formula identify_main->calculate_purity check_spec Does Purity Meet Specification? (e.g., >98.0%) calculate_purity->check_spec pass Result: PASS check_spec->pass Yes check_spec->fail No

Caption: Decision workflow for chromatographic data analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-FID method for determining the purity of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. The methodology is straightforward, robust, and demonstrates high performance. The detailed protocols for both the analysis and the validation, guided by ICH principles, ensure that the method is reliable and fit for purpose in regulated research, development, and quality control environments.

References

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU.
  • Oláh, M., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.
  • TCI Chemicals. (n.d.). trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Supelco. (n.d.). Guide to Derivatization Reagents for GC.
  • SRI Instruments. (2012). Stationary Phases.
  • ASTM D7266-07. (2007). Standard Test Method for Analysis of Cyclohexane by Gas Chromatography (External Standard).
  • Chemistry LibreTexts. (2023). Gas Chromatographic Columns and Stationary Phases.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • CP Lab Safety. (n.d.). trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams.
  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • BLD Pharm. (n.d.). trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.
  • AbacipharmTech. (n.d.). trans-4-(p-tolyl)-[1,1-Bi(cyclohexan)]-4-one.
  • Chemexpress. (n.d.). trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Sources

The Versatility of Bicyclohexanone Derivatives in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bicyclohexanone Scaffold - A Versatile Building Block

In the dynamic field of materials science, the quest for novel molecular architectures that impart unique and desirable properties to materials is perpetual. Bicyclohexanone derivatives have emerged as a compelling class of compounds, offering a rigid and sterically demanding bicyclic core that can be strategically functionalized to create a diverse array of materials. The inherent conformational rigidity of the bicyclohexane unit, combined with the reactive handle of the ketone functionality, provides a powerful platform for the design of liquid crystals, high-performance polymers, and potentially, materials for organic electronics. This guide provides an in-depth exploration of the applications of bicyclohexanone derivatives, complete with detailed protocols and an analysis of the structure-property relationships that govern their performance.

I. Bicyclohexanone Derivatives in Liquid Crystals: Engineering Mesophase Behavior and Chirality

The incorporation of the bicyclohexanone moiety into mesogenic structures offers a powerful tool for tuning liquid crystalline properties. The rigid, non-planar bicyclohexane core disrupts calamitic (rod-like) or discotic (disc-like) molecular shapes, leading to the formation of unique mesophases. Furthermore, the chirality inherent in many bicyclohexanone derivatives makes them excellent candidates for chiral dopants, inducing helical superstructures in nematic liquid crystals.

A. Rationale for Use: Structure-Property Relationships

The influence of the bicyclohexanone unit on liquid crystal behavior is multifaceted:

  • Shape Anisotropy: The bulky and non-linear nature of the bicyclohexanone core disrupts the parallel alignment typically favored by calamitic mesogens. This can lead to the formation of tilted smectic phases or frustrated phases like blue phases.

  • Chirality: Substituted bicyclohexanone derivatives can be synthesized as single enantiomers. When introduced into a nematic host, these chiral molecules induce a helical twist, forming a cholesteric (chiral nematic) phase. The efficiency of this induction is quantified by the helical twisting power (HTP).

  • Dielectric Anisotropy: The polar ketone group in the bicyclohexanone ring contributes to the overall dipole moment of the molecule. Strategic placement of this group can be used to engineer the dielectric anisotropy of the liquid crystal, a crucial parameter for display applications.

B. Application: Chiral Dopants for Nematic Liquid Crystals

Bicyclohexanone derivatives are particularly valuable as chiral dopants to induce a cholesteric phase, which is the basis for many liquid crystal display (LCD) technologies. The helical structure of a cholesteric phase selectively reflects light of a specific wavelength, leading to vibrant colors.

This protocol details the synthesis of a Schiff base derivative of a chiral bicyclohexanone, a common strategy to create a mesogenic molecule.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Chiral Bicyclohexanone Chiral Bicyclohexanone Derivative Schiff Base Chiral Schiff Base Liquid Crystal Chiral Bicyclohexanone->Schiff Base + Aniline Derivative Substituted Aniline Aniline Derivative->Schiff Base Toluene, p-TSA (cat.), Reflux

Figure 1: Synthesis of a chiral Schiff base liquid crystal.

Materials:

  • Chiral bicyclohexanone derivative (e.g., (1R,5S)-bicyclo[3.3.1]nonan-9-one)

  • Substituted aniline (e.g., 4-alkoxyaniline)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Ethanol (for recrystallization)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the chiral bicyclohexanone derivative (1.0 eq) and the substituted aniline (1.05 eq) in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reflux: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The liquid crystalline properties are then investigated using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

The HTP is a measure of the ability of a chiral dopant to induce a helical structure in a nematic host.

Principle: When a cholesteric liquid crystal is confined in a wedge-shaped cell, a series of disclination lines, known as Grandjean-Cano lines, appear. The distance between these lines is related to the pitch of the cholesteric helix.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_cell Cell Filling & Observation cluster_measurement Measurement & Calculation A Prepare mixtures of chiral dopant in a nematic host at various concentrations (c). B Fill a Grandjean-Cano wedge cell with the mixture. A->B C Observe the disclination lines under a polarizing optical microscope (POM). B->C D Measure the distance (x_k) between the disclination lines. C->D E Calculate the pitch (p) using the formula: p = 2 * tan(α) * x_k D->E F Plot 1/p vs. concentration (c). E->F G Determine the Helical Twisting Power (HTP) from the slope of the plot (HTP = slope). F->G

Figure 2: Workflow for HTP measurement using the Grandjean-Cano method.

Procedure:

  • Mixture Preparation: Prepare a series of mixtures of the chiral dopant in a nematic host (e.g., 5CB) at different weight concentrations (c).

  • Cell Filling: Introduce each mixture into a Grandjean-Cano wedge cell by capillary action at a temperature above the clearing point of the mixture.

  • Observation: Place the cell on the hot stage of a polarizing optical microscope and cool it slowly into the cholesteric phase. Observe the formation of the Grandjean-Cano lines.

  • Measurement: Measure the distance between adjacent disclination lines for each concentration.

  • Calculation: The pitch (p) is calculated from the distance between the lines and the wedge angle (α) of the cell.

  • HTP Determination: Plot the inverse of the pitch (1/p) as a function of the dopant concentration (c). The slope of the resulting linear plot gives the helical twisting power (HTP).[1][2][3]

Data Presentation:

Dopant Concentration (wt%)1/p (µm⁻¹)
0.50.10
1.00.20
1.50.30
2.00.40

HTP = 0.20 µm⁻¹/wt%

II. High-Performance Polymers Derived from Bicyclohexanone Monomers

The rigid and thermally stable bicyclohexanone core makes it an attractive building block for high-performance polymers, such as poly(aryl ether ketone)s (PAEKs) and polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

A. Rationale for Use: Enhancing Polymer Properties
  • High Glass Transition Temperature (Tg): The rigidity of the bicyclohexanone unit restricts segmental motion in the polymer backbone, leading to a significant increase in the glass transition temperature.[4] This is crucial for applications requiring dimensional stability at elevated temperatures.

  • Improved Solubility: The non-coplanar structure of the bicyclohexanone moiety can disrupt chain packing, leading to improved solubility in organic solvents compared to their fully aromatic counterparts. This facilitates processing and film formation.[5]

  • Thermal Stability: The inherent stability of the bicyclic aliphatic ring contributes to the overall thermal stability of the polymer.

B. Application: Synthesis of Poly(aryl ether ketone)s (PAEKs)

PAEKs are a family of high-performance thermoplastics widely used in demanding applications. The synthesis typically involves a nucleophilic aromatic substitution reaction between a bisphenol and an activated dihalide.

This protocol describes the synthesis of a PAEK using a bisphenol derived from bicyclohexanone.[6]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Bisphenol Bicyclohexanone Bisphenol PAEK Poly(aryl ether ketone) Bisphenol->PAEK + Dihalide 4,4'-Difluorobenzophenone Dihalide->PAEK K₂CO₃, NMP, Toluene, Heat

Figure 3: Synthesis of a poly(aryl ether ketone) (PAEK).

Materials:

  • Bicyclohexanone bisphenol monomer

  • 4,4'-Difluorobenzophenone

  • Potassium carbonate (anhydrous, finely ground)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the bicyclohexanone bisphenol (1.0 eq), 4,4'-difluorobenzophenone (1.0 eq), potassium carbonate (1.1 eq), NMP, and toluene.

  • Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) to remove water azeotropically with toluene. Collect the water in the Dean-Stark trap.

  • Polymerization: After complete removal of water, slowly distill off the toluene to raise the reaction temperature to 180-200 °C. Maintain this temperature for 6-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: Cool the viscous polymer solution to room temperature and pour it slowly into a vigorously stirred mixture of methanol and water to precipitate the polymer.

  • Purification: Filter the fibrous polymer, wash it thoroughly with deionized water and then with methanol to remove residual salts and solvent.

  • Drying: Dry the polymer in a vacuum oven at 120 °C for 24 hours.

Characterization: The resulting polymer can be characterized by its inherent viscosity (a measure of molecular weight), FT-IR and NMR spectroscopy (to confirm the structure), and thermal analysis (DSC for Tg and TGA for thermal stability).[6][7]

Expected Properties of Bicyclohexanone-Containing PAEKs:

PropertyExpected Value
Glass Transition Temperature (Tg)> 150 °C
5% Weight Loss Temperature (TGA)> 500 °C (in N₂)
SolubilitySoluble in NMP, DMAc, Chloroform

III. Potential Applications in Organic Electronics: A Frontier for Bicyclohexanone Derivatives

While the application of bicyclohexanone derivatives in organic electronics is less established, their unique structural and electronic properties suggest potential for their use as building blocks for novel materials.

A. Rationale for Potential Use:
  • Spiro Centers for Amorphous Materials: The bicyclohexanone scaffold can be used to create spiro-compounds. Spiro centers, like those in spirobifluorene, are known to prevent crystallization and promote the formation of stable amorphous films, which is crucial for the performance of organic light-emitting diodes (OLEDs).[8][9]

  • Tuning Electronic Properties: Functionalization of the bicyclohexanone ring or its derivatives can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for designing efficient charge-transporting materials.[10]

  • Photophysical Properties: The rigid bicyclic framework can influence the photophysical properties of attached chromophores, potentially leading to materials with high quantum yields and desirable emission characteristics.[7]

B. Future Outlook and Research Directions

Further research is needed to explore the potential of bicyclohexanone derivatives in organic electronics. Key areas of investigation include:

  • Synthesis of Bicyclohexanone-Containing Hole- and Electron-Transporting Materials: Incorporating bicyclohexanone into known charge-transporting moieties (e.g., triphenylamines, carbazoles) and evaluating their performance in OLEDs.

  • Development of Bicyclohexanone-Based Emitters: Attaching fluorescent or phosphorescent units to the bicyclohexanone scaffold to create novel emitting materials.

  • Investigation of Photophysical Properties: A systematic study of the absorption, emission, and excited-state dynamics of various bicyclohexanone derivatives to understand their potential for optoelectronic applications.

IV. Polymer Dispersed Liquid Crystals (PDLCs) with Bicyclohexanone-Based LCs

PDLCs are composite materials consisting of liquid crystal droplets dispersed in a polymer matrix. They can be switched from a light-scattering (opaque) state to a transparent state by applying an electric field.

Protocol 4: Fabrication of a PDLC Film

This protocol describes the fabrication of a PDLC film using the polymerization-induced phase separation (PIPS) method.[11][12]

Fabrication Workflow:

G cluster_prep Mixture Preparation cluster_fab Film Fabrication cluster_result Result A Prepare a homogeneous mixture of a prepolymer, a liquid crystal (containing a bicyclohexanone derivative), a photoinitiator, and a crosslinking agent. B Introduce the mixture between two ITO-coated glass substrates separated by spacers. A->B C Expose the cell to UV light to initiate polymerization. B->C D Phase separation occurs, forming liquid crystal droplets within the polymer matrix, resulting in a PDLC film. C->D

Figure 4: Fabrication of a PDLC film via PIPS.

Materials:

  • UV-curable prepolymer (e.g., urethane acrylate)

  • Liquid crystal mixture (containing a bicyclohexanone-based LC)

  • Photoinitiator (e.g., Irgacure 651)

  • Crosslinking agent

  • ITO-coated glass substrates

  • Spacers (to control film thickness)

Procedure:

  • Mixture Preparation: Prepare a homogeneous syrup by mixing the prepolymer, liquid crystal, photoinitiator, and crosslinking agent in the desired ratios.

  • Cell Assembly: Place spacers on one of the ITO-coated glass substrates. Drop the prepared mixture onto the substrate. Place the second ITO-coated glass substrate on top, ensuring the conductive sides face each other.

  • UV Curing: Expose the assembled cell to UV radiation of a specific intensity for a controlled period. This initiates polymerization of the prepolymer.

  • Phase Separation: As the polymer network forms, the liquid crystal becomes immiscible and phase-separates into microdroplets. The size and morphology of these droplets can be controlled by the curing conditions (UV intensity, temperature).

  • Characterization: The electro-optical properties of the fabricated PDLC film, such as the driving voltage, contrast ratio, and switching times, can be characterized using a spectrometer and a function generator.

Conclusion

Bicyclohexanone derivatives represent a versatile and valuable platform for the development of advanced materials. Their unique structural features allow for the fine-tuning of properties in liquid crystals and high-performance polymers. While their application in organic electronics is still in its nascent stages, the inherent properties of the bicyclohexanone scaffold suggest a promising future for this class of compounds in a wide range of materials science applications. The protocols and insights provided in this guide are intended to serve as a foundation for researchers and scientists to explore and innovate with these fascinating molecular building blocks.

References

  • Synthesis of Poly(aryl Ether Ketone)s from New Bisphenol Monomers. Journal of Fiber Bioengineering and Informatics. [Link]

  • Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. PubMed Central. [Link]

  • Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. Chemical Science. [Link]

  • Technological conditions for synthesis of poly(aryl ether ketone) containing bisphenol A. ResearchGate. [Link]

  • Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. ResearchGate. [Link]

  • High-Glass-Transition Polyesters Produced with Phthalic Anhydride and Epoxides by Ring-Opening Copolymerization (ROCOP). MDPI. [Link]

  • Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. MDPI. [Link]

  • Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. MDPI. [Link]

  • 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. Beilstein Journal of Organic Chemistry. [Link]

  • Preparation and characterization of PDLC films formed using a two-step procedure. ResearchGate. [Link]

  • a Synthesis of monomers 1, 2 and 3. b Synthesis of polyketones polymers... ResearchGate. [Link]

  • Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices. ResearchGate. [Link]

  • The Synthesis and Characteristic ofA New Soluble Polyimides. J-STAGE. [Link]

  • Polymer Dispersed Liquid Crystal Imprinted by Microlens Array for Enhanced Outcoupling Efficiency of Organic Light Emitting Diode. MDPI. [Link]

  • Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. RSC Publishing. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • Synthesis and characterization of poly (aryl ether ketone) containing bisphenol A. ResearchGate. [Link]

  • CHAPTER 2 LITERATURE REVIEW. Virginia Tech. [Link]

  • Process for the synthesis of bisphenol.
  • One-Step Synthesis of Spirobi[fluorene] and Spiro[fluorene-9,9′-xanthene] Derivatives and Their Applications in Organic Light-Emitting Devices: Performance Enhancement and Related Optical Phenomena. ResearchGate. [Link]

  • FOCUS ON POLYIMIDES. Zeus. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity. MDPI. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. National Institutes of Health. [Link]

  • Simple method for accurate measurements of the cholesteric pitch using a “stripe–wedge” Grandjean–Cano cell. ResearchGate. [Link]

  • Supporting Information - Efficient Visible-Light Full-Color Tuning of Self-Organized Helical Superstructures Enabled by Fluorinated Chiral Switches. The Royal Society of Chemistry. [Link]

  • Accurate Measurement of the Helical Twisting Power of Chiral Dopants. ResearchGate. [Link]

  • a) Schematic illustration of a Grandjean‐Cano wedge cell used for... ResearchGate. [Link]

  • Calculating the helical twisting power of chiral dopants. Journal of Materials Chemistry. [Link]

Sources

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one as an intermediate for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, a bicyclohexane derivative. While the structural motif of substituted cyclohexanes is of significant interest in medicinal chemistry, current scientific literature and patent databases do not indicate that this specific compound is a common intermediate in the synthesis of pharmaceutical agents. Instead, its primary and well-documented application lies in the field of materials science as a liquid crystal building block. This document will first address the inquiry into its pharmaceutical applications by presenting the current state of knowledge, and then provide a thorough analysis of its established role in the synthesis of liquid crystal materials.

Part 1: Assessment of Pharmaceutical Synthesis Applications

Extensive searches of scientific databases and patent literature have not revealed any specific instances of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one being utilized as a direct intermediate in the synthesis of a known pharmaceutical drug. While the cyclohexane moiety is a crucial component in many therapeutic agents, such as the antipsychotic drug cariprazine, which contains a trans-4-substituted cyclohexane-1-amine structural element, a direct synthetic lineage from trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one to a commercial or investigational drug is not documented.[1]

The cyclohexyl fragment is a popular structural motif in both natural and synthetic drugs, often serving as a bioisostere for other groups to improve pharmacokinetic properties.[2] However, the specific combination of a bicyclohexane system with a p-tolyl substituent, as present in the subject molecule, appears to be more tailored for applications in materials science. Chemical suppliers predominantly classify this compound as a liquid crystal building block.[3][4]

One supplier of a structurally related compound, 4-Pentyl-4'-(p-tolyl)-1,1'-bi(cyclohexane), lists "Pharmaceutical intermediates" as a possible application, but this is a broad categorization without specific examples.[5] Therefore, while the potential for derivatives of this compound to exhibit biological activity cannot be entirely dismissed, there is currently no established basis for its use as an intermediate in pharmaceutical synthesis.

Part 2: Established Application in Liquid Crystal Synthesis

The primary and well-established application of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is as a precursor or intermediate in the synthesis of liquid crystals. The rigid bicyclohexane core, combined with the aromatic tolyl group, provides the necessary molecular shape and anisotropy for the formation of liquid crystalline phases.

The Role of Bicyclohexane Moieties in Liquid Crystals

Phenylcyclohexane-based structures are known to be excellent components of liquid crystal mixtures due to their low viscosity and high response speeds, which are critical properties for display technologies.[6] The bicyclohexyl core of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one contributes to the rod-like molecular shape that is fundamental to the formation of nematic and other liquid crystal phases.

The general structure of a liquid crystal molecule consists of a rigid core and flexible terminal chains.[7][] In this case, the trans-bicyclohexane-tolyl group constitutes the rigid core. The ketone functional group at the 4-position offers a reactive site for further chemical modifications to introduce different terminal groups, thereby tuning the liquid crystalline properties.

Part 3: Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource
Molecular Formula C19H26O[9]
Molecular Weight 270.42 g/mol [3]
Appearance White to Almost white powder to crystal
Melting Point 121.0 to 125.0 °C
Purity >98.0% (GC)
Solubility Soluble in Toluene
CAS Number 125962-80-3[3][4][9][10]

Storage and Handling:

  • Store in a cool, dark, and dry place.

  • It is recommended to be sealed in a dry environment at room temperature.[9]

  • Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Part 4: Synthetic Protocols (for Liquid Crystal Precursors)

While specific protocols for the synthesis of pharmaceuticals from this intermediate are not available, this section outlines a general synthetic workflow for its potential use in creating more complex liquid crystal molecules. The ketone group is the primary site for chemical modification.

General Workflow for Derivatization

The following diagram illustrates a conceptual workflow for modifying trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one to generate diverse liquid crystal candidates.

G cluster_reactions Chemical Modifications cluster_products Potential Liquid Crystal Scaffolds start trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one reductive_amination Reductive Amination start->reductive_amination R-NH2, NaBH3CN wittig_olefination Wittig Olefination start->wittig_olefination Ph3P=CHR grignard_reaction Grignard Reaction start->grignard_reaction R-MgBr amine_derivative Amine Derivatives reductive_amination->amine_derivative alkene_derivative Alkene Derivatives wittig_olefination->alkene_derivative alcohol_derivative Tertiary Alcohol Derivatives grignard_reaction->alcohol_derivative

Caption: Conceptual synthetic pathways for modifying the ketone group.

Exemplary Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of the ketone to introduce an amine-containing terminal group, a common feature in some liquid crystal structures.

Objective: To synthesize a trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-amine derivative.

Materials:

  • trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

  • Primary amine (e.g., aniline or an alkylamine)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol or Dichloromethane (DCM) as solvent

  • Acetic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one (1 equivalent) in the chosen solvent (e.g., methanol).

  • Addition of Amine: Add the primary amine (1.1 equivalents) to the solution.

  • Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate imine formation.

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., NaBH3CN, 1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH3CN is toxic and should be handled in a fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Work-up:

    • If using methanol, remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and saturated sodium bicarbonate solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired amine derivative.

Causality behind Experimental Choices:

  • Solvent: Methanol is a common choice for reductive aminations as it dissolves the reactants and the reducing agent well.

  • Acid Catalyst: The acid catalyst is crucial for protonating the ketone, making it more electrophilic and promoting the formation of the iminium ion, which is then reduced.

  • Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, minimizing the reduction of the starting material. STAB is an even milder and less toxic alternative.

Conclusion

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a well-characterized compound with a primary application as a building block in the synthesis of liquid crystal materials. Its rigid, anisotropic structure makes it suitable for this purpose. While the bicyclohexane scaffold is of interest in drug discovery, there is currently no direct evidence to support the use of this specific molecule as an intermediate in pharmaceutical synthesis. Researchers and drug development professionals should be aware of its established role in materials science. The synthetic protocols provided herein are conceptual and geared towards its application in liquid crystal research.

References

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC. (n.d.).
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (2024).
  • trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one - TCI Chemicals. (n.d.).
  • 125962-80-3|trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one|BLD Pharm. (n.d.).
  • trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams - CP Lab Safety. (n.d.).
  • 4′-(p-tolyl)-[1,1′-bi(cyclohexan)]-4-one CAS 125962-80-3 - Watson International. (n.d.).
  • trans-4-(p-tolyl)-[1,1-Bi(cyclohexan)]-4-one - AbacipharmTech-Global Chemical supplier. (n.d.).
  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH. (n.d.).
  • EP2341047B1 - Cyclohexane derivative and pharmaceutical use thereof - Google Patents. (n.d.).
  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents. (n.d.).
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. (n.d.).
  • Liquid Crystal (LC) Building Blocks | TCI AMERICA - TCI Chemicals. (n.d.).
  • Uncommon building blocks in liquid crystals - White Rose Research Online. (2024).
  • DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY Irada M. Mammadova - Processes of Petrochemistry and Oil Refining. (n.d.).
  • Cyclohexanes in Drug Discovery - PharmaBlock. (n.d.).
  • Bicyclo[3.1.0]hexanes in Drug Discovery - PharmaBlock. (n.d.).
  • 4-Pentyl-4'-(p-tolyl)-1,1'-bi(cyclohexane) - SynHet. (n.d.).
  • ChemScene: Building blocks | Bioactive small molecules. (n.d.).
  • CAS 125962-80-3|trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)] - chemexpress.cn. (n.d.).
  • Pharmaceuticals that contain polycyclic hydrocarbon scaffolds - SciSpace. (n.d.).
  • Building Blocks for Liquid Crystals - Electronic Chemicals / BOC Sciences. (n.d.).
  • WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents. (n.d.).
  • 4-Phenyl-4-(1-piperidinyl)cyclohexanol - Grokipedia. (n.d.).

Sources

Application Note: Formulation and Characterization of Nematic Liquid Crystal Mixtures Incorporating Bicyclohexanone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nematic liquid crystals (LCs) are the cornerstone of modern display technology and are finding increasing use in advanced photonic applications such as tunable lenses, spatial light modulators, and smart windows.[1] The performance of these devices is critically dependent on the physical properties of the liquid crystal mixture, including its clearing point (nematic-to-isotropic transition temperature, TNI), dielectric anisotropy (Δε), birefringence (Δn), and rotational viscosity (γ₁).[2]

A nematic liquid crystal mixture is a sophisticated formulation of multiple individual liquid crystalline and non-liquid crystalline components. The goal of mixture formulation is to create a material with a specific set of properties that cannot be achieved by any single compound. A key strategy in this process is the creation of a eutectic mixture, which is a blend of components that melts and solidifies at a single, sharp temperature that is lower than the melting points of the individual constituents.[3] This allows for a broad and stable nematic phase over a wide range of operating temperatures.

This application note provides a detailed guide for researchers and scientists on the formulation of nematic liquid crystal mixtures with a focus on the incorporation of bicyclohexanone compounds. These compounds are a valuable class of materials known for their ability to impart specific, desirable properties to a mixture. We will explore the fundamental properties of bicyclohexanone LCs, provide a step-by-step protocol for mixture formulation, detail the essential characterization techniques, and discuss the interpretation of the resulting data.

The Role of Bicyclohexanone Compounds

Bicyclohexanone compounds are calamitic (rod-shaped) liquid crystals that are frequently used as components in nematic mixtures.[4] Their saturated bicyclohexane core structure distinguishes them from more traditional phenyl-based liquid crystals. This structural difference leads to a unique set of physical properties.

A homologous series of 4,4'-dialkyl-(1α,1'α-bicyclohexyl)-4β-carbonitrile (CCN-mn) compounds, for instance, has been shown to exhibit low birefringence and high negative dielectric anisotropy.[2] The bent shape of these molecules, coupled with a large transverse dipole moment from the nitrile group, is responsible for these characteristics.[2]

Key contributions of bicyclohexanone compounds to nematic mixtures include:

  • Tuning Dielectric Anisotropy (Δε): Depending on the position of polar groups (like the nitrile group), they can be used to achieve either positive or negative dielectric anisotropy. Compounds with a strong dipole moment parallel to the long molecular axis will contribute to a positive Δε, while those with a strong perpendicular dipole will contribute to a negative Δε.

  • Controlling Birefringence (Δn): The saturated aliphatic rings in bicyclohexanones generally lead to a lower birefringence compared to aromatic-core compounds.[2] This makes them ideal for applications where a lower Δn is desirable, such as in certain display modes or for phase-matching in optical devices.

  • Optimizing Viscosity: Bicyclohexanone compounds can have a significant impact on the viscosity of a mixture. Generally, their non-planar, bulky structure can lead to an increase in viscosity, but specific molecular designs can mitigate this effect.[5]

  • Broadening the Nematic Range: When carefully selected, bicyclohexanone compounds can form eutectic mixtures with other LC components, significantly depressing the melting point and extending the operational temperature range of the nematic phase.[6]

Table 1: Exemplary Properties of Bicyclohexanone Liquid Crystals
Compound NameStructurePhase Transitions (°C)Δn (at TNI - 10°C)Δε (at TNI - 10°C)
CCN-47 4-butyl,4'-heptyl-(1α,1'α-bicyclohexyl)-4β-carbonitrileCr 25.6 SmA 28.2 N 57.3 I~0.03< 0 (Negative)
CCN-55 4-pentyl,4'-pentyl-(1α,1'α-bicyclohexyl)-4β-carbonitrileCr 25 SmB 30 N 66.4 I~0.03< 0 (Negative)

Data adapted from Dhara, S., et al. (2015).[2]

Mixture Formulation Strategy and Workflow

The formulation of a nematic liquid crystal mixture is an iterative process of selecting components, predicting their combined properties, formulating the mixture, and characterizing the result. The primary goal is often to achieve a eutectic or near-eutectic composition that provides a wide and stable nematic range.

Component Selection

The first step is to select a base mixture of nematic liquid crystals that provides a good starting point for the desired properties. Bicyclohexanone compounds are then added to this base mixture to fine-tune specific parameters. The selection of the specific bicyclohexanone derivative will depend on the desired outcome:

  • To decrease birefringence , choose a bicyclohexanone with a fully saturated core.

  • To achieve negative dielectric anisotropy , select a bicyclohexanone with a strong perpendicular dipole moment, such as a lateral cyano group.[2]

  • To increase the clearing point , choose a bicyclohexanone with a high TNI of its own.

Eutectic Composition Prediction

While complex phase diagrams can be computationally modeled, a practical starting point for predicting the eutectic composition is the Schroeder-Van Laar equation. However, for multi-component mixtures, experimental methods are often more reliable.[6] A common approach is to prepare a series of mixtures with varying concentrations of the bicyclohexanone additive and measure the melting and clearing points of each. The composition with the lowest melting point is considered to be at or near the eutectic composition.

Formulation Workflow Diagram

The following diagram illustrates the general workflow for formulating and characterizing a nematic liquid crystal mixture containing bicyclohexanone compounds.

formulation_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_analysis Analysis & Iteration select 1. Select Base Mixture & Bicyclohexanone Additives calculate 2. Calculate Component Weight Percentages select->calculate weigh 3. Weigh Components (Analytical Balance) calculate->weigh mix 4. Mix & Homogenize (Heated Vortex/Ultrasonic Bath) weigh->mix pom 5. Phase Transition Analysis (POM & DSC) mix->pom electro_optical 6. Electro-Optical Measurements (Birefringence & Dielectric Anisotropy) pom->electro_optical viscosity 7. Viscosity Measurement (Rotational Viscometer) electro_optical->viscosity analyze 8. Analyze Data vs. Target Specs viscosity->analyze iterate 9. Refine Composition (If Necessary) analyze->iterate iterate->select Iterate

Caption: Workflow for nematic LC mixture formulation.

Experimental Protocols

Protocol for Mixture Preparation

This protocol describes the preparation of a 1-gram sample of a nematic liquid crystal mixture.

Materials and Equipment:

  • Individual liquid crystal components (high purity, >99.5%)

  • Analytical balance (±0.0001 g accuracy)

  • Small glass vial with a PTFE-lined cap

  • Vortex mixer with a heating element or a heated ultrasonic bath

  • Oven or vacuum oven

Procedure:

  • Calculate Component Masses: Based on the desired weight percentages, calculate the required mass of each component for a 1-gram total mixture.

  • Weighing: Carefully weigh each component directly into the glass vial using the analytical balance. It is advisable to add the components with the highest melting points first.

  • Mixing and Homogenization:

    • Securely cap the vial.

    • Heat the vial to a temperature approximately 10-20°C above the clearing point of the highest TNI component. This ensures all components are in the isotropic liquid state.[7]

    • Agitate the mixture using a heated vortex mixer or in a heated ultrasonic bath for 15-30 minutes, or until the mixture appears completely clear and homogeneous.[8]

  • Annealing and Degassing (Optional but Recommended):

    • To ensure a uniform mixture and remove any dissolved gases, place the uncapped vial in a vacuum oven at a temperature just above the clearing point for 1-2 hours.

    • Alternatively, slowly cool the mixture to room temperature and then repeat the heating and mixing cycle 2-3 times.

  • Storage: Store the final mixture in a tightly sealed vial, protected from light, to prevent degradation.

Protocol for Characterization
4.2.1. Determination of Phase Transition Temperatures

The clearing point (TNI) and melting point (Tm) are the most fundamental properties of a liquid crystal mixture. They are typically determined using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[9][10]

Protocol using Polarized Optical Microscopy (POM):

Equipment:

  • Polarizing optical microscope

  • Hot stage with a temperature controller (e.g., Linkam or Mettler Toledo)

  • Clean glass microscope slides and cover slips

  • Capillary tubes

Procedure:

  • Sample Preparation: Place a small amount of the LC mixture into a capillary tube and melt it. Touch the molten LC to the edge of a coverslip placed on a microscope slide to fill the gap via capillary action.

  • Heating Cycle:

    • Place the slide on the hot stage.

    • Heat the sample at a controlled rate (e.g., 5°C/min) while observing through the crossed polarizers.

    • The temperature at which the characteristic birefringent texture of the nematic phase completely disappears, leaving a black (isotropic) field of view, is the clearing point (TNI).[11]

  • Cooling Cycle:

    • Cool the sample from the isotropic phase at a controlled rate (e.g., 5°C/min).

    • The temperature at which the first birefringent domains appear is the isotropic-to-nematic transition temperature.

    • Continue cooling until the sample crystallizes. The temperature at which crystallization begins is the freezing point.

4.2.2. Measurement of Electro-Optical Properties

Birefringence (Δn):

Birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices. It can be measured using a variety of techniques, including the use of an Abbe refractometer with a polarizing filter or by analyzing the transmission spectrum of a liquid crystal cell of known thickness.

Dielectric Anisotropy (Δε):

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director.

Equipment:

  • Liquid crystal test cell with a known thickness (e.g., 5-10 μm) and transparent electrodes (e.g., ITO-coated glass). The inner surfaces should be treated with an alignment layer (e.g., rubbed polyimide) to induce planar or homeotropic alignment.

  • Function generator and voltage amplifier

  • LCR meter

  • Hot stage

Procedure:

  • Cell Filling: Fill the LC test cell with the mixture in its isotropic phase via capillary action.

  • Measurement of ε⊥ (Planar Alignment):

    • Place the filled planar-aligned cell on the hot stage.

    • Measure the capacitance (C⊥) of the cell at a low voltage (e.g., < 1 V, to avoid switching) and a standard frequency (e.g., 1 kHz).

    • Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.

  • Measurement of ε|| (Planar Alignment):

    • Apply a high-frequency AC voltage (e.g., 20 V) across the cell to align the LC director parallel to the electric field (perpendicular to the glass plates).

    • Measure the capacitance (C||) under this high voltage.

    • Calculate ε|| using the corresponding formula.

  • Calculate Δε: Δε = ε|| - ε⊥.

Data Interpretation and Troubleshooting

  • Broad Nematic Range: A large difference between the clearing point (TNI) and the melting point (Tm) is desirable for most applications, indicating good thermal stability of the nematic phase.

  • Low Melting Point: A melting point below the desired operating temperature range is a key indicator of a successful eutectic or near-eutectic formulation.[6]

  • Inconsistent Phase Transitions: If the melting or clearing points are not sharp, it may indicate impurities in the components or incomplete mixing. It is crucial to use high-purity materials and ensure thorough homogenization.[12]

  • Unexpected Property Values: If the measured values of Δε or Δn deviate significantly from expectations, it could be due to incorrect component ratios, degradation of one of the components, or strong intermolecular interactions not accounted for in simple models. Re-verify calculations and consider the purity of the starting materials.

Conclusion

The formulation of nematic liquid crystal mixtures is a systematic process that balances the properties of multiple components to achieve a set of desired performance characteristics. Bicyclohexanone compounds are a versatile class of materials that provide formulators with an effective tool for tuning key parameters such as dielectric anisotropy and birefringence. By following the detailed protocols for formulation and characterization outlined in this application note, researchers can effectively develop and optimize novel liquid crystal mixtures for a wide range of advanced electro-optical applications.

References

  • Fundamental Introduction of Liquid Crystals. (n.d.). IIP Series. Retrieved from [Link]

  • Nematic Liquid Crystals. (2021). MDPI. Retrieved from [Link]

  • Dhara, S., et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(3), 328-333. Retrieved from [Link]

  • Liquid crystal mixture. (1995). Google Patents.
  • Liquid Crystal Composition. (2020). European Patent Office. Retrieved from [Link]

  • Experimental Methods for Determining the Eutectic Composition of a Multi-Component Liquid Crystal Mixture. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Understanding the effect of liquid crystal content on the phase behavior and mechanical properties of liquid crystal elastomers. (2022). Soft Matter. Retrieved from [Link]

  • Characterization of Liquid Crystals: A Literature Review. (2016). International Journal of Engineering Science and Computing, 6(7). Retrieved from [Link]

  • Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Introduction to liquid crystals: phase types, structures and applications. (n.d.). Shodhganga. Retrieved from [Link]

  • Eutectic formulations in pharmaceutical development: a comprehensive review of modulation strategies. (2025). RSC Publishing. Retrieved from [Link]

  • On the Miscibility of Nematic Liquid Crystals with Ionic Liquids and Joint Reaction for High Helical Twisting Power Product(s). (2021). National Institutes of Health. Retrieved from [Link]

  • Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. (2024). ResearchGate. Retrieved from [Link]

  • Introduction to Liquid Crystals. (n.d.). Kent State University. Retrieved from [Link]

  • Liquid Crystal and Rheological Behavior of 2,6-Bis(benzylidene)cyclohexanone. (2011). Taylor & Francis. Retrieved from [Link]

  • Eutectic mixtures and geometric dilutions. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Liquid crystalline mixtures containing 3,4-difluorophenyl-substituted bicyclohexyls. (1993). Google Patents.
  • Composition of nematic liquid crystal mixture used in the present... (n.d.). ResearchGate. Retrieved from [Link]

  • Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. (2024). Universidad de Granada. Retrieved from [Link]

  • Characterization techniques for liquid crystal materials and its application in optoelectronics devices. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. (n.d.). American Chemical Society. Retrieved from [Link]

  • US Patent Issued to MERCK PATENT on Nov. 4 for "Polymerizable liquid crystal ink formulations". (2025).
  • Liquid-crystalline medium. (2016). Google Patents.
  • Liquid-crystal phase. (1985). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reactions involving trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance reaction yields and overcome common synthetic challenges. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental work.

The synthesis of this bi-cyclic ketone, a valuable building block in materials science and medicinal chemistry, is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method allows for the precise formation of the crucial carbon-carbon bond between the p-tolyl group and the bicyclohexanone scaffold.[1][2][3] This guide will focus on optimizing this key transformation.

I. Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The recommended synthetic route involves the coupling of a cyclohexenyl triflate with p-tolylboronic acid. The use of a triflate as a pseudohalide is advantageous as it can be readily prepared from the corresponding ketone.[4][5]

Reaction Scheme:

The subsequent hydrogenation of the resulting enone would lead to the desired saturated bicyclohexanone. This guide will focus on the critical Suzuki-Miyaura coupling step.

II. Detailed Experimental Protocol (Baseline)

This protocol provides a starting point for your optimization efforts.

Materials:

  • [1,1'-Bicyclohexyl]-4-en-4'-yl trifluoromethanesulfonate (1.0 equiv)

  • p-Tolylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a dry Schlenk flask, add [1,1'-Bicyclohexyl]-4-en-4'-yl trifluoromethanesulfonate, p-tolylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add degassed toluene and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

FAQ 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Low to no yield is a common problem in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.[1] Improper degassing or handling can lead to its oxidation to inactive Pd(II).

    • Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. Handle the catalyst in a glovebox or under a positive pressure of inert gas.

  • Poor Quality Reagents: Boronic acids can degrade over time, especially if not stored properly. The triflate precursor may also be impure.

    • Solution: Use freshly purchased or recrystallized p-tolylboronic acid. Verify the purity of your triflate precursor by NMR.

  • Inappropriate Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[4][6] The choice of base can significantly impact the yield.

    • Solution: While sodium carbonate is a common choice, for sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.[6]

  • Suboptimal Solvent System: The solvent system must be able to dissolve both the organic and inorganic reagents to facilitate the reaction.

    • Solution: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous base solution is often optimal.[1] Experiment with different solvent ratios to improve solubility and reaction rate.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield check_catalyst Verify Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->check_catalyst check_reagents Assess Reagent Quality - Purity of triflate? - Fresh boronic acid? check_catalyst->check_reagents If no improvement success Improved Yield check_catalyst->success optimize_base Optimize Base - Try K3PO4 or Cs2CO3 check_reagents->optimize_base If no improvement check_reagents->success optimize_solvent Adjust Solvent System - Vary organic/aqueous ratio - Try dioxane or THF optimize_base->optimize_solvent If no improvement optimize_base->success optimize_temp Modify Temperature - Incrementally increase T optimize_solvent->optimize_temp If no improvement optimize_solvent->success optimize_temp->success

Caption: A systematic workflow for troubleshooting low reaction yields.

FAQ 2: I'm observing significant formation of side products. How can I minimize them?

Side product formation is a common issue that can complicate purification and reduce the yield of the desired product.

Common Side Products & Mitigation Strategies:

  • Homocoupling of Boronic Acid (p-tolyl-p-tolyl): This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and Pd(II) species at the beginning of the reaction.[1]

    • Solution: Rigorous degassing of the reaction mixture is essential. Using a pre-catalyst that is readily reduced to Pd(0) in situ can also help.

  • Hydrolysis of the Enol Triflate: Enol triflates can be susceptible to hydrolysis, especially under basic conditions, which reverts them back to the starting ketone.[5]

    • Solution: Use anhydrous solvents if possible. Alternatively, a biphasic system can sometimes protect the triflate from the aqueous base. Using a milder base like potassium fluoride (KF) can also be beneficial.[4]

  • Protodeborylation of Boronic Acid: The boronic acid can be converted to toluene, especially at elevated temperatures.

    • Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Avoid unnecessarily high reaction temperatures or prolonged reaction times. Using boronic esters (e.g., pinacol esters) can enhance stability.[1]

Table 1: Impact of Reaction Parameters on Side Product Formation
ParameterEffect on HomocouplingEffect on Triflate HydrolysisEffect on Protodeborylation
Oxygen IncreasesNo direct effectNo direct effect
Strong Base Can increaseIncreasesCan increase
High Temperature Can increaseIncreasesIncreases
Water No direct effectIncreasesCan increase
FAQ 3: The reaction is slow and stalls before completion. How can I improve the reaction rate?

A sluggish reaction can be due to a number of factors related to the catalyst, ligands, or reaction conditions.

Strategies to Increase Reaction Rate:

  • Choice of Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[7] For challenging couplings, more electron-rich and bulky phosphine ligands can be more effective than PPh₃.

    • Solution: Consider using ligands such as SPhos, XPhos, or RuPhos. These are known to promote the oxidative addition and reductive elimination steps.

  • Catalyst Loading: While a higher catalyst loading can increase the rate, it also increases cost and can lead to more side products.

    • Solution: Incrementally increase the catalyst loading from 0.05 mol% to 0.1 mol% and observe the effect on the reaction rate.

  • Temperature: Higher temperatures generally increase the reaction rate.

    • Solution: Cautiously increase the reaction temperature in 10 °C increments. Be mindful that higher temperatures can also promote side reactions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R1-Pd(II)-X L2 oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R1-Pd(II)-R2 L2 transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Product) reductive_elimination->product r1x R1-X (Triflate) r1x->oxidative_addition r2b R2-B(OH)2 (Boronic Acid) r2b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

FAQ 4: How can I ensure the desired trans stereochemistry in the final product?

The stereochemistry of the bicyclohexanone core is critical.

  • During the Suzuki Coupling: The Suzuki coupling itself creates a double bond in the cyclohexene ring, so stereochemistry at the 4'-position is not a concern at this stage.

  • During Hydrogenation: The subsequent reduction of the enone to the saturated ketone is the stereochemistry-determining step.

    • Solution: Catalytic hydrogenation (e.g., with H₂ and Pd/C) of unhindered cyclic enones often proceeds via delivery of hydrogen from the less sterically hindered face, which should favor the desired trans isomer. The exact diastereoselectivity will depend on the substrate and reaction conditions. Further optimization of the hydrogenation step may be necessary if a mixture of diastereomers is obtained.

IV. Alternative Synthetic Strategy: Grignard Reaction

While the Suzuki-Miyaura coupling is the recommended approach, a Grignard reaction is a plausible alternative for forming the C-C bond. This would involve the conjugate (1,4-) addition of a p-tolyl Grignard reagent to a suitable cyclohexenone precursor.

Challenges with the Grignard Approach:

  • 1,2- vs. 1,4-Addition: Grignard reagents can add to either the carbonyl carbon (1,2-addition) or the β-carbon of the enone (1,4-addition).[8] Achieving selective 1,4-addition can be challenging.

  • Copper Catalysis: To favor 1,4-addition, the use of a copper catalyst (to form a Gilman reagent in situ) is often necessary.[9][10] This adds complexity to the reaction setup.

Given these challenges, the Suzuki-Miyaura coupling generally offers a more reliable and higher-yielding route to the target molecule.

V. References

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Tyroller, S., & Kalesse, M. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis.

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • PNAS. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Retrieved from [Link]

  • Rzepa, H. S. (2012). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Retrieved from [Link]

Sources

Technical Support Center: Purification of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one (CAS RN: 125962-80-3). This document is designed for researchers, chemists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the purification of this liquid crystal building block. Our focus is on delivering practical, field-tested advice grounded in established chemical principles.

The primary challenge in obtaining high-purity trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one lies in the efficient removal of its diastereomer, the cis-isomer, along with other synthesis-related impurities.[1][2] Because diastereomers possess distinct physical properties, their separation is achievable through standard laboratory techniques like chromatography and recrystallization.[3] This guide will explore these methods in detail.

Troubleshooting Guide

This section addresses specific problems you may encounter during your purification workflow in a direct question-and-answer format.

Q1: My final product shows a low and broad melting point (e.g., below 120°C with a range greater than 3°C). What is the likely cause and how do I resolve it?

A1: A low, broad melting point is a classic indicator of impurity. For this specific compound, the most probable impurity is the cis-diastereomer. The reported melting point for the pure trans-isomer is in the range of 121.0 to 125.0 °C.

  • Causality: The presence of the cis-isomer disrupts the crystal lattice of the trans-isomer, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point range. Other potential impurities include unreacted starting materials or residual solvent from the synthesis.

  • Troubleshooting Steps:

    • Assess Purity: First, confirm the presence of multiple components via Thin Layer Chromatography (TLC) using a solvent system like 80:20 Hexanes:Ethyl Acetate. The cis and trans isomers should have different Rf values. For a more quantitative look, Gas Chromatography (GC) is the standard for purity assessment of this compound.

    • Re-purification: If impurities are confirmed, a second purification step is necessary.

      • Column Chromatography: This is the most reliable method to separate diastereomers. A normal-phase silica gel column is highly effective. (See Protocol 1).

      • Recrystallization: If the impurity level is relatively low (<10%), recrystallization can be a highly efficient method. (See Protocol 2). This technique was successfully used to separate the diastereomers of a key intermediate in the synthesis of the antipsychotic drug Cariprazine.[1]

Q2: I'm struggling with poor separation of the cis and trans isomers during silica gel column chromatography. The spots on my TLC are too close, and the fractions are all mixed.

A2: Poor resolution in chromatographic separation of diastereomers is a common but solvable issue. The root cause is insufficient differential interaction between your isomers and the stationary phase.[4]

  • Causality: Diastereomers have different three-dimensional structures and dipole moments. The goal of chromatography is to exploit these differences. If the mobile phase is too polar, it will move both isomers too quickly up the column without sufficient interaction with the silica, resulting in poor separation. If it's not polar enough, the compounds may not move at all.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: This is the most critical variable.

      • Decrease Polarity: Your isomers are likely eluting too quickly. Systematically decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes or petroleum ether). Try ratios like 95:5, 90:10, or 85:15 Hexanes:Ethyl Acetate. Run analytical TLCs with each new solvent system to find the one that gives the best separation (largest ΔRf).

    • Check Column Loading: Overloading the column is a frequent cause of poor separation. The amount of crude material should not exceed 1-2% of the mass of the silica gel (e.g., for a 100 g silica column, load no more than 1-2 g of crude product).

    • Use a Finer Mesh Silica: If optimization of the mobile phase is insufficient, using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) will increase the surface area and improve resolution, although it will also slow down the flow rate.

    • Consider an Alternative Stationary Phase: While standard silica is often effective, other normal-phase columns (like those with cyano modifications) can sometimes provide different selectivity for diastereomers.[4]

Q3: My yield after recrystallization is extremely low, even though I know my starting material contained a significant amount of the desired trans-isomer.

A3: Low recrystallization yield is typically due to an improperly selected solvent system or suboptimal procedural execution.

  • Causality: An ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. If the compound is too soluble even at low temperatures, it will remain in the mother liquor. Conversely, slow and controlled cooling is essential for selective crystallization; rapid cooling can trap impurities and the undesired isomer.[5]

  • Troubleshooting Steps:

    • Solvent System Optimization: The goal is to find a solvent or solvent pair in which the trans-isomer is significantly less soluble than the cis-isomer at low temperatures.

      • Single Solvent: TCI Chemicals lists toluene as a solvent for this compound. Hot toluene followed by slow cooling could be effective. Other candidates include isopropanol, ethanol, or ethyl acetate. Test small batches to find a solvent that requires heating to dissolve the compound and yields crystals upon cooling.

      • Two-Solvent System: This often provides better results. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or toluene). Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexanes or petroleum ether) dropwise at a warm temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Control the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary. Slow cooling allows for the formation of a more ordered, pure crystal lattice.[5]

    • Recover from Mother Liquor: A significant amount of your product may still be in the filtrate (mother liquor). Concentrate this solution by about half and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

Frequently Asked Questions (FAQs)

Q1: What is the most effective overall strategy for purifying trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one from a crude reaction mixture?

A1: The optimal strategy depends on the scale and initial purity of your crude product. A two-stage approach is often most effective:

  • Flash Column Chromatography: First, use flash chromatography on silica gel to perform the bulk separation of the trans-isomer from the cis-isomer and any other major synthetic byproducts.[6] This will give you a product that is significantly enriched in the desired diastereomer.

  • Recrystallization: Take the enriched fractions from the column and perform a final recrystallization. This step is excellent for removing trace impurities and achieving a high-purity, crystalline solid with a sharp melting point, suitable for demanding applications like liquid crystal formulation.

This combined approach leverages the high separatory power of chromatography and the purification efficiency of recrystallization.

Q2: What analytical data confirms a successful purification?

A2: You should rely on a combination of analytical techniques to confirm the purity and identity of your final product:

  • Melting Point: A sharp melting point within the literature range of 121.0-125.0 °C is a strong indicator of high purity.

  • Gas Chromatography (GC): This is the industry standard for determining the purity percentage of this compound, which should be >98%.

  • NMR Spectroscopy: ¹H and ¹³C NMR should confirm the chemical structure. The trans stereochemistry can often be confirmed by the coupling constants of the protons on the cyclohexane rings. The proton at the 4-position will typically appear as a triplet of triplets with one large (axial-axial) coupling constant.

  • TLC: A single, well-defined spot on a TLC plate (visualized by UV light and/or a potassium permanganate stain) indicates the absence of major impurities.

Q3: How should I store the purified trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one?

A3: The compound is a stable solid. It should be stored at room temperature in a well-sealed container, protected from light and moisture.[7] Storing it in a cool, dark, and dry place is recommended for long-term stability.

Data & Properties Summary
PropertyValueSource
CAS Number 125962-80-3[7][8]
Molecular Formula C₁₉H₂₆O[7]
Molecular Weight 270.42 g/mol [8]
Appearance White to off-white crystalline solid
Purity Specification >98.0% (by GC)
Melting Point 121.0 - 125.0 °C
Solubility Toluene
Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for separating the cis/trans diastereomers.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal mobile phase by testing various ratios of Hexanes:Ethyl Acetate. A good target is to have the Rf of the desired trans-isomer around 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel (70-230 mesh) in the chosen mobile phase and pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions systematically and monitor them by TLC to identify which ones contain the pure trans-isomer.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol is for final polishing of the product after chromatography or for purifying material that is already >90% pure.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent system (e.g., isopropanol, or a toluene/hexanes mixture).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimum amount of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a quick filtration of the hot solution.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Analyze for purity via melting point and GC/NMR.

Visualization of Purification Strategy

The following diagram illustrates the decision-making process for purifying trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Purification_Workflow cluster_start Start cluster_main_path Primary Purification cluster_analysis Analysis & Final Product start Crude Product (Mixture of cis/trans isomers) decision Assess Purity (TLC, GC, Crude NMR) start->decision col_chrom Flash Column Chromatography (Silica Gel) analysis Purity & Structure Confirmation (Melting Point, GC, NMR) col_chrom->analysis recrys Recrystallization recrys->analysis decision->col_chrom High Impurity (e.g., >15% cis) decision->recrys Low Impurity (e.g., <15% cis) final_product Pure trans-Isomer (>98%) analysis->final_product Pass fail Impure Product (<98%) analysis->fail Fail fail->col_chrom Re-purify

Caption: Decision workflow for selecting a purification method.

References
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Available at: [Link]

  • WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. Google Patents.
  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. MDPI. Available at: [Link]

  • trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams. CP Lab Safety. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). Available at: [Link]

  • Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]

  • Separation of diastereomers. Chromatography Forum. Available at: [Link]

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. Available at: [Link]

  • trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. ChemExpress. Available at: [Link]

  • Related impurities in peptide medicines. ResearchGate. Available at: [Link]

  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. Available at: [Link]

  • Recrystallization. ResearchGate. Available at: [Link]

  • 4′-(p-tolyl)-[1,1′-bi(cyclohexan)]-4-one CAS 125962-80-3. Watson International. Available at: [Link]

Sources

Recrystallization of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the recrystallization of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. It is designed to address specific challenges and provide scientifically grounded solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one?

A1: Based on supplier data, toluene is a recommended solvent for dissolving trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.[1][2] The molecular structure, which includes a ketone functional group and significant non-polar regions from the bicyclohexane and tolyl groups, suggests that other solvents and solvent systems could also be effective.

A general principle in solvent selection for recrystallization is that "like dissolves like." Therefore, solvents with some polarity to interact with the ketone group, but are predominantly non-polar to dissolve the hydrocarbon backbone, are ideal. Acetone is often a good solvent for ketones.[3] Given the non-polar nature of the rest of the molecule, a mixed solvent system, such as n-hexane/acetone or n-hexane/ethyl acetate, could also be highly effective.[3][4]

The ideal solvent should dissolve the compound when hot but have low solubility when cold to ensure a good yield of crystals upon cooling.[5] Experimental screening of a few selected solvents is always the recommended first step to determine the best choice for your specific sample purity and scale.

Q2: What is a standard protocol for recrystallizing this compound?

A2: The following is a detailed, step-by-step protocol for the recrystallization of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one using toluene.

Experimental Protocol: Single-Solvent Recrystallization with Toluene

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of toluene, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Add more toluene portion-wise until the solid completely dissolves at the boiling point of the solution. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask. This step prevents premature crystallization of the desired compound in the funnel.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any adhering impurities from the mother liquor. Using ice-cold solvent minimizes the loss of the purified product.[6]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. The reported melting point of the pure compound is between 121.0 to 125.0 °C.[1]

Troubleshooting Guide

Problem 1: The compound "oils out" and does not form crystals.

Cause: The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid. Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that solvent.

Solution:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.[7]

  • Slower Cooling: Ensure the solution cools down as slowly as possible. Insulating the flask can help.

  • Change Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is very soluble, like acetone or dichloromethane) and then slowly add a "poor" solvent (one in which it is less soluble, like n-hexane or water) until the solution becomes turbid.[3][8] Then, heat the mixture until it becomes clear again and allow it to cool slowly.

Problem 2: No crystals form, even after cooling in an ice bath.

Cause: This is often due to using too much solvent during the dissolution step, resulting in a solution that is not saturated upon cooling.[6] It can also be due to supersaturation.

Solution:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent and then attempt to cool it again.[7]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[9]

    • Seed Crystals: If you have a small amount of the pure compound, add a "seed crystal" to the cooled solution to initiate crystallization.[9]

Problem 3: The recrystallized product is still impure (e.g., colored or has a low melting point).

Cause: The chosen solvent may not be effective at leaving the impurities in the solution, or the impurities may have co-crystallized with the product.

Solution:

  • Charcoal Treatment: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.

  • Re-recrystallization: A second recrystallization is often necessary to achieve high purity.

  • Solvent Selection: The impurity may have similar solubility properties to your compound in the chosen solvent. Experiment with a different solvent or solvent system.[10]

Data and Diagrams

Table 1: Potential Solvents for Recrystallization of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Solvent/SystemBoiling Point (°C)Rationale
Toluene111Known to dissolve the compound.[1][2] Good for slow cooling.
Acetone56Ketone functional group similarity.[3] May be a very "good" solvent, best used in a mixed system.
n-Hexane / AcetoneVariableA common mixture for compounds of intermediate polarity.[4] Allows for fine-tuning of solubility.
n-Hexane / Ethyl AcetateVariableAnother effective mixed solvent system.[3]
Ethanol78A general-purpose solvent that can be effective for minor impurities.[4]

Diagram 1: Recrystallization Troubleshooting Workflow

G start Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals Crystals Form? collect Collect Crystals crystals->collect Yes induce_crystallization Induce Crystallization (Scratch/Seed) crystals->induce_crystallization No oiling_out->crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool change_solvent Change Solvent/System reheat_add_solvent->change_solvent induce_crystallization->crystals Success boil_off_solvent Boil Off Excess Solvent induce_crystallization->boil_off_solvent Failure boil_off_solvent->cool

A troubleshooting decision tree for common recrystallization issues.

References

  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 22, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 22, 2026, from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018, April 2). Retrieved January 22, 2026, from [Link]

  • Recrystallization Issues : r/Chempros - Reddit. (2024, October 17). Retrieved January 22, 2026, from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved January 22, 2026, from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018, January 10). Retrieved January 22, 2026, from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved January 22, 2026, from [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved January 22, 2026, from [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (2017, July 12). Retrieved January 22, 2026, from [Link]

  • How to grow crystals for a non polar organic compounds - ResearchGate. (2017, June 22). Retrieved January 22, 2026, from [Link]

  • trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams - CP Lab Safety. (n.d.). Retrieved January 22, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 22, 2026, from [Link]

  • Recrystallization. --->. (n.d.). Retrieved January 22, 2026, from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved January 22, 2026, from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved January 22, 2026, from [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. (2024, April 18). Retrieved January 22, 2026, from [Link]

  • trans-4-(p-tolyl)-[1,1-Bi(cyclohexan)]-4-one - AbacipharmTech-Global Chemical supplier. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • trans-4′-(p-Tolyl)-[1,1′-bi(cyclohexan)]-4-one. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

avoiding side products in the synthesis of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds, which are notable for their applications in materials science, particularly as liquid crystal precursors. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the synthetic challenges and minimize the formation of unwanted side products.

The synthesis of this sterically demanding, non-conjugated ketone presents unique challenges, primarily centered around achieving high diastereoselectivity for the trans isomer and avoiding common side reactions associated with modern coupling methodologies. This guide will focus on the most plausible and commonly employed synthetic strategies, offering insights into the causal factors behind potential issues and providing validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one core structure?

A1: The construction of the C-C bond between the two cyclohexane rings is the key challenge. The two most viable and widely practiced strategies are:

  • Palladium-Catalyzed α-Arylation: This involves the coupling of a pre-formed 4-(p-tolyl)cyclohexanone with a cyclohexyl halide or triflate, or the coupling of a cyclohexanone enolate with a 4-(p-tolyl)cyclohexyl halide.

  • Suzuki-Miyaura Coupling: This cross-coupling reaction typically involves the reaction of a cyclohexylboronic acid or its ester with a 4-(p-tolyl)cyclohexyl halide, or vice-versa, catalyzed by a palladium complex.

A less common but potential route could involve a Grignard reaction , for example, between a p-tolylmagnesium halide and a 4-cyclohexylcyclohexanone precursor. However, this can be prone to side reactions and may offer less stereocontrol.

Q2: My primary challenge is the formation of the cis-isomer. Why is the trans-isomer often the desired product, and how can I maximize its formation?

A2: The trans configuration, where the p-tolyl group and the other cyclohexyl ring are in an equatorial-equatorial arrangement, leads to a more linear and rigid molecular shape. This is often a critical requirement for applications in liquid crystals, as it promotes the formation of ordered mesophases. The formation of the cis-isomer disrupts this linearity and can be detrimental to the desired material properties.

Maximizing the trans:cis ratio is a central theme of this guide. Key strategies, which will be detailed in the troubleshooting sections, include:

  • Thermodynamic vs. Kinetic Control: Employing reaction conditions that favor the thermodynamically more stable trans product.

  • Stereodirecting Auxiliaries: While less common for this specific target, the use of chiral auxiliaries can influence the stereochemical outcome.

  • Purification: Efficient separation of the diastereomers post-synthesis is often necessary.

Troubleshooting Guide: Palladium-Catalyzed α-Arylation Route

This approach is a powerful method for forming C(sp²)-C(sp³) bonds. However, its application to sterically hindered systems like the target molecule requires careful optimization to avoid side reactions.

Problem 1: Low Yield of the Desired Bi-cyclohexanone Product and Recovery of Starting Materials.
  • Possible Cause 1: Inefficient Enolate Formation.

    • Explanation: The α-proton of the cyclohexanone is sterically hindered. Incomplete deprotonation leads to low concentrations of the active nucleophile.

    • Troubleshooting:

      • Choice of Base: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to ensure complete and irreversible enolate formation.[1] Avoid weaker bases like alkoxides, which can lead to equilibrium mixtures and side reactions.

      • Temperature Control: Form the enolate at low temperatures (-78 °C) to prevent self-condensation and other side reactions before adding the coupling partner.

  • Possible Cause 2: Inactive Palladium Catalyst.

    • Explanation: The choice of palladium precursor and, more importantly, the ligand is critical for the oxidative addition and reductive elimination steps of the catalytic cycle. Sterically hindered substrates require specific catalyst systems.

    • Troubleshooting:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as t-butyl-based phosphines (e.g., P(t-Bu)₃) or biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands promote the oxidative addition of the halide and facilitate the reductive elimination to form the C-C bond.[1][2][3]

      • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to increased side products. Start with a loading of 1-5 mol% and optimize from there.

Problem 2: Formation of Poly-arylated or Poly-alkylated Side Products.
  • Explanation: The product, trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, still possesses enolizable protons and can react further with the aryl or cyclohexyl halide.

  • Troubleshooting:

    • Stoichiometry: Use a slight excess of the limiting reagent to ensure the complete consumption of the more valuable coupling partner.

    • Slow Addition: Add the halide coupling partner slowly to the pre-formed enolate solution to maintain a low concentration of the electrophile, minimizing the chance of double addition.

Problem 3: Formation of the undesired cis-isomer.
  • Explanation: The stereochemical outcome of the α-arylation is determined by the direction of approach of the electrophile to the enolate. Axial attack is often kinetically favored, leading to the equatorial product (trans). However, under certain conditions, equatorial attack can occur, leading to the axial (cis) product.

  • Troubleshooting:

    • Reaction Temperature: Lower reaction temperatures generally favor the kinetic product, which is often the desired trans-isomer.

    • Solvent Effects: The choice of solvent can influence the aggregation state of the enolate and the transition state geometry. Toluene or THF are common choices. Experiment with different ethereal or aromatic solvents to optimize the diastereoselectivity.

Below is a diagram illustrating the main reaction and a key side reaction in the α-arylation approach.

alpha_arylation_pathway start 4-(p-tolyl)cyclohexanone + Base enolate Lithium Enolate start->enolate Deprotonation main_path Pd(0)/Ligand + Cyclohexyl-X enolate->main_path Coupling product trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one (Desired Product) main_path->product Reductive Elimination (Major Pathway) side_product cis-Isomer main_path->side_product Alternative Approach (Minor Pathway) poly_alkylation Poly-alkylation Product product->poly_alkylation Further Reaction

Caption: Reaction pathways in the α-arylation synthesis.

Troubleshooting Guide: Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is another excellent choice for forming the key C-C bond, particularly due to the mild reaction conditions and the commercial availability of a wide range of boronic acids.

Problem 1: Low Conversion and Homocoupling of the Boronic Acid.
  • Possible Cause 1: Inefficient Transmetalation.

    • Explanation: The transfer of the organic group from boron to the palladium center (transmetalation) is a critical step and requires activation by a base.[4]

    • Troubleshooting:

      • Base Selection: A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction rate and yield. For sterically hindered substrates, stronger bases like cesium carbonate or potassium phosphate are often more effective. An aqueous solution of the base is typically required.

      • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly employed to facilitate the interaction of the organic-soluble reactants and the water-soluble inorganic base.

  • Possible Cause 2: Protodeboronation.

    • Explanation: The boronic acid can be protonated and cleaved by acidic protons in the reaction mixture, leading to the formation of toluene (from p-tolylboronic acid) and reducing the amount of nucleophile available for cross-coupling.

    • Troubleshooting:

      • Anhydrous Conditions (before water addition): Ensure all starting materials and solvents are dry before the addition of the aqueous base to minimize premature decomposition of the boronic acid.

      • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation and can be used as an alternative to the free boronic acids.

Problem 2: Formation of the cis-isomer.
  • Explanation: While the Suzuki coupling itself is stereospecific with respect to the configuration of the halide, the stereochemistry of the final product will depend on the stereochemical purity of the starting materials. If a mixture of cis and trans halides is used, a corresponding mixture of products will be obtained.

  • Troubleshooting:

    • Starting Material Purity: Begin with a diastereomerically pure halide or boronic acid. The synthesis of the starting materials should be optimized for the desired trans isomer.

    • Isomerization: In some cases, it may be possible to isomerize the undesired cis-isomer to the more stable trans-isomer under basic or acidic conditions after the reaction.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling.

suzuki_cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 boronate R²-B(OH)₃⁻ boronate->transmetalation Base reductive_elim Reductive Elimination r1_pd_r2->reductive_elim reductive_elim->pd0 Regeneration product R¹-R² reductive_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Purification and Stereochemical Assignment

Q3: I have a mixture of cis and trans isomers. How can I separate them and confirm the stereochemistry?

A3: The separation of diastereomers is achievable due to their different physical properties.

  • Purification:

    • Column Chromatography: This is the most common method for separating diastereomers. Due to the different spatial arrangements, the cis and trans isomers will have slightly different polarities and interact differently with the stationary phase (e.g., silica gel). A careful selection of the eluent system (e.g., hexanes/ethyl acetate) should allow for their separation.

    • Recrystallization: If the product is a solid, fractional crystallization can be an effective method for purification. The two diastereomers will likely have different solubilities in a given solvent system, allowing for the selective crystallization of one isomer.

  • Stereochemical Assignment:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the relative stereochemistry of substituted cyclohexanes. In the ¹H NMR spectrum, the coupling constants of the protons at the 1 and 4 positions of the cyclohexane rings can provide information about their relative orientation (axial vs. equatorial). The trans isomer is expected to show a larger coupling constant for the diaxial protons.

    • X-ray Crystallography: If a single crystal of the purified product can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure and stereochemistry.

Optimized Protocol: Synthesis of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methodologies for similar transformations. Optimization may be required for your specific substrates and laboratory conditions.

Materials:

  • 4-Bromocyclohexan-1-one

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromocyclohexan-1-one (1.0 equiv), p-tolylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene under an inert atmosphere. Stir for 15 minutes.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 5:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the trans and cis isomers.

Table 1: Summary of Key Reaction Parameters and their Impact

ParameterRecommended ConditionRationalePotential Side Products if Not Optimized
Palladium Ligand Bulky, electron-rich phosphines (e.g., SPhos)Promotes oxidative addition and reductive elimination.Low yield, catalyst decomposition.
Base K₃PO₄ or Cs₂CO₃Effectively promotes transmetalation.Incomplete reaction, homocoupling of boronic acid.
Solvent Toluene/Water or Dioxane/WaterTwo-phase system to dissolve all reactants.Poor solubility leading to low conversion.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle.Catalyst decomposition at higher temperatures.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]

  • Robinson, R. (1935). A synthesis of certain higher aliphatic compounds. Part I. The synthesis of methyl-n-nonylketone and of n-dodecanedicarboxylic acid. Journal of the Chemical Society, 1079.
  • Paál, T. A., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Dhara, S. (2015).
  • Bellon, G., et al. (1984).
  • Aggarwal, V. K., & Olofsson, B. (2005). Enantioselective α‐Arylation of Cyclohexanones with Diaryl Iodonium Salts: Application to the Synthesis of (−)‐Epibatidine.
  • Chemist Wizards. Robinson Annulation Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Master Organic Chemistry. The Robinson Annulation. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Grignard Reaction Experiment. [Link]

  • Hartwig, J. F. (2011). Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones. The Hartwig Group.
  • Orlandi Group. Publications. [Link]

  • University of Bristol Research Portal. Enantioselective alpha-arylation of cyclohexanones with diaryl iodonium salts: Application to the synthesis of (-)-epibatidine. [Link]

  • Sci-Hub. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. [Link]

  • PubMed Central. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. [Link]

  • YouTube. Robinson Annulation Reaction Mechanism. [Link]

  • Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]

  • ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]

  • ResearchGate. Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in... [Link]

  • ResearchGate. Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic... [Link]

  • Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • YouTube. Synthesis Challenge: from Cyclohexanone to a Complex Alcohol. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • University of Calgary. CHEM 353: Robinson Annulation. [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Robinson annulation. [Link]

Sources

storage and handling recommendations for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one (CAS No. 125962-80-3). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth storage and handling recommendations, troubleshooting guides, and frequently asked questions to ensure the integrity of your experiments.

Core Concepts: Understanding the Compound

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a bicyclohexanone derivative. Its structure, featuring two cyclohexane rings and a tolyl group, results in a non-polar, solid compound. The ketone functional group is the primary site of potential reactivity. Understanding these structural features is key to its proper handling and storage. This compound is listed by some suppliers for use in liquid crystal applications[1].

Storage and Handling: A Proactive Approach

Proper storage and handling are critical to maintaining the purity and stability of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. The following recommendations are based on supplier data and general principles for substituted cyclohexanones.

Recommended Storage Conditions

For optimal stability, trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one should be stored in a cool, dark, and dry place. One supplier recommends storage at room temperature, specifying a cool and dark environment below 15°C[2][3]. Another suggests sealing it in a dry, room temperature environment[4].

ParameterRecommendationRationale
Temperature Room temperature, preferably <15°CMinimizes potential for degradation and sublimation.
Atmosphere Dry, inert atmosphere (e.g., Argon or Nitrogen)Protects against moisture and oxidation.
Light In the dark (amber vial)Prevents light-induced degradation.
Container Tightly sealed, original containerPrevents contamination and exposure to air and moisture.
Handling Precautions

This compound is known to cause skin, eye, and respiratory irritation[4]. Therefore, appropriate personal protective equipment (PPE) is essential.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Eye Protection: Wear safety glasses or goggles.

  • Skin Protection: Use nitrile gloves and a lab coat.

  • Respiratory Protection: If handling large quantities or if dust is generated, a respirator may be necessary.

Experimental Workflow: Preparing a Stock Solution

A common procedure involving this compound is the preparation of a stock solution. Due to its non-polar nature, an appropriate organic solvent must be chosen. Toluene is a known solvent for this compound[2].

Step-by-Step Protocol
  • Calculate the required mass: Determine the mass of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one needed to achieve the desired concentration in the final volume of your stock solution.

  • Weigh the compound: In a chemical fume hood, carefully weigh the calculated mass of the solid compound into a clean, dry volumetric flask.

  • Add solvent: Add a small amount of the chosen solvent (e.g., toluene) to the flask to dissolve the solid.

  • Ensure complete dissolution: Gently swirl the flask to ensure all the solid has dissolved. A sonicator can be used to aid dissolution if necessary.

  • Bring to final volume: Once the solid is completely dissolved, add more solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store properly: Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature.

Troubleshooting Guide

Here are some common issues that may arise during experiments with trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one and their potential solutions.

IssuePossible CauseRecommended Solution
Compound is difficult to dissolve. Incorrect solvent choice or insufficient mixing.Use a non-polar solvent like toluene. Employ sonication or gentle warming to aid dissolution.
Experimental results are inconsistent. Compound degradation due to improper storage.Ensure the compound has been stored in a cool, dark, and dry environment. Consider using a fresh batch.
Observed skin or respiratory irritation. Inadequate handling procedures.Always handle the compound in a well-ventilated area with appropriate PPE, including gloves, safety glasses, and a lab coat.
Precipitate forms in the stock solution over time. Solution is supersaturated or has been stored at too low a temperature.Gently warm the solution and mix to redissolve the precipitate. If the issue persists, prepare a more dilute stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term storage, it is best to keep the compound in a tightly sealed container, in a cool (<15°C), dark, and dry place, preferably under an inert atmosphere like argon or nitrogen to prevent any potential degradation.

Q2: What are the known incompatibilities of this compound?

Q3: How should I dispose of waste containing this compound?

A3: Dispose of waste in accordance with local, state, and federal regulations. As it is an organic compound, it should be disposed of in a designated organic waste container.

Q4: Is this compound sensitive to air or moisture?

A4: While specific data is unavailable, it is good practice to handle and store it in a dry environment to prevent potential hydration or oxidation, especially for long-term storage.

Q5: What are the GHS hazard statements for this compound?

A5: The known GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].

Visualizing the Handling Workflow

The following diagram illustrates the key decision points for the proper handling and storage of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

G start Start: Receiving the Compound check_container Inspect Container Integrity start->check_container storage_decision Select Storage Location check_container->storage_decision storage_conditions Store at <15°C, in a dark, dry place, under inert gas storage_decision->storage_conditions handling Handling for Experiment ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat handling->ppe fume_hood Work in a Fume Hood handling->fume_hood dissolution Prepare Stock Solution fume_hood->dissolution disposal Dispose of Waste dissolution->disposal end End of Workflow disposal->end storage_conditions->handling

Caption: Decision workflow for handling and storage.

References

  • trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one - TCI Chemicals.

  • trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one | 125962-80-3 - BLD Pharm.

  • trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams - CP Lab Safety.

  • trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one - TCI Chemicals (India).

Sources

Technical Support Center: Scaling Up the Synthesis of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of the nematic liquid crystal, trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. Scaling up liquid crystal synthesis from the bench to pilot or manufacturing scale introduces significant challenges related to reaction efficiency, stereochemical control, impurity profiling, and cost-effectiveness. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate these complexities. Our approach is grounded in established chemical principles and field-proven insights to ensure robust and reproducible outcomes.

Section 1: Synthesis Pathway and Strategy

The synthesis of calamitic (rod-shaped) liquid crystals like trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one often involves the coupling of distinct molecular fragments.[1] For this target molecule, a highly efficient and scalable approach is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is renowned for its functional group tolerance, mild reaction conditions, and commercial availability of catalysts and reagents, making it a cornerstone of modern organic synthesis for creating C-C bonds.[2][3]

Our recommended strategy involves coupling a bicyclohexyl-containing fragment with a p-tolyl group. A plausible and efficient disconnection approach is the coupling of 4-(p-tolyl)cyclohexanone with a suitable protected cyclohexanone derivative, followed by deprotection and isomerization or, more directly, coupling p-tolylboronic acid with a bromo-bicyclohexanone precursor . The key challenge is ensuring the desired trans stereochemistry across the bicyclohexyl linkage, which is crucial for achieving the desired liquid crystalline properties. A new approach to preparing liquid crystalline bicyclohexylbenzene derivatives involves the catalytic hydrogenation of cyclohexenone precursors in a basic medium, which favors the formation of the saturated trans-ketones.[4]

Proposed Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Isomer Control & Purification A 4-Bromocyclohexanone C Suzuki-Miyaura Coupling A->C B p-Tolylboronic Acid B->C D 4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one (Mixture of Isomers) C->D Pd Catalyst, Base, Solvent E Isomerization (e.g., Base-catalyzed) D->E F Purification E->F Crystallization / Chromatography G trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one F->G Characterization (NMR, GC, DSC)

Caption: High-level workflow for the synthesis of the target liquid crystal.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process.

Question: My Suzuki-Miyaura coupling reaction shows low conversion or has failed completely. What are the primary factors to investigate?

Answer: A failed Suzuki coupling is a common issue with several potential root causes. A systematic approach is essential for diagnosis.

  • Catalyst Activity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Incomplete reduction can stall the reaction.

    • Insight: The color of the reaction mixture can be an indicator; a change to a dark brown or black suspension often suggests the formation of Pd(0) nanoparticles (or sometimes, undesirable palladium black).[5] However, a successful reaction is not always correlated with a dramatic color change.

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts) that forms the active Pd(0) species more reliably.[5]

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can oxidatively deactivate it.

    • Insight: Inadequate degassing is a frequent cause of failure, especially during scale-up where surface-to-volume ratios change.

    • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles (for lab scale) or by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30-60 minutes for larger volumes. Maintain a positive inert gas atmosphere throughout the reaction.

  • Base Selection and Quality: The base is critical for activating the boronic acid in the transmetalation step.[6]

    • Insight: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its solubility are crucial. Anhydrous couplings using bases like K₃PO₄ may paradoxically require a small amount of water to function effectively.[5]

    • Solution:

      • Try a different base. K₃PO₄ is often effective for more challenging couplings.

      • Ensure the base is a fine, free-flowing powder to maximize surface area. Grinding it before use can improve reproducibility.[5]

      • Consider using a mixed solvent system, such as Toluene/Water or Dioxane/Water, which can improve the solubility and efficacy of inorganic bases.[7]

  • Solvent and Solubility: Poor solubility of reactants can lead to a heterogeneous mixture and slow reaction rates.

    • Insight: While toluene and dioxane are common, your specific substrates may require a different solvent system.

    • Solution: If solubility is an issue, screen alternative solvents like DMF, DME, or THF. Mixed aqueous systems can also enhance the solubility of boronic acids and bases.[7]

Question: I am observing a significant amount of homocoupling byproduct (e.g., p,p'-bitolyl). How can this be minimized?

Answer: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen and Pd(II) species.[8]

  • Mechanism of Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules before the desired cross-coupling occurs.[8]

  • Mitigation Strategies:

    • Rigorous Degassing: This is the most critical step. Minimizing oxygen concentration directly reduces the primary pathway for both catalyst deactivation and homocoupling.

    • Controlled Reagent Addition: Adding the aryl halide slowly to the mixture of boronic acid, base, and catalyst can sometimes help, ensuring the catalyst preferentially reacts in the cross-coupling cycle.

    • Catalyst Choice: Some ligand systems are more prone to side reactions than others. Screening different phosphine ligands may be necessary. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step, potentially outcompeting side reactions.[9]

Question: The final product has a low trans:cis isomer ratio. How can I increase the yield of the desired trans isomer?

Answer: Achieving high diastereoselectivity for the trans isomer is paramount for liquid crystal properties.

  • Thermodynamic vs. Kinetic Control: The trans isomer of a 1,4-disubstituted cyclohexane is generally the thermodynamically more stable product because both substituents can occupy equatorial positions, minimizing steric strain. The cis isomer is often the kinetic product under certain reaction conditions.

  • Control via Hydrogenation: If your synthesis proceeds through a cyclohexenone intermediate, the conditions of the catalytic hydrogenation are critical. Hydrogenation in a basic medium has been shown to favor the formation of saturated trans-ketones.[4]

  • Post-Synthesis Isomerization: If you have a mixture of isomers, you can often enrich the trans isomer by subjecting the mixture to equilibration conditions.

    • Protocol: Dissolve the isomeric mixture in a suitable solvent (e.g., ethanol). Add a catalytic amount of a strong base, such as sodium ethoxide or potassium tert-butoxide. Reflux the mixture for several hours to allow the enolate to form and re-protonate, eventually leading to the thermodynamically favored trans product. Monitor the reaction by GC or NMR to determine when equilibrium has been reached.

Question: Purification of the final product is proving difficult, and it remains an oil or a waxy solid. What purification strategies are recommended?

Answer: Purifying liquid crystals can be challenging due to their often low melting points and viscous nature.

  • Column Chromatography: While standard, it can be difficult if the product streaks or is difficult to separate from closely related impurities.

    • Tip: If the product is a viscous oil, adsorb it onto a small amount of silica gel to create a dry-load powder. This often leads to much better separation on the column.[10]

  • Crystallization: This is the preferred method for scale-up as it is more economical and can provide very high purity.

    • Strategy: Finding the right solvent system is key. Screen a range of solvents, from non-polar (e.g., hexane, heptane) to moderately polar (e.g., isopropanol, ethyl acetate). Using a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) is often effective. Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "poor" solvent until turbidity appears. Then, allow it to cool slowly.

    • Example: For many cyanobiphenyl-type liquid crystals, crystallization from light petroleum or ethanol/water mixtures is effective.[11][12]

  • Trituration: If the impurities are significantly more soluble than your product, trituration can be a simple and effective cleanup step.

    • Protocol: Stir the crude, waxy solid or oil as a suspension in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexane or diethyl ether). The impurities will dissolve, and the purified product can be isolated by filtration.[10]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during scale-up?

  • Temperature Control: Exotherms during reagent addition or reaction can be significant at scale. Ensure adequate cooling capacity.

  • Mixing Efficiency: Inadequate agitation can lead to localized "hot spots" or poor mass transfer, resulting in increased side products and lower yields.

  • Reagent Addition Rates: Controlled addition of reagents is crucial to manage reaction temperature and concentration profiles.

  • Inert Atmosphere: Maintaining a robust inert atmosphere becomes more challenging in larger vessels. Monitor oxygen levels if possible.

Q2: Which analytical techniques are essential for quality control?

  • Gas Chromatography (GC) or HPLC: To determine purity and quantify impurities.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure and stereochemistry (the coupling constants in the ¹H NMR can help distinguish trans and cis isomers).[13]

  • Mass Spectrometry (MS): To confirm the molecular weight.[13]

  • Differential Scanning Calorimetry (DSC): Essential for characterizing the liquid crystalline phase transitions (e.g., melting point, clearing point).[13][14]

  • Polarized Optical Microscopy: To visually identify and characterize the liquid crystal textures.[14]

Q3: Why is the purity of the final liquid crystal so important?

The performance of liquid crystal devices is extremely sensitive to impurities. Ionic impurities can decrease the voltage holding ratio, leading to image sticking or flicker in displays. Molecular impurities can disrupt the liquid crystalline ordering, narrowing the operational temperature range and affecting the material's optical and dielectric properties.[15]

Section 4: Data and Protocols

Key Compound Properties
PropertyValueSource(s)
Chemical Name trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one[16]
CAS Number 125962-80-3[16][17]
Molecular Formula C₁₉H₂₆O[16]
Molecular Weight 270.42 g/mol [17]
Appearance White to off-white crystalline powder
Melting Point 121-125 °C
Protocol: Suzuki-Miyaura Coupling

This is a representative laboratory-scale protocol. Modifications will be necessary for scale-up.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, add 4-bromobicyclohexanone (1.0 eq), p-tolylboronic acid (1.2 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).

  • Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene and water (e.g., 10:1 v/v) via cannula. The mixture should be a stirrable slurry.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) to the flask under a positive flow of argon.

  • Reaction: Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC analysis of aliquots. The reaction is typically complete in 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Troubleshooting Decision Tree: Failed Suzuki Coupling

G start Reaction Failed (Low/No Conversion) q1 Was the system rigorously degassed? start->q1 s1 Root Cause: Catalyst Oxidation Solution: Improve degassing protocol (e.g., sparge solvent longer) q1->s1 No q2 Is the base appropriate and of good quality? q1->q2 Yes a1_no No a1_yes Yes s2 Root Cause: Poor Base Activity Solution: Use fresh, finely ground base. Try K3PO4 or Cs2CO3. Consider adding water as a co-solvent. q2->s2 No q3 Are all reactants fully dissolved? q2->q3 Yes a2_no No a2_yes Yes s3 Root Cause: Poor Solubility Solution: Screen alternative solvents (DMF, Dioxane). Increase reaction temperature if possible. q3->s3 No s4 Root Cause: Poor Catalyst/Ligand Choice Solution: Screen alternative catalysts (e.g., Buchwald systems). Check boronic acid quality. q3->s4 Yes a3_no No a3_yes Yes

Caption: A decision tree for diagnosing common issues in Suzuki coupling reactions.

References

  • Attempts to Green the Synthesis of Liquid Crystals. (n.d.). White Rose eTheses Online.
  • Gamble, A. (2012). Synthesis of Liquid Crystals: Filling Forms with Function. University of Colorado Boulder Liquid Crystals Materials Research Center.
  • Wikipedia. (n.d.). Liquid crystal. Retrieved from [Link]

  • CP Lab Safety. (n.d.). trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams. Retrieved from [Link]

  • Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 28). What Are The Disadvantages Of Liquid Crystals? - Chemistry For Everyone [Video]. YouTube. Retrieved from [Link]

  • Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Sasnovski, G., Bezborodov, V., Dąbrowski, R., & Dziaduszek, J. (1997). New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 303(1), 313–318. Retrieved from [Link]

  • One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. (2016, July 25). PMC - NIH. Retrieved from [Link]

  • Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (n.d.). ACS Publications. Retrieved from [Link]

  • 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • US5540857A - Purification of liquid crystals and liquid crystal composition. (n.d.). Google Patents.
  • Liquid Crystals Templating. (n.d.). MDPI. Retrieved from [Link]

  • Frustrated Liquid Crystals: Synthesis and Mesomorphic Behavior of Unsymmetrical Dimers Possessing Chiral and Fluorescent Entities. (2007, April 20). ACS Publications. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Yang, Y. (2012). Synthesis And Characterization Of New Liquid Crystals Monomer Based On Bicyclohexanes Having Gem-Fluoro Substituted Alkyl Moiety. Globe Thesis. Retrieved from [Link]

  • Swollen liquid crystals (SLCs): a versatile template for the synthesis of nano structured materials. (2017, January 17). RSC Publishing. Retrieved from [Link]

  • 4'-pentyl-4-cyanobiphenyl - 5CB. (2024, January 21). Taylor & Francis. Retrieved from [Link]

  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2023, July 6). LillOA. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Retrieved from [Link]

  • US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl. (n.d.). Google Patents.
  • WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. (n.d.). Google Patents.
  • What is a best way to purify a viscous organic liquid product other than column chromatography? (2015, March 15). ResearchGate. Retrieved from [Link]

  • ChemOrgChem. (2025, March 16). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube. Retrieved from [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). PubMed Central. Retrieved from [Link]

  • trans-4-(p-tolyl)-[1,1-Bi(cyclohexan)]-4-one. (n.d.). AbacipharmTech. Retrieved from [Link]

  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. (n.d.). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Wittig Reaction with Bicyclohexanone Substrates

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for navigating the complexities of the Wittig reaction, with a specialized focus on challenging bicyclohexanone substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving successful olefination with these sterically hindered ketones. Here, we will dissect common failure points, explore the underlying chemical principles, and provide actionable troubleshooting strategies and alternative protocols to advance your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with a bicyclohexanone derivative failing or giving low yields?

The primary challenge with bicyclohexanone substrates in the Wittig reaction is significant steric hindrance around the carbonyl group. The bulky bicyclic framework can impede the approach of the phosphorus ylide, which is also often sterically demanding. This hindrance slows down the initial nucleophilic attack on the carbonyl carbon, which is a critical step in the reaction mechanism.[1][2][3]

Furthermore, stabilized ylides, which are less reactive than their non-stabilized counterparts, are particularly prone to failure with sterically hindered ketones.[2][4] The reduced nucleophilicity of the ylide, coupled with the sterically shielded carbonyl, can bring the desired reaction to a halt.

Another potential issue is the possibility of enolization of the ketone under the basic conditions of the Wittig reaction. While the Wittig reaction can tolerate a range of functional groups, strong bases used to generate the ylide can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and preventing the desired olefination.

Troubleshooting Guide

Q2: I'm observing no reaction or only starting material. What are the first troubleshooting steps I should take?

When a Wittig reaction with a bicyclohexanone substrate fails to proceed, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical progression of steps to diagnose and resolve the issue.

troubleshooting_workflow start Reaction Failure: No Product Formation check_ylide Step 1: Verify Ylide Formation start->check_ylide ylide_color Observe for characteristic color change (e.g., deep red, orange) check_ylide->ylide_color ylide_nmr Characterize ylide by NMR (if stable enough) check_ylide->ylide_nmr increase_reactivity Step 2: Enhance Ylide Reactivity check_ylide->increase_reactivity Ylide formation confirmed non_stabilized Switch to a non-stabilized ylide (e.g., from an alkyl halide) increase_reactivity->non_stabilized stronger_base Use a stronger base for deprotonation (e.g., n-BuLi, NaHMDS) increase_reactivity->stronger_base optimize_conditions Step 3: Optimize Reaction Conditions increase_reactivity->optimize_conditions Still no reaction increase_temp Increase reaction temperature optimize_conditions->increase_temp change_solvent Change to a higher-boiling solvent (e.g., THF, DMSO) optimize_conditions->change_solvent hwe_alternative Step 4: Consider the Horner-Wadsworth-Emmons (HWE) Reaction optimize_conditions->hwe_alternative Reaction still fails hwe_protocol Follow a detailed HWE protocol for hindered ketones hwe_alternative->hwe_protocol

Caption: A troubleshooting workflow for a failed Wittig reaction with bicyclohexanone.

In-depth Explanation of Troubleshooting Steps:

  • Step 1: Verify Ylide Formation: The first and most critical step is to confirm that the phosphorus ylide is being generated successfully. Many ylides have a distinct color (often red or orange), and a color change upon addition of the base is a good initial indicator. For more stable ylides, it may be possible to confirm their formation using NMR spectroscopy.

  • Step 2: Enhance Ylide Reactivity: If ylide formation is confirmed but the reaction is not proceeding, the issue may be the ylide's reactivity.

    • Switch to a Non-Stabilized Ylide: Non-stabilized ylides, derived from simple alkyl halides, are more nucleophilic and often more effective with hindered ketones.[5] For example, methylenetriphenylphosphorane (Ph3P=CH2) is commonly used to introduce a methylene group and can be successful even with sterically demanding substrates like camphor.[1][2]

    • Use a Stronger Base: The choice of base is crucial for efficient ylide generation. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS) are typically required.[3][4]

  • Step 3: Optimize Reaction Conditions:

    • Increase Temperature: For slow reactions, increasing the temperature can provide the necessary activation energy. Refluxing in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) may be beneficial.

    • Change Solvent: The choice of solvent can influence the reaction rate and outcome. Aprotic polar solvents like THF and DMSO are commonly used for Wittig reactions.

  • Step 4: Consider the Horner-Wadsworth-Emmons (HWE) Reaction: If the Wittig reaction continues to fail, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[2][6] Phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react more readily with hindered ketones.[5][7] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[6][7]

Q3: I am getting a mixture of my desired alkene and the corresponding alcohol from the reduction of my bicyclohexanone. What is causing this side reaction?

The formation of an alcohol byproduct suggests a single-electron transfer (SET) pathway may be competing with the standard Wittig mechanism. This is more likely to occur with sterically hindered ketones and bulky phosphonium ylides.[3] The ylide can act as a reducing agent, transferring an electron to the ketone to form a ketyl radical anion, which upon workup is protonated to the alcohol.

To mitigate this side reaction:

  • Use a less sterically hindered ylide if possible.

  • Modify the reaction conditions: Lowering the reaction temperature may disfavor the SET pathway.

  • Consider the use of salt-free conditions: The presence of lithium salts can sometimes influence the reaction pathway.[1][8] Generating the ylide with a sodium- or potassium-based base in the absence of lithium salts might suppress the reduction.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction with a Bicyclohexanone using a Non-Stabilized Ylide

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Bicyclohexanone substrate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution should turn a deep yellow or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Bicyclohexanone:

    • Dissolve the bicyclohexanone substrate (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the ketone solution to the ylide mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: The Horner-Wadsworth-Emmons (HWE) Reaction for Hindered Ketones

This protocol provides a robust alternative when the Wittig reaction fails.

Materials:

  • Triethyl phosphonoacetate (or other appropriate phosphonate ester)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Bicyclohexanone substrate

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Phosphonate Anion Generation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add NaH (1.2 equivalents, wash with hexanes to remove mineral oil).

    • Add anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise. Hydrogen gas will evolve.

    • Stir the mixture at room temperature for 1 hour.

  • Reaction with Bicyclohexanone:

    • Dissolve the bicyclohexanone substrate (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the ketone solution to the phosphonate anion mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

    • Wash the combined organic layers with brine. The water-soluble phosphate byproduct will be removed during the aqueous washes.[7]

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Ylide and Base Selection

The choice of ylide and base is critical for a successful Wittig reaction, especially with challenging substrates. The following table provides a general guide for selecting appropriate reagents.

Ylide TypeR Group on YlideReactivityStereoselectivity (with Aldehydes)Common Bases
Non-stabilized Alkyl, HHighZ-selectiven-BuLi, NaH, NaHMDS, KOtBu
Semi-stabilized Aryl, VinylModeratePoor E/Z selectivityNaH, NaOMe
Stabilized -C(O)R, -C(O)OR, -CNLowE-selectiveNaH, NaOMe, K2CO3

Visualizing the Mechanism

Understanding the reaction mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted concerted [2+2] cycloaddition mechanism for the Wittig reaction under salt-free conditions.

Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

References

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from Columbia University, Department of Chemistry website.
  • Wittig reaction. (2024, January 18). In Wikipedia. [Link]

  • Wittig Reaction: Mechanism and Examples. (n.d.). Retrieved from NROChemistry. [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023, August 8). Chemistry LibreTexts. [Link]

  • What is the Difference Between Wittig and Wittig Horner Reaction. (2024, July 7). Pediaa.Com. [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). Retrieved from NROChemistry. [Link]

  • Deep Investigation of the Effect of DAC Modified by Horner- Wadsworth-Emmons Olefination on the Water Swelling Properties and. (2026, January 15). Polymers.
  • Horner–Wadsworth–Emmons reaction. (2023, December 29). In Wikipedia. [Link]

  • Difference Between Wittig and Wittig Horner Reaction. (2019, December 17). DifferenceBetween.com. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]

  • Wittig Reaction. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023, February 18). Molecules. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved from The Synthetic Rota. [Link]

Sources

Technical Support Center: Optimization of Bicyclohexanone Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bicyclohexanone modifications. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and functionalizing these valuable scaffolds. Bicyclic frameworks are central to numerous natural products and pharmaceutical agents, yet their rigid, three-dimensional structures present unique synthetic challenges.

This resource moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions. Here, we address common experimental failures in a question-and-answer format, explaining the causality behind each recommendation to empower you to troubleshoot effectively and advance your research with confidence.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each answer provides a step-by-step approach to identify the root cause and implement a solution.

Problem 1: Low Yield and/or Mixture of Isomers in α-Alkylation

Question: "I'm attempting to alkylate a substituted bicyclohexanone, but my yield is consistently low, and I'm getting a mixture of regioisomers. How can I improve the regioselectivity and overall yield?"

Answer: This is a classic challenge in ketone modification that hinges on controlling the formation of the enolate intermediate. The regioselectivity issue arises from the possibility of forming two different enolates (the kinetic and the thermodynamic) from an unsymmetrical ketone.

  • Understanding the Causality:

    • The kinetic enolate is formed faster by removing the most accessible, least sterically hindered proton. This process requires a strong, bulky, non-nucleophilic base at low temperatures to prevent equilibration to the more stable form.[1]

    • The thermodynamic enolate is the more stable enolate, typically with a more substituted double bond. Its formation is favored under conditions that allow for equilibrium, such as weaker bases, higher temperatures, or longer reaction times.[1]

  • Troubleshooting & Optimization Workflow:

    dot digraph "Alkylation Troubleshooting" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Workflow for troubleshooting bicyclohexanone alkylation.

  • Protocol for Kinetic Control: To favor the kinetic product, use Lithium Diisopropylamide (LDA). Its bulky nature prevents it from accessing the more hindered α-proton.[1]

    • Setup: Ensure all glassware is oven-dried and the reaction is under an inert atmosphere (Nitrogen or Argon).

    • Solvent: Use anhydrous tetrahydrofuran (THF).

    • Cooling: Cool the solution of the bicyclohexanone in THF to -78 °C (a dry ice/acetone bath).

    • Base Addition: Slowly add 1.05 equivalents of freshly prepared or titrated LDA solution dropwise.

    • Enolate Formation: Stir for 30-60 minutes at -78 °C.

    • Alkylation: Add the alkylating agent (e.g., methyl iodide) and stir for 1-2 hours at -78 °C before slowly warming to room temperature.

    • Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

Problem 2: Grignard Reaction Fails, Returning Starting Material

Question: "My Grignard reaction is not working. After workup, I recover most of my starting bicyclohexanone. What is preventing the nucleophilic addition?"

Answer: This is a common issue where the Grignard reagent acts as a base rather than a nucleophile.[2] Grignard reagents are strongly basic and will deprotonate any available acidic protons.[3] In this case, it is likely deprotonating the α-proton of your ketone to form a magnesium enolate, which is unreactive toward further Grignard reagent. Upon aqueous workup, this enolate is simply protonated, regenerating the starting ketone.

  • Key Factors to Control:

    • Steric Hindrance: If the carbonyl carbon is highly sterically hindered, the Grignard reagent may be unable to approach for nucleophilic attack. Deprotonation at the less hindered α-position becomes the favored pathway.

    • Reagent Quality: Ensure your Grignard reagent is fresh and has not decomposed.

    • Anhydrous Conditions: Grignard reagents react rapidly with water. Ensure your solvent and glassware are scrupulously dry.

    • Temperature: While many Grignard reactions are initiated at 0 °C, sometimes lower temperatures (-78 °C) can favor the addition pathway over the enolization pathway.

  • Alternative Strategies:

    • Use an Organolithium Reagent: Alkyllithium reagents are generally more nucleophilic and less basic than Grignard reagents and may favor the addition pathway.

    • Use a Cerium(III) Chloride Additive (Luche Reaction): Transmetalation of the Grignard reagent with CeCl₃ generates a less basic, more nucleophilic organocerium species. This significantly suppresses enolization and promotes 1,2-addition to the carbonyl.

  • Protocol for CeCl₃-Mediated Grignard Addition:

    • Setup: Under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents) to anhydrous THF and stir vigorously for 2-4 hours to create a fine slurry.

    • Cooling: Cool the CeCl₃ slurry to -78 °C.

    • Grignard Addition: Slowly add your Grignard reagent (1.1 equivalents) to the slurry and stir for 1 hour at -78 °C.

    • Substrate Addition: Add a solution of your bicyclohexanone in THF dropwise.

    • Reaction: Monitor the reaction by TLC. Once complete, quench with saturated aqueous NH₄Cl.

Problem 3: Robinson Annulation Fails to Produce the Bicyclic Enone

Question: "I am trying to perform a Robinson annulation to build a new ring onto my cyclohexanone derivative, but the reaction is messy and I'm not isolating the desired product. What are the critical parameters?"

Answer: The Robinson annulation is a powerful but delicate sequence involving two distinct, base-catalyzed reactions: a Michael addition followed by an intramolecular aldol condensation .[4] Failure can occur at either stage.

  • Causality and Critical Checkpoints:

    • Michael Addition Failure: The initial conjugate addition of the cyclohexanone enolate to the α,β-unsaturated ketone (e.g., methyl vinyl ketone) may not be efficient. This can be due to an inappropriate choice of base or polymerization of the Michael acceptor.

    • Aldol Condensation Failure: The intermediate 1,5-diketone must cyclize. This requires the formation of a specific enolate that can attack the other ketone intramolecularly. The subsequent dehydration to form the α,β-unsaturated product often requires heat.[5]

  • Troubleshooting Workflow:

    dot digraph "Robinson Annulation Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Logical workflow for troubleshooting a Robinson Annulation.

  • Optimized Protocol:

    • Enolate Formation: Dissolve the cyclohexanone derivative in a suitable solvent (e.g., ethanol). Add a catalytic amount of base (e.g., NaOH or KOH).

    • Michael Addition: Cool the solution to 0-10 °C. Slowly add the α,β-unsaturated ketone dropwise over 30 minutes to prevent polymerization. Allow the reaction to stir at room temperature until TLC indicates consumption of the starting ketone.

    • Aldol Condensation & Dehydration: Gently heat the reaction mixture to reflux. The heat promotes both the intramolecular aldol condensation and the subsequent elimination of water to form the final conjugated system.[5] Monitor by TLC for the appearance of the more nonpolar enone product.

    • Workup: Cool, neutralize with dilute acid, and extract the product.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying my final bicyclohexanone derivative? A1: The choice of purification method depends on the physical properties of your compound.

  • Flash Column Chromatography: This is the most common method for separating compounds with different polarities. It is highly effective for removing starting materials and most byproducts.

  • Distillation: If your product is a liquid and thermally stable, distillation (especially vacuum distillation for high-boiling compounds) can be an excellent method for large-scale purification.

  • Crystallization: If your product is a solid, crystallization is a powerful technique for achieving high purity. It is often necessary to screen several solvents to find optimal conditions.[6]

Q2: How can I predict the stereochemical outcome of a reduction of a bicyclic ketone? A2: The stereochemistry of hydride reduction (e.g., with NaBH₄) is often dictated by steric hindrance. The hydride will typically attack from the less sterically hindered face of the carbonyl. For many bicyclic systems, this results in the formation of the more sterically hindered alcohol (axial attack leading to an equatorial alcohol, for example). However, torsional strain and electronic effects can also play a role, making prediction complex. For greater stereochemical control, consider using bulkier reducing agents like L-Selectride® or K-Selectride®, which will attack from the least hindered face with very high fidelity.

Q3: My Wittig reaction is giving a low yield. What are the likely causes? A3: Low yields in Wittig reactions often stem from issues with the ylide.

  • Ylide Formation: Ensure the phosphonium salt precursor is completely dry and that you are using a sufficiently strong base (e.g., n-BuLi, NaH, or KHMDS) to deprotonate it. The characteristic deep color (often red, orange, or yellow) of the ylide is a good visual indicator of its formation.

  • Ylide Stability: Unstabilized ylides are highly reactive and can decompose if not used promptly or if exposed to air or moisture.

  • Steric Hindrance: A highly hindered ketone can be slow to react with the ylide. In such cases, heating the reaction may be necessary.[7]

Key Protocols & Data

Table 1: Common Bases for Enolate Formation
BasepKa of Conj. AcidTypical ConditionsEnolate Type
LDA (Lithium Diisopropylamide)~36-78 °C, THFKinetic[1]
LHMDS (Lithium Hexamethyldisilazide)~26-78 °C to 0 °C, THFKinetic
NaH (Sodium Hydride)~350 °C to 25 °C, THF/DMFThermodynamic
t-BuOK (Potassium tert-butoxide)~1925 °C, t-BuOH/THFThermodynamic
NaOH / KOH~15.725 °C to 100 °C, H₂O/EtOHThermodynamic
Protocol: Diastereoselective Reduction of Camphor to Isoborneol

This protocol demonstrates a standard, diastereoselective reduction where the hydride attacks from the less hindered exo face.

  • Setup: In a round-bottom flask, dissolve camphor (1.0 eq) in methanol (or ethanol) at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. The addition is exothermic and may cause bubbling.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC until all camphor is consumed.

  • Workup: Carefully quench the reaction by slowly adding water, followed by dilute HCl to neutralize the excess borohydride and base.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be further purified by chromatography or crystallization.

References

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Cyclohexanone Hydrogenation Reaction conditions. ResearchGate. [Link]

  • Optimization of Reaction Conditions for Cyclohexane to Cyclohexanone. SciELO. [Link]

  • Purification of cyclohexanone.
  • A Practical Synthesis of Bicyclo[3.3.1]nonan-9-one. The Journal of Organic Chemistry. [Link]

  • Alkylation of cyclohexanone enolates. University of Alberta. [Link]

  • Reactions of Aldehydes and Ketones Practice Problems. Chemistry Steps. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Enolate addition to bicyclobutanes enables expedient access to 2-oxo-bicyclohexane scaffolds. Royal Society of Chemistry. [Link]

  • Wittig Reaction Practice Problems. Chemistry Steps. [Link]

  • Ketone and Aldehyde Synthesis Reactions Practice Problems. Pearson+. [Link]

  • Purification of cyclohexane.
  • The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

  • Predict the products formed when cyclohexanone reacts with the following reagents. Pearson+. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Optimising reaction conditions in flasks for performances in organic light-emitting devices. Royal Society of Chemistry. [Link]

  • Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Koel Research Group. [Link]

  • Synthesis of bicyclo[3.3.1]nonane derivatives containing fused heterocyclic rings. Arkivoc. [Link]

  • 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]

  • Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]

  • Synthesis and reactions of bridged bicyclic compounds. University of Glasgow. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Link]

  • DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova. [Link]

  • Cyclohexanone synthesis. Organic Chemistry Portal. [Link]

  • Optimization of reaction conditions: Significance and symbolism. Wisdom Library. [Link]

  • Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. [Link]

  • Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. National Institutes of Health. [Link]

  • 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

  • Ester hydrolysis and enol nitrosation reactions of ethyl cyclohexanone-2-carboxylate inhibited by beta-cyclodextrin. PubMed. [Link]

  • Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. U.S. Department of Energy. [Link]

  • ChemInform Abstract: A Practical Synthesis of Bicyclo[3.3.1]nonan‐9‐one. Sci-Hub. [Link]

  • Grignard side reactions. Reddit. [Link]

  • Robinson Annulation Reaction Mechanism. YouTube. [Link]

  • Grignard Reaction - Common Conditions. The Organic Synthesis Archive. [Link]

  • STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. University of London. [Link]

  • Dissection of the Mechanism of the Wittig Reaction. The Journal of Organic Chemistry. [Link]

Sources

stability issues of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Welcome to the technical support guide for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule under various experimental conditions. Given the specific nature of this compound, this guide is built upon fundamental principles of organic chemistry, drawing parallels from the known reactivity of cyclohexanones and related structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one that influence its stability?

A1: The stability of this molecule is governed by three key structural motifs:

  • The Cyclohexanone Ring: This is the most reactive part of the molecule. The carbonyl group (C=O) is susceptible to both acid and base-catalyzed reactions. The adjacent α-hydrogens are acidic and can be removed under basic conditions to form an enolate, a key reactive intermediate.

  • The [1,1'-Bi(cyclohexan)] System: This bulky, non-polar framework provides significant steric hindrance around the ketone. While the C-C bond linking the two rings is relatively stable, extreme conditions could potentially lead to its cleavage.[1]

  • The p-Tolyl Group: This aromatic substituent is generally stable. However, its electron-donating nature can slightly influence the reactivity of the rest of the molecule.

Q2: I'm observing unexpected peaks in my HPLC analysis after exposing my compound to acidic conditions. What could be happening?

A2: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic.[2] This can lead to several potential degradation pathways:

  • Enolization: Acid catalyzes the formation of the enol tautomer.[3][4] While this is a reversible process, the enol is a nucleophile and can participate in subsequent reactions.

  • Aldol Condensation: An enol can attack the protonated carbonyl of another molecule, leading to a dimerization product (an aldol adduct). Subsequent dehydration can form an α,β-unsaturated ketone, which would be a highly conjugated and chromophoric species, easily detectable by UV-HPLC.[2][5]

  • Rearrangement/Cleavage: Although less common for this specific structure, strong acids and high temperatures can promote more complex rearrangements or cleavage of the cyclohexyl rings.

dot

Acid_Degradation sub Substrate (Ketone Form) prot_sub Protonated Ketone sub->prot_sub + H⁺ (Fast) prot_sub->sub - H⁺ (Fast) enol Enol Tautomer prot_sub->enol - H⁺ (Slow, Rate-Determining) enol->prot_sub + H⁺ aldol_adduct β-Hydroxy Ketone (Aldol Adduct) enol->aldol_adduct + Protonated Ketone enone α,β-Unsaturated Ketone (Condensation Product) aldol_adduct->enone - H₂O (Dehydration)

Caption: Acid-Catalyzed Degradation Pathway.

Q3: My compound seems to be degrading in a basic solution (e.g., during a reaction with a strong base or in a basic mobile phase). What are the likely degradation products?

A3: Basic conditions promote the formation of an enolate by deprotonation of an α-hydrogen.[6] This enolate is a potent nucleophile and can lead to:

  • Aldol Addition/Condensation: Similar to the acid-catalyzed pathway, the enolate can attack another ketone molecule.[7] This reaction is often faster under basic conditions. Subsequent heating can cause dehydration to form the α,β-unsaturated ketone condensation product.[5]

  • Epimerization: If there are any chiral centers adjacent to the ketone, basic conditions can lead to their racemization through the formation of a planar enolate intermediate.

dot

Base_Degradation sub Substrate (Ketone Form) enolate Enolate Intermediate sub->enolate + OH⁻ (Deprotonation) enolate->sub + H₂O aldol_adduct β-Hydroxy Ketone (Aldol Adduct) enolate->aldol_adduct + Ketone enone α,β-Unsaturated Ketone (Condensation Product) aldol_adduct->enone - OH⁻ (Dehydration, Heat)

Caption: Base-Catalyzed Degradation Pathway.

Troubleshooting Guides

Issue 1: Loss of Purity Over Time in Solution
Symptom Potential Cause Troubleshooting Steps & Rationale
Gradual decrease in the main peak area and the appearance of new, more polar peaks in reversed-phase HPLC.Acid-catalyzed hydrolysis/rearrangement. Traces of acid in the solvent or on glassware can catalyze degradation.1. Use High-Purity Solvents: Ensure all solvents are HPLC-grade or higher and freshly opened. 2. Neutralize Glassware: Rinse all glassware with a dilute solution of a weak base (e.g., 0.1% ammonium hydroxide in methanol) followed by a thorough rinse with the solvent to be used. This neutralizes any residual acidic sites. 3. Buffer the Solution: If compatible with your experiment, consider adding a non-nucleophilic buffer to maintain a neutral pH.
Appearance of a new, less polar major peak, especially upon heating.Base-catalyzed aldol condensation. The dimer (enone) is larger and often less polar than the starting material.1. Avoid Basic Conditions: If possible, use neutral or slightly acidic conditions for your reactions and purifications. 2. Control Temperature: Aldol condensations are often accelerated by heat.[7] Perform reactions at the lowest effective temperature. 3. Use Aprotic Solvents: In the absence of a proton source, the intermediate aldol adduct is more stable and less likely to dehydrate to the final condensation product.
Issue 2: Inconsistent Results in Biological Assays
Symptom Potential Cause Troubleshooting Steps & Rationale
Assay results show high variability between replicates or batches.Degradation in assay buffer. The pH of the biological buffer may be promoting slow degradation of the compound, altering its effective concentration.1. Perform a Time-Course Stability Study: Incubate the compound in the assay buffer for the duration of the experiment. Analyze samples by HPLC or LC-MS at various time points (e.g., 0, 2, 4, 8, 24 hours) to quantify degradation. 2. Adjust Buffer pH: If degradation is observed, investigate if a slight modification of the buffer pH (while remaining within the physiological range) can improve stability. 3. Prepare Stock Solutions Fresh: Prepare stock solutions in a stable solvent (e.g., DMSO) and make final dilutions into the aqueous buffer immediately before use to minimize exposure time.

Experimental Protocols

Protocol 1: Forced Degradation Study (as per ICH Guidelines)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8] The goal is to achieve 5-20% degradation of the active ingredient.[9]

Objective: To intentionally degrade trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one under acidic and basic stress conditions to identify potential degradants.

Materials:

  • trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquot with an equivalent amount of 1 M HCl.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Control Sample: Mix 1 mL of the stock solution with 1 mL of water and incubate under the same conditions.

  • Analysis: Analyze all samples by a suitable reversed-phase HPLC method. Use a mass spectrometer in line with the HPLC to obtain mass data for the parent compound and any new peaks that appear.

dot

Forced_Degradation_Workflow start Prepare 1 mg/mL Stock Solution acid Acid Stress (1M HCl, 60°C) start->acid base Base Stress (1M NaOH, 60°C) start->base control Control (Water, 60°C) start->control sampling Sample at Time Points acid->sampling base->sampling control->sampling neutralize Neutralize Aliquots sampling->neutralize analyze Analyze by HPLC / LC-MS neutralize->analyze

Caption: Forced Degradation Experimental Workflow.

References

  • ICH. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • MedCrave. (2016). Forced Degradation Studies.
  • Wikipedia. (n.d.). Polystyrene.
  • PMC. (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
  • ACS Publications. (n.d.). Mechanism of acid-catalyzed enolization of ketones.
  • PubMed. (2021). Degradation of cyclohexanecarboxylic acid as a model naphthenic acid by the UV/chlorine process: Kinetics and by-products identification.
  • ICH. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • MDPI. (n.d.). Sustainability in Catalytic Cyclohexane Oxidation: The Contribution of Porous Support Materials.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).
  • Cheméo. (n.d.). Chemical Properties of 1,1'-Bicyclohexyl (CAS 92-51-3).
  • TCI Chemicals. (n.d.). trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one.
  • PubMed. (n.d.). The stability and automatic determination of ketone bodies in blood samples taken in field conditions.
  • Wikipedia. (n.d.). Bicyclohexyl.
  • Master Organic Chemistry. (2025). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction.
  • SpecialChem. (2023). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry.
  • Google Patents. (n.d.). Method and device for ketone measurement.
  • PubMed. (n.d.). Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • ResearchGate. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions.
  • Chemistry LibreTexts. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes.
  • PubChem. (n.d.). (1,1'-Bicyclohexyl)-1-carboxylic acid.
  • European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.
  • YouTube. (2022). Aldehydes and Ketones - Reactivity and Structure.
  • Creative Proteomics. (n.d.). Ketone Bodies Metabolism Analysis Service.
  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects.
  • CP Lab Safety. (n.d.). trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams.
  • YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions.
  • American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8.
  • Pearson. (n.d.). Propose a mechanism for the aldol condensation of cyclohexanone.
  • JoVE. (2025). Video: Base-Catalyzed Aldol Addition Reaction.
  • NCBI Bookshelf. (n.d.). Ketonuria.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
  • Chemistry LibreTexts. (2015). Reactivity of the Carbonyl Group: Mechanisms of Addition.
  • PMC. (n.d.). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
  • American Chemical Society. (n.d.). Mechanism of acid-catalyzed enolization of ketones.
  • Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • National Institute of Standards and Technology. (n.d.). 1,1'-Bicyclohexyl.

Sources

Technical Support Center: Impurity Identification in trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying impurities in samples of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Q1: What are the most likely impurities in my trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one sample?

A1: Impurities in your sample can generally be categorized as organic, inorganic, or residual solvents. Organic impurities are the most common and can originate from the synthetic route or degradation.

Given that the synthesis of 4-aryl-bicyclohexyl derivatives often involves reactions like Suzuki or Grignard couplings, potential impurities may include:

  • Starting materials: Unreacted precursors such as 4-bromobiphenyl, cyclohexanone derivatives, or p-tolylboronic acid.

  • By-products: Homocoupling products of the starting materials (e.g., biphenyl from the Grignard reagent or 4,4'-dimethylbiphenyl from the Suzuki coupling).

  • Isomers: The cis-isomer of the title compound is a likely impurity due to incomplete stereochemical control during synthesis. Positional isomers of the tolyl group (ortho- or meta-) could also be present if the starting materials were not pure.

  • Degradation products: Ketones can be susceptible to oxidation, which may lead to the formation of various degradation products, especially under harsh conditions of light or temperature.

Q2: At what level do I need to identify and report these impurities?

A2: The requirement for reporting, identification, and qualification of impurities is governed by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The thresholds are typically based on the maximum daily dose of the drug substance.

Threshold TypeDescriptionGeneral Threshold (for Maximum Daily Dose ≤ 2 g/day )
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification Threshold The level above which the structure of an impurity must be determined.≥ 0.10% or 1.0 mg/day intake, whichever is lower
Qualification Threshold The level above which toxicological data is required to justify the safety of the impurity.≥ 0.15% or 1.0 mg/day intake, whichever is lower

Table 1: ICH Q3A Guideline Thresholds for Impurities in New Drug Substances.

Q3: What is the best analytical technique to start with for impurity analysis?

A3: High-Performance Liquid Chromatography (HPLC) is generally the preferred initial technique for impurity profiling of pharmaceutical compounds. It is highly versatile, capable of separating a wide range of compounds, and can be readily coupled with various detectors for quantification and identification. For a non-polar compound like trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, a reversed-phase HPLC method would be the most appropriate starting point.

Section 2: Troubleshooting Analytical Methods

This section provides detailed troubleshooting guides for the primary analytical techniques used in impurity identification.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

A well-developed HPLC method is crucial for the accurate detection and quantification of impurities. Below is a guide to common problems encountered during the analysis of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Chromatographic peaks are asymmetrical, with a tail or a front.

  • Potential Causes & Solutions:

CauseExplanationSolution
Column Overload Injecting too much sample can lead to peak distortion.Reduce the injection volume or the sample concentration and re-inject.
Secondary Interactions The analyte may be interacting with active sites (silanols) on the silica-based column packing.Add a competing base like triethylamine (0.1%) to the mobile phase. Use a base-deactivated column.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent.
Column Deterioration The column packing may have degraded over time.Replace the column with a new one of the same type.

Problem 2: Peak Splitting or Shoulders

  • Symptom: A single peak appears as two or more merged peaks.

  • Potential Causes & Solutions:

CauseExplanationSolution
Co-eluting Impurity An impurity may have a retention time very close to the main peak. This could be an isomer.Modify the mobile phase composition (e.g., change the organic solvent ratio or the type of organic modifier) or the column temperature to improve separation. Consider a different column chemistry (e.g., a phenyl or PFP column for isomer separation).
Blocked Column Frit Particulate matter may have blocked the inlet frit of the column, causing uneven flow.Reverse the column and flush with a strong solvent. If this fails, replace the frit or the column.
Void in the Column A void has formed at the head of the column.This is usually not repairable. Replace the column.

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Abnormal Peak Shape Observed peak_shape Tailing or Fronting? start->peak_shape peak_split Splitting or Shoulder? peak_shape->peak_split No overload Reduce Sample Concentration/ Injection Volume peak_shape->overload Yes coelution Modify Chromatographic Conditions (Mobile Phase, Temperature, Column) peak_split->coelution Yes secondary_int Modify Mobile Phase (e.g., add triethylamine) or Use Base-Deactivated Column overload->secondary_int No Improvement end1 Problem Resolved overload->end1 Improvement solvent_mismatch Dissolve Sample in Mobile Phase secondary_int->solvent_mismatch No Improvement secondary_int->end1 Improvement replace_column_tail Replace Column solvent_mismatch->replace_column_tail No Improvement solvent_mismatch->end1 Improvement blocked_frit Backflush or Replace Frit/ Column coelution->blocked_frit No Improvement coelution->end1 Improvement void_column Replace Column blocked_frit->void_column No Improvement blocked_frit->end1 Improvement

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities.

Problem: No Peak or Very Small Peak for the Analyte

  • Symptom: The expected peak for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is absent or has a very low intensity.

  • Potential Causes & Solutions:

CauseExplanationSolution
Non-Volatile Compound The compound may not be volatile enough for GC analysis under the current conditions.Increase the injector and oven temperatures. Consider derivatization to a more volatile species, although this can be complex. If volatility remains an issue, HPLC is a better alternative.
Column Bleed At high temperatures, the stationary phase can degrade and bleed, leading to a high baseline and masking of analyte peaks.Use a column rated for high temperatures. Condition the column according to the manufacturer's instructions.
Injector Issues The injector liner may be contaminated or degraded.Clean or replace the injector liner.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is essential for the structural elucidation of unknown impurities.

Problem: Unidentified Peaks in the Spectrum

  • Symptom: The NMR spectrum shows signals that do not correspond to the main compound.

  • Potential Causes & Solutions:

CauseExplanationSolution
Solvent Impurities Residual undeuterated solvent or impurities in the deuterated solvent.Compare the unknown peaks to a spectrum of the pure deuterated solvent. A list of common solvent impurities and their chemical shifts is a valuable resource.
Sample Impurities These are the impurities you are looking for.Isolate the impurity using preparative HPLC and acquire a full set of NMR data (¹H, ¹³C, COSY, HSQC, HMBC) for structural elucidation.
Grease or Phthalates Contamination from laboratory equipment.Use clean glassware and avoid using grease on joints. Phthalates are common plasticizers and can leach from plastic containers.

Workflow for Identifying Unknown NMR Peaks

NMR_Troubleshooting start Unknown Peaks in NMR Spectrum check_solvent Compare to Pure Solvent Spectrum start->check_solvent check_common Check for Common Contaminants (Grease, Phthalates) check_solvent->check_common Not Solvent solvent_impurity Identify as Solvent Impurity check_solvent->solvent_impurity Match Found common_contaminant Identify as Common Contaminant check_common->common_contaminant Match Found isolate_impurity Isolate Impurity via Preparative HPLC check_common->isolate_impurity No Match end1 Impurity Identified solvent_impurity->end1 common_contaminant->end1 structure_elucidation Perform 2D NMR for Structural Elucidation isolate_impurity->structure_elucidation structure_elucidation->end1

Caption: A systematic approach to identifying the source of unknown peaks in an NMR spectrum.

Section 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments.

Protocol for HPLC Method Development

This protocol outlines a starting point for developing a reversed-phase HPLC method for the analysis of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

1. Column Selection:

  • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a good general-purpose column for non-polar compounds.

  • If isomer separation is an issue, consider a Phenyl or PFP column, which can offer different selectivity.

2. Mobile Phase Selection:

  • Use a mixture of water and an organic solvent such as acetonitrile or methanol.

  • Start with a gradient elution to screen for impurities over a wide polarity range (e.g., 50% to 100% organic solvent over 20 minutes).

3. Detection:

  • Use a UV detector. The tolyl group should provide good UV absorbance around 254 nm.

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition or a slightly weaker solvent.

  • Filter the sample through a 0.45 µm filter before injection.

5. Optimization:

  • Once all peaks are observed, the gradient can be optimized to improve resolution between the main peak and any impurities. Isocratic elution may be possible if all impurities are well-resolved.

Protocol for Forced Degradation Study

Forced degradation studies help to identify potential degradation products and demonstrate the stability-indicating nature of your analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: 80 °C for 48 hours.

  • Photolytic Stress: Expose the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

2. Sample Preparation:

  • Prepare solutions of the compound in a suitable solvent and expose them to the stress conditions.

  • For each condition, also prepare a blank solution (solvent only) and a control solution (compound without stress).

3. Analysis:

  • Analyze the stressed samples, blanks, and controls by the developed HPLC method.

  • Compare the chromatograms to identify any new peaks that have formed.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • CP Lab Safety. trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams. [Link]

  • ACD/Labs. Distinguishing Impurities … Part 1. [Link]

  • Agilent. (2017). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • ACS. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • NIH. (2012). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. [Link]

  • NIH. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • EMA. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]

  • PubMed. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • PubMed. (1985). The stability and automatic determination of ketone bodies in blood samples taken in field conditions. [Link]

  • PubMed. (2017). RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination. [Link]

  • USP-NF. <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • Sfera - Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • MicroSolv. (2025). What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ. [Link]

  • FDA. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. [Link]

  • ResearchGate. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. [Link]

  • Agilent. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. [Link]

  • ALWSCI. (2025). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. [Link]

  • PubMed. (2023). HPLC separation, synthesis, isolation and characterization of process related and degradation impurities in larotaxel including method development and validation. [Link]

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • NIH. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. [Link]

  • PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. [Link]

  • CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • Chromatography Online. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Chromatography Forum. (2010). GC method for big molecular(MW.>500). [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Chemexpress. trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane. [Link]

  • Chemical Review and Letters. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. [Link]

  • PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

Validation & Comparative

A Comparative Guide to Bicyclohexanone and Phenylcyclohexane Liquid Crystal Precursors for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic field of liquid crystal (LC) technology, the design and selection of molecular precursors are paramount to achieving desired material properties. This guide provides a detailed comparative analysis of two crucial classes of liquid crystal precursors: those based on the bicyclohexanone moiety and those incorporating a phenylcyclohexane core. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and application of novel liquid crystalline materials.

Introduction: The Central Role of the Core Structure

The performance of a liquid crystal material is intricately linked to the molecular architecture of its constituent mesogens. These typically consist of a rigid core, flexible terminal chains, and often a polar group. The rigid core is a primary determinant of the material's mesomorphic behavior, including the type of liquid crystal phases exhibited and the temperature range of their stability. The choice between a saturated alicyclic core, such as bicyclohexanone, and a core containing an aromatic ring, like phenylcyclohexane, significantly influences key physical properties including birefringence (Δn), dielectric anisotropy (Δε), and viscosity (η).

Molecular Structure and its Physicochemical Consequences

The fundamental difference between bicyclohexanone and phenylcyclohexane precursors lies in the nature of their cyclic structures. Phenylcyclohexane-based precursors contain a benzene ring, which is planar and possesses a delocalized π-electron system. In contrast, the bicyclohexanone core is composed of saturated cyclohexane rings, one of which contains a carbonyl group, resulting in a non-planar and more flexible structure.

This structural divergence has profound implications for the resulting liquid crystal's properties:

  • Birefringence (Δn): Aromatic rings, with their delocalized π-electrons, contribute to a higher molecular polarizability and, consequently, a larger birefringence.[1] Therefore, liquid crystals derived from phenylcyclohexane precursors generally exhibit higher Δn values compared to their bicyclohexanone counterparts. This is a critical consideration for applications where a large optical effect is desired, such as in certain display technologies.

  • Viscosity (η): The replacement of a phenyl ring with a cyclohexane ring has been shown to reduce viscosity.[2] The greater flexibility and non-planar nature of the saturated ring system in bicyclohexanone-derived LCs can lead to a lower rotational viscosity, which is advantageous for applications requiring fast switching times.[3]

  • Dielectric Anisotropy (Δε): The dielectric anisotropy is largely influenced by the presence and orientation of polar groups, such as the cyano (-CN) group, which is common in many LC designs.[4] While the core structure itself has an effect, the interplay between the core and the polar groups is crucial. Bicyclohexane-based liquid crystals have been shown to exhibit high negative dielectric anisotropy.[5]

  • Mesophase Stability (Clearing Point): The clearing point (T_c), or the nematic-to-isotropic transition temperature, is a measure of the thermal stability of the nematic phase. The rigidity and planarity of the aromatic ring in phenylcyclohexane precursors can lead to stronger intermolecular interactions and, consequently, higher clearing points compared to the more flexible bicyclohexanone-based LCs. However, the specific substitution patterns and the length of the alkyl chains also play a significant role.[6]

Comparative Performance Data

To provide a quantitative comparison, the following tables summarize key physical properties of homologous series of liquid crystals derived from phenylcyclohexane (represented by 4-(trans-4-alkylcyclohexyl)benzonitriles, PCHn) and a closely related biphenyl series (4'-alkyl-4-cyanobiphenyls, nCBs) as a proxy for a fully aromatic core. Data for a homologous series of bicyclohexanone-based LCs is less readily available in a consolidated format, reflecting a potential area for further research and development.

Table 1: Physicochemical Properties of Phenylcyclohexane (PCHn) and Cyanobiphenyl (nCB) Liquid Crystals
Compound Melting Point (°C) Clearing Point (°C) Birefringence (Δn) at 20°C Viscosity (mPa·s) at 20°C
5CB 22.535.0[7]0.1828[7]
7CB 28.842.80.1740
PCH5 30-55[8]55~0.11~18
PCH7 4657~0.11~25

Note: Data is compiled from various sources and may have been measured under slightly different conditions. The values for PCHn are approximate and represent typical ranges found in the literature.

From the available data, a clear trend emerges: the cyanobiphenyls (nCBs), with their fully aromatic core, exhibit a significantly higher birefringence compared to the phenylcyclohexanes (PCHn). Conversely, the PCHn series generally shows a lower viscosity.

Experimental Protocols

The synthesis of these liquid crystal precursors involves multi-step organic chemistry procedures. Below are generalized protocols for the synthesis of representative compounds from each class.

Protocol 1: Synthesis of 4-(trans-4-Alkylcyclohexyl)benzonitrile (A Phenylcyclohexane Derivative)

This synthesis typically involves the coupling of a cyclohexyl ring with a benzonitrile moiety.

General synthetic scheme for a PCHn liquid crystal.

Step-by-Step Methodology:

  • Grignard Reagent Formation: Prepare the Grignard reagent from 4-bromobenzonitrile and magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Addition to Cyclohexanone: Add a solution of the appropriate 4-alkylcyclohexanone in THF to the Grignard reagent at a low temperature (e.g., 0 °C).

  • Hydrolysis: Quench the reaction with an acidic aqueous solution (e.g., dilute HCl) to yield the tertiary alcohol.

  • Dehydration: Dehydrate the alcohol by refluxing with a catalytic amount of p-toluenesulfonic acid in toluene using a Dean-Stark apparatus to remove water.

  • Hydrogenation: Hydrogenate the resulting alkene using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to saturate the double bond and yield the final product. The hydrogenation conditions can influence the cis/trans isomer ratio.

  • Purification: Purify the final product by column chromatography and/or recrystallization to isolate the desired trans isomer.

Protocol 2: Synthesis of a Bicyclohexanone-based Liquid Crystal Precursor

A common route to bicyclohexanone derivatives involves the Robinson annulation to construct the second ring.

General synthetic approach for a bicyclohexanone core.

Step-by-Step Methodology:

  • Michael Addition: React cyclohexanone with methyl vinyl ketone in the presence of a base catalyst (e.g., sodium hydroxide in ethanol) to form the Michael adduct.

  • Intramolecular Aldol Condensation: The Michael adduct undergoes an intramolecular aldol condensation followed by dehydration to form an octalone derivative.

  • Further Functionalization: The resulting bicyclic ketone can then be further functionalized at various positions to introduce terminal alkyl chains and polar groups to achieve the desired mesogenic properties. This may involve reactions such as alkylation, reduction, and coupling reactions.

  • Purification: Each step requires careful purification, typically by column chromatography and recrystallization, to isolate the desired intermediates and the final product.

Conclusion and Future Outlook

The choice between bicyclohexanone and phenylcyclohexane liquid crystal precursors presents a trade-off between key performance metrics. Phenylcyclohexane-based LCs offer higher birefringence, which is beneficial for applications requiring strong light modulation. In contrast, bicyclohexanone-based precursors can lead to materials with lower viscosity, enabling faster switching speeds.

The development of novel liquid crystal materials for emerging applications, such as advanced displays, smart windows, and drug delivery systems, will continue to drive research into new and improved molecular designs. A deeper understanding of the structure-property relationships in these and other precursor systems will be crucial for the rational design of next-generation liquid crystalline materials with tailored functionalities.

References

  • Dabrowski, R., Kula, P., & Herman, J. (2010). High Birefringence Liquid Crystals. Crystals, 1(1), 35-53.
  • Kelly, S. M., & O'Neill, M. (2002). Liquid crystals for high information content displays.
  • Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Goulding, M. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. Retrieved from [Link]

  • Dhara, S., & Madhusudana, N. V. (2008). Physical characterisation of 4′-butyl-4-heptyl-bicyclohexyl-4-carbonitrile. Phase Transitions, 81(7-8), 561-569.
  • Ahmed, H. A., et al. (2021). New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Frontiers in Chemistry, 9, 689381.
  • Gray, G. W. (1983). The chemistry of liquid crystals. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences, 309(1507), 77-92.
  • Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. In Wikipedia. Retrieved from [Link]

  • Bradshaw, M. J., et al. (1984). The viscosity of some cyanobiphenyl and phenylcyclohexane liquid crystals. Molecular Crystals and Liquid Crystals, 108(1-2), 73-87.
  • Dabrowski, R., et al. (2010). High Birefringence Liquid Crystals. Crystals, 1(1), 35-53.
  • Gray, G. W., et al. (1973). Mesomorphic transition points for the homologous series of 4-n-alkyl-4'-cyanobiphenyls. Journal of the Chemical Society, Perkin Transactions 2, (14), 2040-2041.
  • Pohl, L., et al. (1978). The effect of the substitution of a benzene ring by a cyclohexane ring on the viscosity of liquid crystalline compounds. Physics Letters A, 65(2), 169-170.

Sources

A Comprehensive Guide to the Structural Validation of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, a molecule of interest in materials science and medicinal chemistry. Our primary focus will be the powerful application of Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, to elucidate and confirm its intricate three-dimensional architecture. We will also provide a comparative analysis with alternative analytical techniques to offer a holistic perspective on structural determination.

The Challenge: Unambiguous Structure Confirmation

The molecule , trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, possesses several key structural features that require careful spectroscopic analysis for confirmation. These include the presence of two cyclohexane rings, a ketone functional group, a p-substituted aromatic ring (tolyl group), and a specific stereochemical relationship (trans) between the substituents on the bicyclohexane system. NMR spectroscopy is uniquely suited to probe the local chemical environment of each proton and carbon atom, providing a detailed roadmap of the molecule's connectivity and stereochemistry.

The NMR Approach: A Multi-faceted Strategy

A robust NMR-based structural validation workflow involves a series of experiments, each providing a unique piece of the structural puzzle. This multi-pronged approach ensures a self-validating system, where data from different experiments corroborate one another, leading to a high degree of confidence in the final structural assignment.

Experimental Workflow for NMR Analysis

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition (Optional but Recommended) cluster_3 Data Processing and Interpretation Sample Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) TMS Add Tetramethylsilane (TMS) as an internal standard (0 ppm) Sample->TMS H1_NMR ¹H NMR Spectrum Acquisition TMS->H1_NMR C13_NMR ¹³C{¹H} NMR Spectrum Acquisition (Proton Decoupled) H1_NMR->C13_NMR DEPT DEPT-135 and DEPT-90 Experiments C13_NMR->DEPT Processing Fourier Transform, Phasing, and Baseline Correction DEPT->Processing COSY ¹H-¹H COSY (Correlation Spectroscopy) HSQC ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) COSY->HSQC HSQC->Processing Analysis Chemical Shift Analysis, Integration, and Multiplicity Determination Processing->Analysis Structure_Validation Correlate all NMR data to confirm the proposed structure Analysis->Structure_Validation

Figure 1: A generalized workflow for the NMR-based structural elucidation of an organic molecule.

Step-by-Step Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

    • Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a volume of about 0.6 mL in a standard 5 mm NMR tube. The choice of solvent is critical as it should dissolve the compound without giving interfering signals in the regions of interest.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Causality behind this choice: This is the foundational NMR experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity or splitting pattern).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Causality behind this choice: This experiment reveals the number of chemically non-equivalent carbon atoms in the molecule. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy:

    • Perform DEPT-90 and DEPT-135 experiments.

    • Causality behind this choice: These experiments are crucial for determining the type of each carbon atom (CH, CH₂, CH₃, or quaternary C).[2][3][4] A DEPT-90 spectrum will only show signals for CH (methine) carbons. A DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

  • 2D NMR Spectroscopy (for enhanced confidence):

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6][7] This is invaluable for tracing out the proton connectivity within the cyclohexane rings.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[5][6][7] This provides a direct link between the proton and carbon skeletons of the molecule.

Predicted NMR Data for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (ortho to tolyl)~7.15Doublet2H
Aromatic (meta to tolyl)~7.05Doublet2H
CH attached to tolyl group~2.5-2.8Multiplet1H
CH attached to ketone-containing ring~2.2-2.5Multiplet1H
CH₂ (alpha to ketone)~2.2-2.4Multiplet4H
Tolyl CH₃~2.3Singlet3H
Other Cyclohexane CH₂ and CH~1.0-2.0Multiplet15H
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal DEPT-90 Signal
C=O (Ketone)~210-212AbsentAbsent
Aromatic C (quaternary, attached to tolyl)~145AbsentAbsent
Aromatic C (quaternary, with CH₃)~135AbsentAbsent
Aromatic CH (ortho to tolyl)~129PositivePositive
Aromatic CH (meta to tolyl)~128PositivePositive
CH (attached to tolyl group)~45-50PositivePositive
CH (attached to ketone-containing ring)~40-45PositivePositive
CH₂ (alpha to ketone)~40-42NegativeAbsent
Other Cyclohexane CH₂~25-35NegativeAbsent
Tolyl CH₃~21PositiveAbsent

Structural Validation: Connecting the Dots

The validation process involves a meticulous comparison of the experimental NMR data with the predicted values and the known structural features of the molecule.

G cluster_0 Experimental Data cluster_1 Structural Features of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one H1 ¹H NMR Spectrum Tolyl p-Tolyl Group H1->Tolyl Aromatic signals, CH₃ singlet Stereochem trans-Stereochemistry H1->Stereochem Coupling constants of methine protons C13 ¹³C NMR Spectrum Ketone Ketone Group (C=O) C13->Ketone Signal at ~211 ppm DEPT DEPT Spectra Bicyclohexane Bicyclohexane Core DEPT->Bicyclohexane Number of CH, CH₂, and CH₃ groups COSY COSY Spectrum COSY->Bicyclohexane Proton-proton connectivities in rings HSQC HSQC Spectrum HSQC->Bicyclohexane Direct C-H attachments Confirmation Structure Confirmed Ketone->Confirmation Tolyl->Confirmation Bicyclohexane->Confirmation Stereochem->Confirmation

Figure 2: Logical flow for the confirmation of the target structure using various NMR data.

  • The Ketone Group: The presence of a signal in the ¹³C NMR spectrum around 210-212 ppm is a definitive indicator of the ketone carbonyl carbon. This signal will be absent in both DEPT-90 and DEPT-135 spectra, confirming it as a quaternary carbon.

  • The p-Tolyl Group: The ¹H NMR spectrum will show two distinct doublets in the aromatic region (around 7.0-7.2 ppm), characteristic of a para-substituted benzene ring. A sharp singlet integrating to three protons around 2.3 ppm will confirm the methyl group of the tolyl moiety. The ¹³C NMR will show four signals in the aromatic region, two for protonated carbons and two for quaternary carbons, consistent with the symmetry of the p-tolyl group.

  • The Bicyclohexane Core: The aliphatic region of the ¹H NMR spectrum (typically 1.0-2.8 ppm) will be complex due to the overlapping signals of the numerous cyclohexane protons. Integration of this region should account for the remaining protons of the molecule. The ¹³C and DEPT spectra will be crucial here to count the number of CH and CH₂ groups, which should be consistent with the bicyclohexane structure.

  • Connectivity and Stereochemistry:

    • COSY: Will reveal the coupling network within each cyclohexane ring. For instance, the methine proton on the tolyl-substituted ring will show correlations to its neighboring methylene protons.

    • HSQC: Will unambiguously link each proton to its directly attached carbon, aiding in the assignment of the crowded aliphatic region of the ¹³C spectrum.

    • trans-Stereochemistry: The confirmation of the trans stereochemistry often relies on a detailed analysis of the coupling constants (J-values) between the methine protons on the two cyclohexane rings in the ¹H NMR spectrum. A large coupling constant is typically indicative of a trans-diaxial relationship between these protons, which is the preferred conformation for the trans isomer.

Comparison with Alternative Analytical Techniques

While NMR is a powerhouse for complete structural elucidation, other techniques provide complementary and confirmatory information. A comprehensive analysis often involves a combination of these methods.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy to perform, excellent for identifying key functional groups (e.g., C=O stretch for the ketone at ~1715 cm⁻¹).Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise three-dimensional structure in the solid state.Provides an unambiguous determination of the complete molecular structure, including stereochemistry.Requires a suitable single crystal of the compound, which can be difficult to obtain.
Elemental Analysis Percentage composition of elements (C, H, O).Confirms the empirical and molecular formula.Does not provide any information on the arrangement of atoms.

In the context of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, Mass Spectrometry would readily confirm the molecular weight of 270.42 g/mol . IR spectroscopy would show a strong absorption band around 1715 cm⁻¹, characteristic of a cyclohexanone C=O stretch, and bands corresponding to C-H stretches of the aromatic and aliphatic portions. However, neither of these techniques could definitively establish the connectivity of the bicyclohexane system or the trans stereochemistry. X-ray crystallography would be the ultimate arbiter of the structure, but its application is contingent on successful crystal growth.

Conclusion

The structural validation of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is most effectively and comprehensively achieved through a suite of NMR experiments. The combination of ¹H, ¹³C, and DEPT NMR, ideally supplemented with 2D techniques like COSY and HSQC, provides a self-validating dataset that allows for the unambiguous determination of the molecule's constitution and stereochemistry. While other analytical methods such as Mass Spectrometry and IR Spectroscopy offer valuable and complementary data, they lack the detailed structural insights provided by NMR. For the discerning researcher, a thorough NMR analysis remains the gold standard for the structural elucidation of complex organic molecules.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • ACS Publications. (2016). Structural Analysis of Natural Products. Analytical Chemistry. [Link]

  • Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541–546. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

  • nmrdb.org. Predict 1H proton NMR spectra. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • YouTube. (2023, June 9). DEPT Carbon NMR Spectroscopy. [Link]

  • nmrshiftdb2. open nmr database on the web. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind analytical choices, presents detailed experimental protocols, and compares the data obtained from various techniques to provide a comprehensive analytical framework.

The molecule , with a molecular formula of C₁₉H₂₆O and a molecular weight of 270.42 g/mol , is a complex, non-polar structure featuring a bicyclohexane framework, a ketone functional group, and a tolyl moiety.[1][2] This unique combination of saturated rings and an aromatic group necessitates a well-reasoned analytical strategy to achieve comprehensive structural elucidation and confident identification.

PropertyValueSource
Molecular Formula C₁₉H₂₆O[1][2]
Molecular Weight 270.42[1][2]
CAS Number 125962-80-3[1]
Physical State Solid (White to Almost white powder/crystal)[2]
Purity (Typical) >98.0% (by GC)[2]
Melting Point 121.0 to 125.0 °C[2]

Part 1: The Principal Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

Expert Rationale: For a molecule like trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands out as the premier analytical technique. The decision is grounded in the compound's inherent physicochemical properties: its relatively low molecular weight and presumed volatility and thermal stability, which are prerequisites for successful GC analysis.[3] The common use of Gas Chromatography (GC) to assess its purity further supports the suitability of this approach.[2] Coupling GC's superior separation capabilities for volatile compounds with the structural-elucidation power of Electron Impact (EI) mass spectrometry provides the most robust and informative analytical workflow.[4]

Recommended GC-MS Experimental Protocol

This protocol is designed to serve as a validated starting point for analysis.

  • Sample Preparation:

    • Accurately weigh 1 mg of the compound.

    • Dissolve in 1 mL of a high-purity, non-polar solvent such as Toluene, in which the compound is known to be soluble.[2]

    • Vortex for 30 seconds to ensure complete dissolution, yielding a 1 mg/mL stock solution.

    • Perform a 1:100 serial dilution with the same solvent to a final concentration of 10 µg/mL to avoid detector saturation.

  • GC Conditions:

    • System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (50:1 ratio) at 280°C.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal. This phase provides excellent resolution for non-polar to semi-polar compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

    • Ionization Mode: Electron Impact (EI).[3]

    • Electron Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to established spectral libraries.[3]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-450. This range will capture the molecular ion as well as key low-mass fragments.

    • Solvent Delay: 4 minutes, to prevent the high concentration of the solvent from damaging the filament.

GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Dissolution in Toluene B 2. Serial Dilution A->B C 3. GC Injection & Separation (DB-5ms Column) B->C D 4. EI Ionization (70 eV) & Fragmentation C->D E 5. Mass Analysis (Quadrupole) D->E F 6. Detection & Data Acquisition E->F

Caption: Workflow for GC-MS analysis of the target compound.

Predicted Electron Impact (EI) Fragmentation Pathways

Electron Impact is a "hard" ionization technique that imparts significant energy into the molecule, leading to predictable and structurally informative fragmentation.[5] The molecular ion ([M]⁺•) is expected at m/z 270.

Key fragmentation mechanisms will be driven by the functional groups present:

  • Alpha-Cleavage at the Ketone: The bond adjacent to the carbonyl group is a common cleavage point in ketones.[6][7] This can lead to the loss of various parts of the bicyclohexyl structure. A prominent fragment for saturated cyclic ketones is often observed at m/z 55.[6]

  • Cleavage at the Bicyclohexyl Bridge: The C-C bond linking the two cyclohexane rings can break, leading to fragments representing each ring system.

  • Fragmentation of the Tolyl Group: The p-tolyl group can cleave to form a stable benzyl cation or rearrange to the highly stable tropylium ion at m/z 91.[8]

  • Cyclohexane Ring Fragmentation: The cyclohexane rings themselves can undergo fragmentation, often through the loss of a neutral ethylene molecule (28 Da), a characteristic fragmentation pathway for cycloalkanes.[9][10]

Fragmentation_Pathway cluster_frags Primary Fragments M Parent Molecule C₁₉H₂₆O m/z = 270 F1 [M - C₇H₇]⁺ Loss of Tolyl Radical m/z = 179 M->F1 - C₇H₇• F2 [C₇H₇]⁺ Tropylium Ion m/z = 91 M->F2 Cleavage & Rearrangement F3 Alpha-Cleavage Fragment [C₄H₇O]⁺ m/z = 71 (example) M->F3 α-Cleavage F4 Cyclohexanone Ring Fragment [C₃H₃O]⁺ m/z = 55 F3->F4 Further Fragmentation

Caption: Predicted major EI fragmentation pathways.

Part 2: A Comparative Look at Ionization Techniques

While EI is excellent for structural elucidation, its energetic nature can sometimes lead to a weak or absent molecular ion peak, making molecular weight confirmation challenging. In such cases, a "soft" ionization technique provides invaluable complementary data.

Electron Impact (EI) vs. Chemical Ionization (CI)

Chemical Ionization (CI) is a much gentler process where a reagent gas (like methane or ammonia) is ionized first, and these ions then react with the analyte molecule, typically through proton transfer.[11] This minimizes fragmentation and usually produces an abundant pseudomolecular ion, such as [M+H]⁺ (m/z 271).[3]

ParameterElectron Impact (EI)Chemical Ionization (CI)
Process High-energy electron bombardmentIon-molecule reactions with reagent gas
Energy High ("Hard" Ionization)Low ("Soft" Ionization)
Primary Ion Molecular Ion ([M]⁺•) at m/z 270Pseudomolecular Ion ([M+H]⁺) at m/z 271
Fragmentation Extensive, provides structural fingerprintMinimal, preserves molecular integrity
Primary Use Structural ElucidationMolecular Weight Confirmation
Key Expected Ions 270, 179, 91, 55271

Trustworthiness through Self-Validation: By running the same sample using both EI and CI, the analytical protocol becomes self-validating. The extensive fragmentation from EI provides the structural evidence, while the clear [M+H]⁺ peak from CI confirms the molecular weight, leaving no ambiguity.

Part 3: Alternative Strategy: Liquid Chromatography-Mass Spectrometry (LC-MS)

Expert Rationale: LC-MS becomes the method of choice when the analyte is part of a complex mixture, is thermally labile, or not sufficiently volatile for GC. While this compound is well-suited for GC, understanding its LC-MS behavior is crucial for applications like metabolite identification or formulation analysis.

The primary challenge in LC-MS is choosing the correct ionization source. For a non-polar compound, atmospheric pressure ionization techniques are required.

Ionization Source Comparison: APCI vs. ESI

  • Atmospheric Pressure Chemical Ionization (APCI): This technique is ideal for relatively non-polar, small molecules that are volatile enough to be nebulized and vaporized in a heated tube before being ionized by a corona discharge.[11] It is perfectly suited for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

  • Electrospray Ionization (ESI): ESI is a soft ionization method that works best for polar and ionic compounds that are already in solution.[12] It would be highly inefficient for this non-polar analyte and is not recommended.

Recommended LC-MS Experimental Protocol
  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of Acetonitrile.

    • Further dilute to 10 µg/mL with the mobile phase.

  • LC Conditions:

    • System: Waters ACQUITY UPLC or equivalent.

    • Column: A reversed-phase C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 60% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • System: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.

    • Ionization Mode: APCI (Positive).

    • Corona Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • APCI Gas Temperature: 450°C.

    • Cone Gas Flow: 50 L/hr.

    • Mass Scan Range: m/z 100-450.

Under these APCI conditions, the expected primary ion would be the protonated molecule [M+H]⁺ at m/z 271, providing clear molecular weight information with minimal in-source fragmentation.

References

  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

  • CP Lab Safety. (n.d.). trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams. Retrieved from [Link]

  • YouTube. (2025). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. Retrieved from [Link]

  • University of Leeds. (n.d.). Mass Spectrometry Ionisation Techniques. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • University of Manitoba. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

Sources

A Comparative Guide to the Mesomorphic Properties of Bicyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Alicyclic Moieties in Liquid Crystal Design

In the pursuit of novel liquid crystalline materials for advanced applications, researchers continually explore new molecular architectures. While aromatic cores have traditionally dominated the field, the incorporation of alicyclic units, such as the bicyclohexane and cyclohexanone scaffolds, offers a compelling strategy to fine-tune mesomorphic properties.[1][2] These non-planar, conformationally flexible rings can significantly influence key material parameters including clearing points, viscosity, birefringence, and dielectric anisotropy.[1][3] This guide provides a comparative analysis of different bicyclohexanone derivatives, offering experimental insights into their structure-property relationships and detailing the essential protocols for their characterization. The focus is on how the specific structure of the bicyclohexanone core and its substituents dictate the resulting liquid crystal phases and their thermal stability, providing a predictive framework for material design.

Core Directive: Structure Dictates Function

The defining characteristic of a thermotropic liquid crystal is its ability to exhibit intermediate phases (mesophases) between the solid crystalline and isotropic liquid states upon temperature changes.[4][5] The temperature at which a solid transforms into a mesophase is the melting point, and the temperature of transition from the mesophase to the isotropic liquid is the clearing point.[5] The stability and type of these mesophases—primarily nematic and various smectic phases—are intrinsically linked to the molecule's shape and intermolecular interactions.[4][5]

For bicyclohexanone derivatives, several structural elements are critical:

  • The Bicyclohexanone Core: This bulky, non-aromatic core provides rigidity. Its size and conformational flexibility influence the clearing point; for instance, increasing the size of a cycloalkanone ring from cyclopentanone to cycloheptanone in related bis(benzylidene) derivatives leads to a marked depression in the clearing point.[6]

  • Linking Groups: Groups connecting the core to other parts of the molecule, such as ester or benzylidene linkages, affect the molecule's overall linearity and electronic conjugation, which in turn influences mesophase stability.

  • Terminal Chains (e.g., Alkoxy, Alkyl): The length of flexible terminal chains is a primary determinant of the mesophase type. Shorter chains tend to favor the less-ordered nematic phase, while longer chains promote the formation of more ordered smectic phases due to increased van der Waals interactions.[6]

  • Terminal Polar Groups (e.g., Cyano): A strong terminal polar group, like a nitrile (-CN), can induce a large dipole moment, significantly affecting the dielectric anisotropy.[3] This is a crucial property for electro-optical applications in liquid crystal displays (LCDs).

Comparative Analysis of Bicyclohexanone Derivatives

To illustrate these principles, we will compare two classes of bicyclohexanone-containing liquid crystals: the 4,4'-dialkyl-(1α,1'-α-bicyclohexyl)-4β-carbonitrile (CCN) series and the 2,6-bis(4-alkoxybenzylidene)cyclohexanone series.

CCN Homologous Series: The Impact of Alkyl Chains

The CCN series features a saturated bicyclohexane core with a nitrile group at one end and two alkyl chains of varying lengths (m, n). These compounds are noted for their low birefringence and significant negative dielectric anisotropy.[3]

CompoundAlkyl Chains (m, n)Phase Transitions (°C)Mesophase(s) ExhibitedKey Properties
CCN-35 3, 5Cr 38.4 N 49.3 INematic (N)Largest negative dielectric anisotropy in the series.[3]
CCN-47 4, 7Cr 25.6 SmA 28.2 N 57.3 ISmectic A (SmA), Nematic (N)Lowest negative dielectric anisotropy in the series.[3]
CCN-55 5, 5Cr 25 SmB 30 N 66.4 ISmectic B (SmB), Nematic (N)Exhibits a highly ordered Smectic B phase.[3]

Cr = Crystal, N = Nematic, SmA = Smectic A, SmB = Smectic B, I = Isotropic. Data sourced from Dhara et al. (2015).[3]

Causality and Insights: The data clearly shows that as the total length of the alkyl chains increases, there is a stabilization of more ordered smectic phases. CCN-35, with shorter chains, exhibits only a nematic phase.[3] As the chains lengthen in CCN-47 and CCN-55, smectic phases (SmA and SmB) appear, and the clearing points (N to I transition) generally increase.[3] This is a classic example of how increasing chain length enhances intermolecular attractions, promoting the layered structures characteristic of smectic phases. The negative dielectric anisotropy is a result of the strong transverse dipole moment from the nitrile group on the bicyclohexane core.[3]

Bis(benzylidene)cyclohexanones: The Role of Core and Linking Groups

This class of compounds, such as 2,6-bis(4-alkoxybenzylidene)cyclohexanone, incorporates the cyclohexanone ring as a central linking unit between two phenyl rings.

Compound SeriesTerminal GroupMesophase Behavior
2,6-bis(4-alkoxybenzylidene)cyclohexanones Methoxy to DecyloxyPrimarily Nematic phase.[6]
Nonyloxy and DecyloxyExhibits both Nematic and Smectic A phases.[6]
Higher HomologuesExhibit a Smectic C phase.[6]

Causality and Insights: Similar to the CCN series, lengthening the terminal alkoxy chains in this series promotes the formation of smectic phases.[6] The methoxy to decyloxy derivatives are predominantly nematogenic, but the longer nonyloxy and decyloxy chains introduce smectic A character.[6] Even longer chains lead to the tilted Smectic C phase.[6] The 2,6-bis(benzylidene)cyclohexanone core creates a relatively linear, rigid mesogen that, when combined with flexible alkoxy chains, readily forms liquid crystal phases.[7]

Experimental Characterization: A Validated Workflow

Accurate characterization of mesomorphic properties is paramount. The following workflow outlines the standard, self-validating techniques used to identify and quantify liquid crystal phases.

G cluster_synthesis Synthesis & Purification cluster_characterization Mesomorphic Characterization cluster_properties Physical Property Measurement Synthesis Chemical Synthesis Purification Recrystallization & Chromatography Synthesis->Purification Structure Structural Verification (NMR, IR, MS) Purification->Structure DSC Differential Scanning Calorimetry (DSC) Structure->DSC Initial Screening POM Polarized Optical Microscopy (POM) DSC->POM Phase Identification XRD X-ray Diffraction (XRD) POM->XRD Structural Confirmation Birefringence Birefringence (Δn) Measurement XRD->Birefringence Dielectric Dielectric Spectroscopy (Δε Measurement) XRD->Dielectric

Caption: Workflow for Synthesis and Characterization of Bicyclohexanone Liquid Crystals.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining phase transition temperatures and their associated enthalpy changes.[8][9]

Objective: To identify the temperatures of melting (crystal to mesophase) and clearing (mesophase to isotropic), as well as any intermediate mesophase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified bicyclohexanone derivative into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: a. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase any prior thermal history.[9] b. Cool the sample at the same controlled rate to a temperature below its crystallization point. c. Perform a second heating scan at the same rate. The data from this second heating is typically used for analysis to ensure a consistent thermal history.[9]

  • Data Analysis: Analyze the resulting heat flow vs. temperature curve. Endothermic peaks on heating correspond to phase transitions. The peak onset temperature is recorded as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (ΔH).[10]

Protocol 2: Polarized Optical Microscopy (POM)

POM is used to visually identify the type of mesophase by observing its unique optical texture.[9]

Objective: To visually confirm the phases detected by DSC and identify their specific type (e.g., nematic, smectic A, smectic C).

Methodology:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller. The hot stage should be mounted on the stage of a polarizing microscope.

  • Observation: a. Heat the sample into the isotropic liquid phase, where the field of view will appear dark under crossed polarizers. b. Slowly cool the sample (e.g., 1-5 °C/min). As the sample transitions into a mesophase, it will become birefringent, and a characteristic texture will appear. c. Nematic Phase: Often shows a "threaded" (Schlieren) or "marbled" texture. d. Smectic A Phase: Typically exhibits a "focal conic fan" texture.[11] e. Smectic C Phase: Similar to SmA but may show broken fans or Schlieren textures with different types of defects.

  • Correlation: Correlate the temperatures at which these textures appear and disappear with the transition temperatures measured by DSC.

Structure-Property Relationships: A Predictive Diagram

The interplay between molecular structure and mesomorphic properties can be visualized to guide the design of new materials.

G cluster_structure Molecular Structural Features cluster_properties Resulting Mesomorphic Properties Core Bicyclohexanone Core Nematic Nematic Phase Stability Core->Nematic Provides rigidity Chain Long Alkyl/Alkoxy Chains Smectic Smectic Phase (A, B, C) Stability Chain->Smectic Promotes layered order Clearing Increased Clearing Point (T_c) Chain->Clearing Increases van der Waals forces Polar Strong Terminal Polar Group (e.g., -CN) DeltaEpsilon High Dielectric Anisotropy (Δε) Polar->DeltaEpsilon Creates large dipole moment Linking Linear, Rigid Linking Groups Linking->Clearing Enhances linearity

Caption: Relationship between molecular structure and mesomorphic properties.

Conclusion and Future Outlook

Bicyclohexanone derivatives represent a versatile class of liquid crystals where mesomorphic properties can be systematically tuned through targeted synthetic modifications. The inherent non-planarity of the cyclohexanone ring provides a unique structural element that influences packing and bulk properties.[1] As demonstrated, the length of terminal alkyl or alkoxy chains is a reliable tool for controlling the transition between nematic and various smectic phases. Furthermore, the incorporation of strong polar groups like nitriles is effective for inducing specific dielectric properties.[3]

Future research will likely focus on synthesizing derivatives with even more complex core structures and exploring their use in emerging applications beyond displays, such as stimuli-responsive materials and drug delivery systems.[1] The foundational principles and experimental protocols detailed in this guide provide a robust framework for the rational design and characterization of these promising materials.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Benzylcyclohexanone Derivatives in Liquid Crystal Material Science.
  • TCI Chemicals. Liquid Crystal Materials.
  • Dhara, S., et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(3), 328-333.
  • Prasad, S. K. Introduction to liquid crystals: phase types, structures and applications. Shodhganga.
  • Li, Y. (2012). Study on the Structure and Liquid Crystal Behavior of Cyclohexane Liquid Crystal Monomer. Advanced Materials Research, 463-464, 131-134. Available from: [Link]

  • Wang, J., et al. (2011). Liquid Crystal and Rheological Behavior of 2,6-Bis(benzylidene)cyclohexanone. Chinese Journal of Chemistry, 29(4), 683-688. Available from: [Link]

  • American Pharmaceutical Review. (2019). Studying Phase Transitions in Pharmaceuticals.
  • ResearchGate. (n.d.). Characterization of the mesomorphic properties and phase structure of linear liquid crystal polymer PC11AE6. Available from: [Link]

  • Gamble, A. (2012). Synthesis of Liquid Crystals: Filling Forms with Function. University of Colorado Boulder. Available from: [Link]

  • Patel, K. N., et al. (2015). Synthesis and study of mesomorphic properties of unsymmetrical cyclohexanone-derived bis-chalcones. Journal of Chemical Sciences, 127(1), 129-138. Available from: [Link]

  • Welch, C., et al. (2024). Uncommon building blocks in liquid crystals. Liquid Crystals, 51(1), 1-20. Available from: [Link]

  • Lilli, M., et al. (2015). Characterization of the Polycaprolactone Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies. International Journal of Polymer Science. Available from: [Link]

  • Steimel, J. P. (2023). Lecture 8: XRD and DSC Analysis of Polymeric Materials. YouTube. Available from: [Link]

  • Lee, H., et al. (2024). Synthesis and Mesomorphic Properties of Geometric and Conformation-Modulated Amphiphilic β-Cyclodextrin Liquid Crystals. Molecules, 29(23), 5438. Available from: [Link]

  • Nguyen, H. T., et al. (1985). Mesomorphic Behavior of 2,4-Bis-(4-alkoxybenzylidene)cyclopentanones and Related Compounds. Molecular Crystals and Liquid Crystals, 127(1-4), 229-240. Available from: [Link]

  • Martella, D., et al. (2019). Opposite Self-Folding Behavior of Polymeric Photoresponsive Actuators Enabled by a Molecular Approach. Advanced Functional Materials, 29(49), 1906469. Available from: [Link]

Sources

differential scanning calorimetry (DSC) of liquid crystals derived from trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced materials, liquid crystals stand out for their unique electro-optic properties, forming the bedrock of modern display technology and finding burgeoning applications in sensing, photonics, and drug delivery. The thermal behavior of these materials is paramount, dictating their operational range and stability. Differential Scanning Calorimetry (DSC) is an indispensable tool for elucidating the nuanced phase transitions that define liquid crystalline behavior.[1]

This guide provides a comparative analysis of the thermal properties of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, a representative of bicyclohexane-based liquid crystals, benchmarked against a structurally analogous compound, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5). Through this comparison, we will explore how subtle molecular modifications influence the rich tapestry of liquid crystal phases.

The "Why" Behind the Method: DSC for Liquid Crystal Phase Characterization

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For liquid crystals, this technique is particularly insightful as it quantitatively measures the enthalpy changes associated with transitions between different states of matter: the highly ordered crystalline solid, the intermediate liquid crystalline mesophases (e.g., nematic, smectic), and the disordered isotropic liquid.[2][3]

The choice of experimental parameters in DSC is critical for obtaining high-quality, reproducible data. A controlled heating and cooling rate, typically in the range of 2-20 °C/min, is employed to observe the phase transitions.[2][4] Slower rates can provide better resolution of closely spaced transitions, while faster rates can enhance the detection of weak transitions. The inclusion of both heating and cooling cycles is crucial for identifying monotropic phases (which appear only on cooling) and assessing the thermal stability of the mesophases.[5]

Comparative Thermal Analysis: Unveiling Structure-Property Relationships

The molecular architecture of a liquid crystal is the primary determinant of its thermal behavior.[6][7] The rigidity of the molecular core, the flexibility of terminal chains, and the overall molecular shape all play a crucial role in the type of mesophases formed and the temperatures at which transitions occur.[8]

Target Compound: trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

This molecule possesses a rigid bicyclohexane core, a polar carbonyl group, and a tolyl group, which contributes to its rod-like shape, a prerequisite for liquid crystallinity. While specific DSC data for this compound is not widely published, its melting point is reported to be in the range of 121-125 °C. Based on its structure, it is expected to exhibit a nematic phase, the simplest of the liquid crystal phases characterized by long-range orientational order but no positional order.[3]

Alternative Compound: 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)

PCH5 is a well-characterized liquid crystal with a similar bicyclohexane core.[9] However, it features a flexible pentyl chain and a strongly polar nitrile group. This modification significantly influences its thermal properties. PCH5 exhibits a crystalline to nematic transition at approximately 30 °C and a nematic to isotropic transition at around 54.6 °C.[9]

Featuretrans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)
Molecular Weight 270.42 g/mol [10]255.40 g/mol [9]
Core Structure BicyclohexaneBicyclohexane
Terminal Groups p-tolyl and carbonylPentyl and nitrile
Melting Point (Cr-N) ~121-125 °C~30 °C[9]
Clearing Point (N-I) Not reported~54.6 °C[9]
Expected Mesophase NematicNematic[9]

The significantly higher melting point of the target compound compared to PCH5 can be attributed to the greater rigidity and potential for more efficient crystal packing conferred by the tolyl group in contrast to the flexible pentyl chain of PCH5. The flexible alkyl chain in PCH5 disrupts the crystalline packing, leading to a lower melting point and a broader nematic range.

Experimental Protocol: A Self-Validating System for DSC Analysis

The following protocol outlines a robust methodology for the DSC analysis of bicyclohexane-based liquid crystals.

1. Instrument Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

2. Sample Preparation:

  • Accurately weigh 3-5 mg of the liquid crystal sample into a clean aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of sample due to sublimation.

3. DSC Measurement:

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the sample at a temperature below its lowest expected transition (e.g., 0 °C).

  • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its clearing point (e.g., 150 °C for the target compound, 70 °C for PCH5).

  • Hold the sample at this isotropic temperature for a few minutes to ensure complete melting and erase any thermal history.

  • Cool the sample at the same constant rate back to the initial temperature.

  • Perform a second heating and cooling cycle to check for reproducibility and identify any metastable phases.

4. Data Analysis:

  • Determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions. These correspond to the phase transition temperatures.

  • Calculate the enthalpy of each transition (ΔH) by integrating the area under the corresponding peak.

  • The entropy of transition (ΔS) can be calculated using the equation ΔS = ΔH/T, where T is the transition temperature in Kelvin.

Visualizing the Workflow and Phase Transitions

To better illustrate the experimental process and the expected thermal behavior, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg of sample pan Place in aluminum pan weigh->pan seal Hermetically seal pan pan->seal load Load sample and reference pans seal->load equilibrate Equilibrate at starting temperature load->equilibrate heat1 First Heating Cycle equilibrate->heat1 hold Isothermal Hold heat1->hold cool1 First Cooling Cycle hold->cool1 heat2 Second Heating Cycle cool1->heat2 cool2 Second Cooling Cycle heat2->cool2 peaks Determine peak temperatures cool2->peaks enthalpy Calculate transition enthalpies (ΔH) peaks->enthalpy entropy Calculate transition entropies (ΔS) enthalpy->entropy

Figure 1: Experimental workflow for DSC analysis of liquid crystals.

G cluster_heating Heating Cycle cluster_cooling Cooling Cycle Cr_h Crystalline N_h Nematic Cr_h->N_h Melting (Endothermic) I_h Isotropic N_h->I_h Clearing (Endothermic) I_c Isotropic N_c Nematic I_c->N_c N-I Transition (Exothermic) Cr_c Crystalline N_c->Cr_c Crystallization (Exothermic)

Figure 2: Phase transition pathways during heating and cooling cycles.

Conclusion

References

  • University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. Retrieved from [Link]

  • Mello, J., & Sharma, D. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Engineering and Technology Journal, 8(8). Retrieved from [Link]

  • Li, Y. (2012). Study on the Structure and Liquid Crystal Behavior of Cyclohexane Liquid Crystal Monomer.
  • Kim, H. J., Lee, J. H., Lee, J. H., Kim, J. H., & Kim, D. Y. (2015). 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. CrystEngComm, 17(43), 8352-8359.
  • Ney, L., et al. (2017). A comparative study of nematic liquid crystals doped with harvested and non-harvested ferroelectric nanoparticles: phase transitions and dielectric properties. RSC Advances, 7(60), 37929-37936.
  • Dave, J. S., & Vora, R. A. (1974). Influence of Molecular Structure on Liquid Crystalline Properties and Phase Transitions in These Structures, Part II. Molecular Crystals and Liquid Crystals, 28(3-4), 269-281.
  • Juríková, A., et al. (2015). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Molecular Crystals and Liquid Crystals, 610(1), 187-192.
  • Jo, S. M., et al. (2017). Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution. International Journal of Nanomedicine, 12, 583-594.
  • Young, W. R., Aviram, A., & Cox, R. J. (1972). Effect of molecular structure on the crystal-nematic phase transition. Journal of the American Chemical Society, 94(11), 3976-3981.
  • ResearchGate. (2017). (PDF) A comparative study of nematic liquid crystals doped with harvested and non-harvested ferroelectric nanoparticles: Phase transitions and dielectric properties. Retrieved from [Link]

  • ResearchGate. (2010). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link]

  • Lindler, D. (1990). Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 4-(trans-4-pentylcyclohexyl)benzonitrile. Retrieved from [Link]

  • Dave, J. S., & Lohar, J. M. (1974). Influence of Molecular Structure on Liquid Crystalline Properties and Phase Transitions in Mixed Liquid Crystals. Molecular Crystals and Liquid Crystals, 28(3-4), 283-296.
  • AZoM. (2023). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Retrieved from [Link]

  • Haba, Y., et al. (2016). Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation.
  • Kim, D. (n.d.). Phase transitions in liquid crystals. Retrieved from [Link]

  • Gray, G. W., et al. (1995). The synthesis and transition temperatures of some 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls. Liquid Crystals, 19(1), 77-83.
  • Roland, S., et al. (2023). Exploring the Impact of Intermolecular Interactions on the Glassy Phase Formation of Twist-Bend Liquid Crystal Dimers: Insights from Dielectric Studies. International Journal of Molecular Sciences, 24(13), 10839.
  • Taylor & Francis. (n.d.). Liquid crystals – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2015). Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine. Retrieved from [Link]

Sources

A Comparative Guide to Mesogenic Cores: Unveiling the Potential of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of liquid crystal (LC) design, the selection of the mesogenic core is a critical determinant of the material's final properties. This guide provides an in-depth comparison of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one against other prominent mesogenic cores. By examining key performance parameters through experimental data and established principles, we aim to equip researchers with the insights necessary to make informed decisions in the development of advanced liquid crystal materials.

The Central Role of the Mesogenic Core

The mesogenic core is the rigid, anisotropic heart of a liquid crystal molecule, fundamentally dictating its ability to form the mesophases that lie between the crystalline solid and isotropic liquid states. The structure of this core profoundly influences key physical properties such as:

  • Clearing Point (Tc): The temperature at which the liquid crystalline phase transitions to the isotropic liquid phase. A higher clearing point indicates a more stable mesophase.

  • Birefringence (Δn): The difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. High birefringence is crucial for many display and photonic applications.

  • Dielectric Anisotropy (Δє): The difference in dielectric permittivity parallel and perpendicular to the director. The sign and magnitude of Δε determine the response of the liquid crystal to an electric field.

  • Viscosity (η): A measure of the fluid's resistance to flow, which directly impacts the switching speed of liquid crystal devices.

This guide will focus on the performance of the bicyclohexane-based core of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one in comparison to more traditional phenyl-based cores and other alicyclic alternatives like bicyclooctane.

Unveiling trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

The molecule at the center of our discussion, trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, possesses a unique rigid core composed of two cyclohexane rings linked together, with a tolyl group at one end and a ketone at the other. This structure imparts a distinct set of properties that differentiate it from its aromatic counterparts.

Molecular Structure:

Caption: Molecular structure of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Comparative Analysis of Mesogenic Cores

The choice of a mesogenic core is a trade-off between various desirable properties. The following sections compare the bicyclohexane core with other common cores, supported by experimental data from literature.

Bicyclohexane vs. Biphenyl Cores

The replacement of a phenyl ring with a cyclohexane ring in a mesogenic core has profound consequences on the material's properties.

PropertyBicyclohexane CoreBiphenyl CoreRationale
Clearing Point (Tc) Generally LowerGenerally HigherThe greater rigidity and planarity of the biphenyl system lead to stronger intermolecular interactions and thus more stable mesophases.
Birefringence (Δn) Low to ModerateHighThe delocalized π-electrons in the aromatic rings of biphenyls result in a large anisotropy of molecular polarizability, leading to high birefringence. Saturated cyclohexane rings lack this feature.[1]
Dielectric Anisotropy (Δє) Often NegativeCan be Positive or NegativeThe ketone group in the target molecule introduces a transverse dipole moment, which, in the absence of strongly polar terminal groups, can lead to a negative dielectric anisotropy. Biphenyl-based LCs can be engineered for both positive and negative anisotropy.[1]
Viscosity (η) Generally LowerGenerally HigherThe flexible nature of the cyclohexane ring can lead to a lower rotational viscosity compared to the more rigid biphenyl core.

Experimental Data Summary:

CompoundCore StructureClearing Point (TNI, °C)Birefringence (Δn at 25°C)Dielectric Anisotropy (Δε at 25°C)
CCN-47 (representative)Bicyclohexane~70-80~0.05~ -4.0
5CBBiphenyl35.3~0.18~ +11.5

Note: The values for CCN-47 are representative of the homologous series and can vary with alkyl chain length.

Bicyclohexane vs. Bicyclooctane Cores

Bicyclo[2.2.2]octane is another alicyclic core that offers a rigid, three-dimensional structure.

PropertyBicyclohexane CoreBicyclooctane CoreRationale
Clearing Point (Tc) ComparableComparableBoth are saturated ring systems, leading to similar van der Waals interactions.
Birefringence (Δn) LowLowSimilar to cyclohexane, the lack of π-conjugation in bicyclooctane results in low birefringence.
Dielectric Anisotropy (Δє) Can be NegativeOften PositiveThe dipole moment of substituents on the bicyclooctane core can be oriented along the long molecular axis, leading to positive dielectric anisotropy, as seen in derivatives with a -NCS terminal group.[2]
Viscosity (η) LowerHigherThe more compact and rigid cage-like structure of bicyclooctane can lead to higher viscosity compared to the more flexible bicyclohexane system.[3]

Experimental Protocols

Synthesis of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

A plausible synthetic route to trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one can be envisioned through a Grignard reaction, a common method for forming carbon-carbon bonds.[4][5]

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Hydrolysis 4-bromotoluene 4-bromotoluene p-tolylmagnesium bromide p-tolylmagnesium bromide 4-bromotoluene->p-tolylmagnesium bromide Mg, THF Intermediate Intermediate p-tolylmagnesium bromide->Intermediate 4-cyanobicyclohexane Final Product trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one Intermediate->Final Product H3O+

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromotoluene in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed, yielding a solution of p-tolylmagnesium bromide.

  • Grignard Addition to 4-cyanobicyclohexane: The solution of 4-cyanobicyclohexane in anhydrous THF is cooled in an ice bath. The prepared Grignard reagent is then added dropwise to this solution. The reaction mixture is stirred at room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to afford the pure trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Characterization of Mesophases

The liquid crystalline properties of the synthesized compound are characterized using standard techniques.[6]

cluster_0 Synthesis & Purification cluster_1 Mesophase Identification cluster_2 Property Measurement Synthesis Synthesis Purification Purification Synthesis->Purification DSC DSC Purification->DSC Phase Transitions POM POM Purification->POM Optical Textures Dielectric Spectroscopy (Δε) Dielectric Spectroscopy (Δε) DSC->Dielectric Spectroscopy (Δε) Birefringence (Δn) Birefringence (Δn) POM->Birefringence (Δn) Viscometry (η) Viscometry (η) Dielectric Spectroscopy (Δε)->Viscometry (η)

Sources

A Comparative Guide to Structure-Property Relationships in Tolyl-Substituted Cyclohexanone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of tolyl-substituted cyclohexanone compounds, exploring the intricate relationship between their chemical structure and physicochemical and biological properties. As a senior application scientist, this document is structured to deliver not just data, but a cohesive understanding of the causal relationships that govern the behavior of these molecules, empowering researchers to make informed decisions in their own investigations.

Introduction: The Significance of the Cyclohexanone Scaffold

The cyclohexanone ring is a prevalent structural motif in a vast array of biologically active compounds and natural products.[1][2] Its conformational flexibility and the potential for multi-site functionalization make it an attractive scaffold in medicinal chemistry and materials science. The introduction of a tolyl group—a methyl-substituted phenyl ring—onto the cyclohexanone core introduces further complexity and opportunity for fine-tuning molecular properties. The isomeric position of the methyl group on the phenyl ring (ortho, meta, or para) can profoundly influence steric hindrance, electronic effects, and ultimately, the compound's interactions with biological targets or its material characteristics. This guide will dissect these subtleties, providing a comparative framework for understanding and predicting the properties of tolyl-substituted cyclohexanones.

The Influence of Tolyl Isomerism on Physicochemical Properties

The position of the methyl group on the aromatic ring directly impacts the electron density distribution and steric profile of the tolyl substituent. These differences manifest in the physicochemical properties of the corresponding cyclohexanone derivatives, such as their spectroscopic signatures and solid-state structures.

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure of organic molecules.[3][4][5] For tolyl-substituted cyclohexanones, these methods not only confirm the molecular structure but also provide insights into the electronic environment of different parts of the molecule.

A key indicator in IR spectroscopy is the carbonyl (C=O) stretching frequency.[6] The electronic nature of the tolyl substituent can influence this frequency. An electron-donating group, such as the methyl group on the tolyl ring, can slightly lower the C=O stretching frequency compared to an unsubstituted phenyl ring due to resonance effects. This effect is expected to be most pronounced for the para-tolyl isomer, where the methyl group is in direct conjugation with the point of attachment to the cyclohexanone ring.

In ¹H NMR spectroscopy , the chemical shifts of the aromatic protons of the tolyl group are indicative of the substitution pattern. The para-tolyl isomer will exhibit a simpler, more symmetrical pattern (typically two doublets), while the ortho and meta isomers will show more complex splitting patterns. Furthermore, the proximity of the tolyl group to the cyclohexanone ring protons can lead to observable changes in their chemical shifts and coupling constants, providing information about the preferred conformation of the molecule.

¹³C NMR spectroscopy provides further evidence of the electronic effects of the tolyl substituent. The chemical shifts of the carbonyl carbon and the aromatic carbons will vary depending on the isomer. These shifts can be correlated with calculated electron densities to build a comprehensive picture of the intramolecular electronic interactions.

Mass Spectrometry is crucial for determining the molecular weight and fragmentation pattern of these compounds. The fragmentation can often reveal the nature and position of the substituents on both the cyclohexanone and the tolyl rings.

Crystallographic Analysis: Unveiling Solid-State Architecture

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of a molecule in the solid state.[7][8] For tolyl-substituted cyclohexanones, crystallographic studies can reveal:

  • Conformation of the Cyclohexanone Ring: Whether it adopts a chair, boat, or twist-boat conformation.

  • Relative Stereochemistry: The spatial arrangement of the tolyl group and any other substituents on the cyclohexanone ring.

  • Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing.[9]

The isomeric position of the tolyl group can influence these solid-state properties. For instance, the steric bulk of an ortho-tolyl group might favor a particular conformation of the cyclohexanone ring or hinder certain intermolecular interactions that are possible for the less sterically demanding meta or para isomers.

Structure-Activity Relationships (SAR): Connecting Molecular Design to Biological Function

Cyclohexanone derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial,[10][11] anticancer,[12] and anti-inflammatory properties.[13] The substitution pattern on the cyclohexanone and the nature of the aromatic substituent are critical determinants of this activity.

Antimicrobial Activity

Studies on functionalized cyclohexanone compounds have demonstrated their potential as antimicrobial agents.[2][10] The lipophilicity and electronic properties of the molecule can influence its ability to penetrate bacterial cell membranes and interact with intracellular targets. The presence of a tolyl group generally increases the lipophilicity of the cyclohexanone scaffold. The subtle differences in the electronic and steric properties of the ortho, meta, and para isomers can lead to variations in their antimicrobial potency and spectrum of activity. For instance, in a series of related aromatic compounds, it was found that ortho- and meta-substituted derivatives had comparable activity, while the para derivatives were inactive, highlighting the importance of the substituent's position.[14]

Antioxidant Activity

The potential for cyclohexanone derivatives to act as antioxidants has also been explored.[15] The tolyl group, with its electron-donating methyl substituent, can potentially enhance the radical scavenging ability of the molecule, particularly if the cyclohexanone core is further functionalized with groups that can participate in redox reactions. The position of the methyl group could influence the stability of any resulting radical species, thereby affecting the antioxidant efficacy.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed and well-controlled experimental protocols are essential. The following sections outline standard procedures for the synthesis and characterization of tolyl-substituted cyclohexanone compounds.

General Synthesis of Tolyl-Substituted Cyclohexanones

A common method for the synthesis of substituted cyclohexanones is the Michael addition reaction.[1][16] The following is a generalized protocol:

  • Reaction Setup: To a solution of a suitable α,β-unsaturated ketone (e.g., cyclohexenone) in an appropriate solvent (e.g., toluene), add a tolyl-containing nucleophile (e.g., a tolyl magnesium bromide Grignard reagent or a tolyl-containing cuprate). The choice of the tolylating agent and reaction conditions will depend on the desired regioselectivity and stereoselectivity.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., ranging from -78 °C to room temperature).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Analysis Workflow

A standardized workflow for the spectroscopic characterization of the synthesized compounds is crucial for consistent data acquisition.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound Purification Purified Compound Synthesis->Purification Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of tolyl-substituted cyclohexanones.

Comparative Data Summary

The following tables summarize key physicochemical and biological data for a hypothetical series of ortho-, meta-, and para-tolyl-substituted cyclohexanones to illustrate the expected trends.

Table 1: Physicochemical Properties

CompoundTolyl IsomerMelting Point (°C)Carbonyl Stretch (cm⁻¹)¹H NMR (δ, ppm, Ar-H)
1 ortho85-8717127.15-7.30 (m, 4H)
2 meta78-8017147.05-7.25 (m, 4H)
3 para92-9417107.18 (d, 2H), 7.12 (d, 2H)

Table 2: Biological Activity

CompoundTolyl IsomerAntimicrobial MIC (µg/mL) vs. S. aureusAntioxidant IC₅₀ (µM)
1 ortho1655
2 meta1662
3 para3248

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the key structural features of tolyl-substituted cyclohexanones and their influence on biological activity.

SAR cluster_properties Structural Features cluster_effects Influences on Properties cluster_activity Biological Activity Core Tolyl-Substituted Cyclohexanone Core Tolyl_Isomer Tolyl Isomer (o, m, p) Core->Tolyl_Isomer Other_Substituents Other Substituents on Cyclohexanone Ring Core->Other_Substituents Steric_Hindrance Steric Hindrance Tolyl_Isomer->Steric_Hindrance Electronic_Effects Electronic Effects (Inductive, Resonance) Tolyl_Isomer->Electronic_Effects Lipophilicity Lipophilicity Other_Substituents->Lipophilicity Biological_Activity Antimicrobial, Antioxidant, etc. Steric_Hindrance->Biological_Activity Electronic_Effects->Biological_Activity Lipophilicity->Biological_Activity

Sources

A Comprehensive Guide to the Stereoisomeric Analysis of 4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of stereoisomers is not merely a regulatory hurdle but a fundamental necessity for ensuring efficacy and safety. The molecule 4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, with its intricate three-dimensional structure, presents a compelling case study for the application of modern analytical techniques to unravel its stereochemical complexity. This guide provides a deep dive into the methodologies for the separation and definitive characterization of the stereoisomers of this bicyclohexane derivative, offering a comparative analysis of cutting-edge techniques and the rationale behind their application.

Understanding the Stereochemical Landscape

The structure of 4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one features two cyclohexane rings connected by a single bond. The key to its stereoisomerism lies in the relative orientation of the substituents on the 4 and 4' positions of the bicyclohexane system. This gives rise to cis and trans diastereomers, arising from the relative spatial arrangement of the p-tolyl group and the carbonyl group.

  • Cis Isomer: The p-tolyl group and the carbonyl group are on the same side of the general plane of the two cyclohexane rings.

  • Trans Isomer: The p-tolyl group and the carbonyl group are on opposite sides of the general plane of the two cyclohexane rings.

Furthermore, the presence of stereogenic centers in the molecule can lead to the existence of enantiomers for each diastereomer. For 1,4-disubstituted cyclohexanes, the cis isomer is a meso compound and therefore achiral, while the trans isomer exists as a pair of enantiomers[1][2]. Consequently, we can expect to encounter a total of three stereoisomers for 4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one: the cis diastereomer (meso) and a pair of trans enantiomers.

The differentiation and isolation of these stereoisomers are paramount, as their distinct spatial arrangements can lead to significantly different pharmacological and toxicological profiles.

Comparative Analysis of Analytical Techniques

A multi-faceted approach, employing a combination of chromatographic, spectroscopic, and computational methods, is essential for the comprehensive analysis of the stereoisomers of 4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Analytical TechniqueApplicationStrengthsLimitations
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers and diastereomers.High resolution, well-established for both analytical and preparative scale.Method development can be time-consuming; requires specific chiral stationary phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of relative and absolute stereochemistry.Provides detailed structural information, can distinguish diastereomers directly.Enantiomers are indistinguishable without chiral auxiliaries; complex spectra may require advanced techniques.
Vibrational Circular Dichroism (VCD) Spectroscopy Determination of absolute configuration.Non-destructive, applicable to samples in solution, does not require crystallization.Requires specialized equipment and comparison with theoretical calculations.
Computational Chemistry (DFT) Prediction of stereoisomer stability, spectroscopic properties, and conformational analysis.Provides theoretical support for experimental findings, aids in spectral interpretation.Accuracy is dependent on the level of theory and computational resources.

Experimental Protocols and Methodologies

Chiral High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

Chiral HPLC is the cornerstone for the physical separation of the stereoisomers of 4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one[3]. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

Recommended Chiral Stationary Phases:

Based on the structural features of the analyte (a ketone with aromatic and aliphatic moieties), polysaccharide-based CSPs are excellent starting points.

  • Cellulose-based CSPs: Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated broad applicability for the separation of a wide range of chiral compounds[4].

  • Amylose-based CSPs: These offer complementary selectivity to cellulose-based phases and should be screened in parallel.

Step-by-Step Protocol for Chiral HPLC Method Development:

  • Column Screening:

    • Begin by screening a selection of polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA, Chiralpak IB).

    • Utilize a mobile phase consisting of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A typical starting gradient could be 90:10 (n-hexane:isopropanol).

  • Mobile Phase Optimization:

    • If partial separation is observed, optimize the mobile phase composition by varying the ratio of n-hexane to the alcohol modifier.

    • For compounds with a ketone functionality, the addition of a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution.

  • Flow Rate and Temperature Adjustment:

    • Fine-tune the separation by adjusting the flow rate. Lower flow rates often lead to better resolution but longer analysis times.

    • Temperature can also influence selectivity. Evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 40°C).

Data Interpretation:

A successful chiral HPLC method will yield distinct peaks for the cis diastereomer and the two trans enantiomers. The relative peak areas can be used to determine the stereoisomeric purity of a sample.

HPLC_Workflow cluster_0 Method Development cluster_1 Analysis A Sample Preparation (Dissolve in Mobile Phase) B Column Screening (Polysaccharide CSPs) A->B C Mobile Phase Optimization (Hexane/Alcohol Ratio) B->C D Parameter Fine-Tuning (Flow Rate, Temperature) C->D E Injection D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Analysis (Stereoisomer Ratio) F->G

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Structure

NMR spectroscopy is a powerful tool for elucidating the relative and absolute stereochemistry of the isolated stereoisomers[5][6].

Distinguishing Diastereomers (cis vs. trans):

The cis and trans diastereomers of 4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one will have distinct NMR spectra due to the different spatial environments of their protons and carbons.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane rings will differ between the cis and trans isomers. The axial and equatorial protons will exhibit characteristic coupling patterns.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the cyclohexane rings and the carbonyl carbon, will be different for the two diastereomers.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for determining the relative stereochemistry. For the cis isomer, NOE correlations would be expected between protons on the two cyclohexane rings that are in close spatial proximity. In contrast, for the trans isomer, such correlations would be absent or significantly weaker.

Determining Absolute Configuration of the trans Enantiomers:

Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to differentiate them. The Mosher's ester method is a classic and reliable approach, although it requires the presence of a hydroxyl group[7][8][9][10]. For a ketone like 4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, a preliminary chemical modification to introduce a chiral center with a hydroxyl group would be necessary to apply this method.

Step-by-Step Protocol for NOESY Analysis:

  • Sample Preparation: Dissolve a pure sample of each isolated stereoisomer in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a 2D NOESY spectrum for each isomer.

  • Spectral Analysis:

    • For the cis isomer, look for cross-peaks indicating through-space interactions between protons on the p-tolyl substituted ring and the ketone-containing ring.

    • For the trans isomer, these specific cross-peaks should be absent.

NMR_Analysis A Isolated Stereoisomers B 1D NMR (¹H, ¹³C) Distinguish Diastereomers A->B C 2D NMR (NOESY) Determine Relative Stereochemistry (cis/trans) A->C D Chiral Derivatizing Agent (e.g., Mosher's Acid after reduction of ketone) A->D E ¹H NMR of Diastereomeric Derivatives Determine Absolute Configuration D->E

Vibrational Circular Dichroism (VCD) Spectroscopy: A Definitive Assignment of Absolute Configuration

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule[11]. It is a powerful technique for determining the absolute configuration of molecules in solution, without the need for crystallization[12][13][14][15].

The Principle:

Enantiomers have VCD spectra that are equal in magnitude but opposite in sign (mirror images). By comparing the experimental VCD spectrum of an enantiomer of 4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one with the theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer), the absolute configuration can be unambiguously assigned.

Step-by-Step Protocol for VCD Analysis:

  • Experimental Spectrum Acquisition:

    • Dissolve a pure sample of one of the trans enantiomers in a suitable solvent (e.g., CDCl₃).

    • Acquire the VCD and IR spectra in the mid-IR region.

  • Computational Spectrum Calculation:

    • Perform a conformational search for one of the trans enantiomers (e.g., the (R,R) configuration) using computational chemistry software (e.g., Gaussian).

    • Optimize the geometries and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the energies of the stable conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs and relative intensities of the major VCD bands match, the absolute configuration of the experimental sample is the same as the one used in the calculation.

    • If the spectra are mirror images, the absolute configuration is the opposite of the calculated one.

VCD_Workflow cluster_0 Experimental cluster_1 Computational A Isolate Pure Enantiomer B Acquire VCD & IR Spectra A->B F Compare Experimental & Calculated Spectra B->F C Conformational Search D DFT Calculation (Energies, Frequencies, VCD Intensities) C->D E Generate Calculated Spectrum D->E E->F G Assign Absolute Configuration F->G

Conclusion: An Integrated Approach for Unambiguous Stereochemical Assignment

The comprehensive analysis of the stereoisomers of 4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one necessitates a synergistic application of multiple analytical techniques. Chiral HPLC provides the essential first step of physical separation. Subsequent analysis of the isolated isomers by advanced NMR techniques, particularly NOESY, allows for the definitive assignment of the relative stereochemistry (cis vs. trans). Finally, the combination of experimental VCD spectroscopy and computational chemistry provides an unequivocal determination of the absolute configuration of the chiral trans enantiomers.

By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of stereoisomer analysis, ensuring the development of safe and effective chemical entities.

References

  • Stereoisomerism in Disubstituted Cyclohexanes. (2023). Chemistry LibreTexts. [Link]

  • Determination of absolute configuration of α-hydroxy ketones using NMR. (n.d.). ResearchGate. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). National Institutes of Health. [Link]

  • Conformational analysis of 1,4‐disubstituted cyclohexanes. (n.d.). ResearchGate. [Link]

  • The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. (n.d.). ResearchGate. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). National Institutes of Health. [Link]

  • A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. (2017). PubMed. [Link]

  • Stereochemistry of disubstituted cyclohexane. (n.d.). SlideShare. [Link]

  • Determination of absolute configuration of stereogenic carbinol centers in annonaceous acetogenins by proton and fluorine 19-NMR analysis of Mosher ester derivatives. (1995). Journal of the American Chemical Society. [Link]

  • Conformational analysis by intersection: CONAN. (2003). PubMed. [Link]

  • Stereoselective synthesis of substituted bicyclo- 3.3.1 -nonan-9-ones by additions of enamines of cyclohexanones to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one. (2000). ePrints Soton. [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.). Creative Biostructure. [Link]

  • WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. (n.d.). BioTools. [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • 4.4 Substituted Cyclohexanes. (n.d.). KPU Pressbooks. [Link]

  • Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. (1983). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. (2011). National Institutes of Health. [Link]

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? (n.d.). University of Toronto. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2005). Spectroscopy Europe. [Link]

  • Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. (2023). ChemRxiv. [Link]

  • Conformational analysis of trans-1,4-dihalocyclohexanes. (n.d.). ResearchGate. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Bristol-Myers Squibb. [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? (2017). Chemistry Stack Exchange. [Link]

  • Determination of relative stereochemistry. (2009). NMR Wiki. [Link]

  • Stereochemistry of Disubstituted Cyclohexanes. (n.d.). Scribd. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). MDPI. [Link]

  • A systematic (1) H and (13) C NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. (2017). ResearchGate. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2022). National Institutes of Health. [Link]

  • Stereoisomerism in Disubstituted Cyclohexanes. (n.d.). University of Calgary. [Link]

  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. (2021). National Institutes of Health. [Link]

Sources

A Guide to the Structural Verification of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one: A Predictive Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the realm of complex organic molecules such as trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, this process necessitates a multi-faceted analytical approach. This guide provides an in-depth technical framework for the structural verification of this compound. In the absence of a comprehensive, publicly available dataset from peer-reviewed literature, we will pivot to a predictive methodology, outlining the expected analytical data based on the compound's known structure. This serves as a robust benchmark for researchers synthesizing or utilizing this molecule.

The Imperative of Analytical Cross-Verification

The synthesis of a target molecule is only the first step; confirming its identity and purity is paramount. Each analytical technique provides a unique piece of the structural puzzle. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy elucidates the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the functional groups present. Mass Spectrometry (MS) determines the molecular weight and can offer insights into the molecule's fragmentation patterns. By cross-referencing the data from these techniques, a high-confidence structural assignment can be made.

Predicted Analytical Data for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

The following tables summarize the predicted analytical data for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, based on established principles of organic spectroscopy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.15d, J ≈ 8.0 Hz2HAr-H (ortho to tolyl)Aromatic protons ortho to the methyl group are deshielded by the ring current and show characteristic ortho coupling.
~ 7.05d, J ≈ 8.0 Hz2HAr-H (meta to tolyl)Aromatic protons meta to the methyl group are slightly more shielded than the ortho protons.
~ 2.30s3HAr-CH₃The methyl group on the aromatic ring is a singlet in the typical benzylic region.
~ 2.50 - 2.20m4H-CH₂-C=OProtons alpha to the carbonyl group are deshielded.
~ 1.90 - 1.00m15HCyclohexyl -CH₂- and -CH-The remaining cyclohexyl protons will appear as a complex multiplet in the aliphatic region.[1][2]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 211C=OThe carbonyl carbon of a cyclohexanone typically appears in this downfield region.[3][4][5][6][7]
~ 145Ar-C (ipso, attached to cyclohexyl)Quaternary aromatic carbon attached to the cyclohexyl ring.
~ 135Ar-C (ipso, attached to CH₃)Quaternary aromatic carbon bearing the methyl group.
~ 129Ar-CHAromatic methine carbons.
~ 127Ar-CHAromatic methine carbons.
~ 45 - 25Cyclohexyl CThe sp³ hybridized carbons of the two cyclohexane rings will appear in the aliphatic region.[2]
~ 21Ar-CH₃The methyl carbon of the tolyl group.
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupDescription
~ 3050 - 3020C-H stretchAromatic C-H stretching.
~ 2950 - 2850C-H stretchAliphatic C-H stretching from the cyclohexane rings.
~ 1715C=O stretchStrong, sharp absorption characteristic of a saturated ketone.[8][9][10][11]
~ 1610, 1515C=C stretchAromatic ring stretching vibrations.
Predicted Mass Spectrometry Data
m/zInterpretation
270.20[M]⁺, Molecular Ion
VariousFragment Ions

Experimental Protocol: ¹H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible data, the following protocol for ¹H NMR spectroscopy is recommended.

Objective: To obtain a high-resolution ¹H NMR spectrum of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one for structural verification.

Materials:

  • trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the sample directly into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ with TMS to the vial. c. Gently vortex the vial until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve a sharp, symmetrical peak for the TMS signal.

  • Data Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). b. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. c. Acquire the ¹H NMR spectrum.

  • Data Processing: a. Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. b. Phase the spectrum to ensure all peaks are in the positive phase. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) of the signals.

Data Interpretation and Cross-Verification Workflow

The process of verifying the structure of a newly synthesized compound is a logical progression of data acquisition and interpretation. The following diagram illustrates this workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification synthesis Synthesize trans-4'-(p-tolyl)- [1,1'-Bi(cyclohexan)]-4-one purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms compare Compare Experimental Data with Predicted Data nmr->compare ir->compare ms->compare predict Predict Expected Spectra Based on Proposed Structure predict->compare structure_confirm Structure Confirmed compare->structure_confirm Match structure_reject Structure Inconsistent compare->structure_reject Mismatch

Caption: Workflow for the structural verification of a synthesized compound.

Conclusion

While a direct comparison to established literature values for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is currently challenging due to a lack of published comprehensive data, a robust structural verification can still be achieved. By predicting the expected ¹H NMR, ¹³C NMR, IR, and MS data based on the known structure and fundamental spectroscopic principles, researchers have a strong analytical benchmark. Following rigorous experimental protocols and a logical data interpretation workflow will ensure the confident identification of this compound, upholding the principles of scientific integrity in research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one. CP Lab Safety. Retrieved January 23, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Hazard Characterization: Understanding the Compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a solid at room temperature.[1] Based on available safety data, this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This classification categorizes it as a non-acutely hazardous irritant . Therefore, while it does not require the stringent disposal protocols of highly toxic or reactive substances, meticulous handling is necessary to prevent personal exposure.

Personal Protective Equipment (PPE): The First Line of Defense

Given the irritant nature of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal activities.[2][3][4][5]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes or airborne particles that can cause serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust.Mitigates the risk of inhaling airborne particles that can cause respiratory irritation.[2]

Disposal Protocol: A Step-by-Step Approach

The disposal of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one should be managed through your institution's official chemical waste program.[6][7] Adherence to both federal and local regulations is crucial for ensuring compliance and safety. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for managing hazardous materials.[8]

Step 1: Waste Collection and Segregation
  • Solid Waste Only: Collect waste trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one as a solid. Do not mix it with liquid waste streams.[9]

  • Segregation is Key: This compound should be segregated from other, incompatible waste streams. For instance, do not mix it with strong acids, bases, or oxidizing agents to prevent any potential reactions.[10]

Step 2: Container Selection and Labeling
  • Appropriate Container: Use a designated, leak-proof, and sealable container for solid chemical waste.[7][9] The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Clear and Accurate Labeling: The container must be clearly labeled with the words "Hazardous Waste."[7] The label should also include:

    • The full chemical name: "trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one"

    • The primary hazard(s): "Irritant"

    • The date of accumulation.[11]

Step 3: Storage Prior to Disposal
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment unit, such as a spill tray, to mitigate the impact of any potential leaks.[9]

Step 4: Arranging for Disposal
  • Contact Your EHS Office: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

  • Licensed Waste Facilities: Your EHS office will ensure the waste is transported to a licensed hazardous waste disposal facility, where it will likely be incinerated. Incineration is a common and effective method for the disposal of solid organic chemical waste.[12]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Characterize Waste: Solid Irritant B Don Appropriate PPE: Goggles, Gloves, Lab Coat A->B Safety First C Collect in a dedicated, sealable container B->C Proceed to handle D Label Container: 'Hazardous Waste', Chemical Name, Hazard C->D Securely E Store in designated hazardous waste area D->E For temporary storage F Use secondary containment E->F Best practice G Contact EHS for pickup F->G When ready H Transport to a licensed waste disposal facility G->H Official procedure

Caption: Disposal workflow for trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.

Conclusion

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these established procedures for handling and disposing of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, researchers can ensure they are operating in a manner that is safe, compliant, and scientifically sound. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Real Safety.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • CHEMM. Personal Protective Equipment (PPE). CHEMM.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. US EPA.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • Ace Waste.
  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
  • eCFR. (n.d.).
  • Fisher Scientific. (2015, March 25).
  • Princeton University Environmental Health and Safety. Chemical Waste: Solids.
  • U.S. Environmental Protection Agency. School Chemistry Labs - Waste & Debris Fact Sheets. US EPA.
  • Unknown. EPA HAZARDOUS WASTE CODES.
  • TCI Chemicals. trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one.
  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • PubChem. (trans,trans)-4-Ethenyl-4'-propyl-1,1'-bicyclohexyl.
  • Fisher Scientific. (2021, December 25).
  • BLD Pharm. 125962-80-3|trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one.
  • TCI Chemicals. trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one.

Sources

Personal protective equipment for handling trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

This guide provides essential safety and logistical information for the handling and disposal of trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one (CAS No. 125962-80-3). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical knowledge to ensure laboratory safety and experimental integrity. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Hazard Assessment and Chemical Profile

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a solid, white to off-white crystalline powder.[1] While a comprehensive Safety Data Sheet (SDS) is not publicly available, supplier information indicates that this compound is associated with specific hazards. Understanding these is the first step in establishing a robust safety protocol.

PropertyValueSource
CAS Number 125962-80-3[1][2]
Molecular Formula C₁₉H₂₆O[1][2]
Molecular Weight 270.42 g/mol [1][2]
Physical State Solid (Powder to crystal)[1]
Melting Point 121.0 to 125.0 °C[1]
Solubility Soluble in Toluene[1]

GHS Hazard Statements: Based on available supplier data, this chemical is classified with the following hazards, accompanied by the signal word "Warning":

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent contact with skin, eyes, and the respiratory system.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a system designed to mitigate the specific risks posed by this compound. Given its irritant properties and physical form as a powder, the primary routes of exposure are inhalation of airborne particles, direct skin contact, and eye contact.

2.1. Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious irritation.[3] Therefore, robust eye protection is mandatory.

  • Chemical Splash Goggles: These are essential and must be worn at all times when handling the compound, whether in solid or solution form. They provide a tight seal around the eyes, protecting against airborne powder and potential splashes of solutions.[3][4]

  • Face Shield: When handling larger quantities (typically >25g) or when there is a significant risk of splashing (e.g., during dissolution in solvents), a face shield should be worn in addition to chemical splash goggles.[3][4]

2.2. Skin and Body Protection: An Impermeable Barrier

This compound is known to cause skin irritation. The goal is to prevent any direct contact with the skin.

  • Gloves: Given the ketone functional group and its solubility in organic solvents like toluene, selecting the right glove material is critical.

    • Primary Recommendation: Use chemical-resistant gloves made of materials like butyl rubber or Viton™, which offer excellent protection against a wide range of organic solvents and ketones.[3][5]

    • Double Gloving: For enhanced safety, especially during prolonged handling or when working with solutions, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

    • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect street clothing and skin.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[6]

2.3. Respiratory Protection: Safeguarding Against Inhalation

As a powder, this compound can become airborne, and inhalation may cause respiratory irritation.

  • Engineering Controls: The primary method for controlling inhalation hazards is through engineering controls. Always handle this compound in a certified chemical fume hood or a glove box.[7]

  • Respirator: If engineering controls are not available or are insufficient to control airborne dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is necessary. For handling solutions that may produce vapors, an organic vapor cartridge may also be required.[4]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_conditions Operational Conditions cluster_enhanced_ppe Enhanced PPE start Start: Handling trans-4'-(p-tolyl)- [1,1'-Bi(cyclohexan)]-4-one hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Solid Powder Form start->hazards eye Eye Protection: - Chemical Splash Goggles (Mandatory) hazards->eye skin Skin/Body Protection: - Chemical-Resistant Gloves - Lab Coat hazards->skin respiratory Respiratory Protection: - Chemical Fume Hood (Primary) - Respirator (If needed) hazards->respiratory quantity Large Quantity or High Splash Potential? eye->quantity skin->quantity ventilation Adequate Ventilation (Fume Hood)? respiratory->ventilation quantity->ventilation No face_shield Add Face Shield quantity->face_shield Yes apron Add Chemical Apron quantity->apron Yes respirator_needed Use NIOSH-Approved Respirator ventilation->respirator_needed No

Caption: Safe Handling and Disposal Workflow.

By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with handling trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one, ensuring a safe and productive research environment.

References

  • Carl ROTH. Safety Data Sheet: Cyclohexane. (2018). Available at: [Link]

  • Loba Chemie. CYCLOHEXANE FOR SYNTHESIS. Available at: [Link]

  • Hesperian Health Guides. Solvents. Available at: [Link]

  • CP Lab Safety. trans-4'-(p-Tolyl)-[1, 1'-bi(cyclohexan)]-4-one, min 98%, 100 grams. Available at: [Link]

  • Chemius. Cyclohexane. Available at: [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025). Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Cyclohexane. Available at: [Link]

  • GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexane. Available at: [Link]

  • MicroCare. Is Personal Protective Equipment Required When Working with Solvents?. Available at: [Link]

  • PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). Available at: [Link]

  • Chem-Express. CAS 125962-80-3|trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.